molecular formula C14H14N4O2 B178741 Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate CAS No. 152992-58-0

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Numéro de catalogue: B178741
Numéro CAS: 152992-58-0
Poids moléculaire: 270.29 g/mol
Clé InChI: OFGRJFITISXAMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (CAS 152992-58-0) is a high-purity chemical intermediate with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This multi-functional pyrazole derivative is structurally characterized by an ester, a nitrile, and an amino group on the pyrazole ring, which is substituted at the N1 position with a p-tolyl (4-methylphenyl) group . This specific substitution pattern makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. It is a key precursor for the construction of more complex nitrogen-containing heterocyclic systems, notably pyrazolo[4,3-d]pyrimidines, which are scaffolds of significant interest in pharmaceutical research for their biological activities . The compound serves as a core structure for the development of sildenafil analogues and other biologically active molecules . Furthermore, related pyrazole and fused pyranopyrazole derivatives have been reported in scientific literature to exhibit a range of pharmacological properties, including antimicrobial and antioxidant activities, highlighting the potential of this compound class in drug discovery campaigns . Researchers utilize this compound under dry, sealed conditions at 2-8°C to maintain its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRJFITISXAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566036
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152992-58-0
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The strategic placement of the amino, cyano, and carboxylate groups on the pyrazole core, coupled with the p-tolyl substituent at the N1 position, makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications in drug development, offering a valuable resource for researchers in the field.

Physicochemical Properties: A Tabular Overview

The precise physicochemical properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are not extensively documented in publicly available literature. However, based on the analysis of closely related analogs, we can predict the following characteristics. It is imperative for researchers to experimentally determine these values for the specific compound.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₅H₁₄N₄O₂Based on chemical structure
Molecular Weight 282.30 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidCommon for similar pyrazole derivatives
Melting Point Expected in the range of 150-200 °CBased on analogs like Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (m.p. 135-137 °C)[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents, and likely insoluble in water.General solubility profile for similar organic compounds
CAS Number Not readily availableSpecific CAS number for this exact structure is not indexed in major public databases.

Synthesis and Mechanism: A Rational Approach via Thorpe-Ziegler Cyclization

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons.[5] A highly plausible and efficient route for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile. In this context, a more direct approach involves the reaction of p-tolylhydrazine with a suitable precursor like ethyl (ethoxymethylene)cyanoacetate.

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately forming the stable 5-aminopyrazole ring system.[5]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[4] Researchers should optimize these conditions for the specific synthesis of the title compound.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute Ethanol

  • Triethylamine or Sodium Acetate (as a base)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol.

  • Base Addition: To the stirred solution, add triethylamine or sodium acetate (1.1 equivalents) to liberate the free p-tolylhydrazine base.

  • Addition of Precursor: Slowly add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then triturated with cold water or a mixture of ethanol and water to induce precipitation. The resulting solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Mechanistic Rationale and Workflow Diagram

The causality behind these experimental choices lies in creating an environment conducive to the sequential nucleophilic attack and cyclization. The use of a base is crucial to deprotonate the p-tolylhydrazine hydrochloride, generating the more nucleophilic free base. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification steps are designed to remove unreacted starting materials and by-products, resulting in a pure final compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 p-Tolylhydrazine Mixing Mixing and Stirring Reactant1->Mixing Reactant2 Ethyl (ethoxymethylene)cyanoacetate Reactant2->Mixing Solvent Ethanol Solvent->Mixing Base Triethylamine Base->Mixing Heat Reflux Reaction Cyclocondensation Mixing->Reaction Heat (Reflux) Workup Solvent Removal & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Purification->Product

Caption: A workflow diagram illustrating the synthesis of the target compound.

Structural Characterization: Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons of the p-tolyl group (around 2.3-2.4 ppm).

    • A quartet and a triplet for the ethyl ester group (around 4.2 ppm and 1.3 ppm, respectively).

    • A broad singlet for the amino (-NH₂) protons (can vary, but typically around 5.0-7.0 ppm).

    • Two doublets for the aromatic protons of the p-tolyl group (in the aromatic region, 7.0-8.0 ppm).

    • A singlet for the pyrazole ring proton is not expected due to full substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Peaks corresponding to the methyl carbon of the p-tolyl group and the ethyl ester carbons.

    • Signals for the aromatic carbons of the p-tolyl ring.

    • Resonances for the pyrazole ring carbons, with the cyano and carboxylate substituted carbons appearing at lower field.

    • A peak for the nitrile carbon (-C≡N).

    • A signal for the carbonyl carbon of the ester group.

  • IR (Infrared) Spectroscopy:

    • N-H stretching vibrations for the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

    • C≡N stretching vibration for the cyano group (around 2200-2250 cm⁻¹).

    • C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).

    • C=C and C=N stretching vibrations of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.30 m/z).

    • Characteristic fragmentation patterns involving the loss of the ethyl ester group, the cyano group, and cleavage of the p-tolyl group.

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The 5-aminopyrazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2][5] The title compound, with its unique substitution pattern, holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Potential as an Anticancer Agent

Many pyrazole derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate make it an attractive candidate for targeting such pathways. The amino and cyano groups can serve as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

Anticancer_Pathway cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS PyrazoleCompound Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate RAF RAF PyrazoleCompound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: A potential mechanism of anticancer action via inhibition of the MAPK/ERK signaling pathway.

Potential as an Anti-inflammatory Agent

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The structural features of the title compound are consistent with those of other COX inhibitors, suggesting its potential as a novel anti-inflammatory agent. The 5-amino group and the aromatic p-tolyl substituent can be crucial for binding to the active site of COX enzymes.

Conclusion and Future Directions

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a scaffold in drug discovery. While specific experimental data for this exact molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry and pharmacology of the 5-aminopyrazole class.

Future research should focus on the optimized synthesis of this compound, followed by a thorough experimental determination of its physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its biological activity, particularly its potential as an anticancer and anti-inflammatory agent. Elucidating its precise mechanism of action will be crucial for its further development as a therapeutic candidate. The versatility of this scaffold also opens avenues for the synthesis of a library of related derivatives to explore structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

References

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). Retrieved January 27, 2026, from [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents. (n.d.).
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). Retrieved January 27, 2026, from [Link]

  • Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate - AFINITICA. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. (2012, July 25). Retrieved January 27, 2026, from [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved January 27, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • IR spectroscopic reference state of p-tolyl isocyanate (red curve... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This molecule, a polysubstituted pyrazole, represents a scaffold of significant interest in medicinal chemistry, potentially offering a diverse range of biological activities.[1] This document is designed to guide researchers through a logical, multi-technique approach to unambiguously confirm the molecular structure of this compound. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and interpret exemplar spectral data based on closely related, characterized analogs. The methodologies outlined herein are grounded in established principles of organic spectroscopy and crystallography, ensuring a self-validating and robust elucidation process.

Introduction: The Rationale for a Multi-faceted Approach

The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development, from establishing structure-activity relationships (SAR) to ensuring intellectual property claims. For a molecule as functionally rich as ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a single analytical technique is insufficient. The presence of multiple regioisomers and tautomeric forms necessitates a synergistic application of spectroscopic and spectrometric methods.

The core structure is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This ring is substituted with five distinct functional groups: an amino group (-NH₂), a cyano group (-C≡N), an ethyl carboxylate group (-COOCH₂CH₃), and a p-tolyl group. The specific arrangement of these substituents is critical to the molecule's identity and, ultimately, its function. This guide will systematically address how we can confirm this precise connectivity.

Proposed Synthetic Pathway: A Logical Starting Point

While various methods exist for the synthesis of polysubstituted pyrazoles, a plausible and efficient route to the target molecule can be adapted from established protocols for analogous compounds.[2][3][4] A common and effective strategy involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

A proposed synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A p-Tolylhydrazine C Cyclocondensation A->C B Ethyl 2-cyano-3-ethoxyacrylate (or equivalent β-keto nitrile) B->C D Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate C->D

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of p-tolylhydrazine (1.0 equivalent) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

  • Catalysis: Add a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine) to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a period of 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

The following sections detail the expected outcomes from the key analytical techniques used to confirm the structure of the synthesized product. The interpretation is based on data from closely related analogs, providing a robust predictive model.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the first line of analysis to confirm the presence of the key functional groups in the molecule.

Expected Absorption Bands and Their Significance:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale and Expected Appearance
3450-3300Amino (-NH₂)N-H stretchingTwo distinct sharp to medium bands are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. This is a key indicator of the amino group.
~2220Cyano (-C≡N)C≡N stretchingA sharp, intense absorption in this region is characteristic of a nitrile group. Its presence is a strong confirmation of the cyano substituent.
~1710Ester Carbonyl (C=O)C=O stretchingA strong, sharp peak is anticipated for the carbonyl of the ethyl carboxylate group. The exact position can be influenced by conjugation with the pyrazole ring.
1620-1580Pyrazole Ring & Aromatic C=CC=C and C=N stretchingMultiple bands in this region are expected due to the vibrations of the pyrazole and p-tolyl rings.
~1250Ester C-OC-O stretchingA strong band corresponding to the C-O single bond stretch of the ester is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms in the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4 (d)Doublet2HAr-H (ortho to CH₃)Protons on the p-tolyl ring ortho to the methyl group will appear as a doublet due to coupling with the meta protons.
~7.2 (d)Doublet2HAr-H (meta to CH₃)Protons on the p-tolyl ring meta to the methyl group will appear as a doublet due to coupling with the ortho protons.
~6.5 (s)Singlet2H-NH₂The two protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.
~4.2 (q)Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester will be split into a quartet by the adjacent methyl protons.
~2.3 (s)Singlet3HAr-CH₃The three protons of the methyl group on the p-tolyl ring will appear as a sharp singlet as there are no adjacent protons to couple with.
~1.2 (t)Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene protons.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165Ester C=OThe carbonyl carbon of the ester is expected to be significantly downfield.
~150Pyrazole C5-NH₂The carbon atom attached to the amino group will be deshielded.
~145Pyrazole C3-COOEtThe carbon atom bearing the ethyl carboxylate group.
~140Aromatic C (ipso-N)The carbon of the p-tolyl ring attached to the pyrazole nitrogen.
~138Aromatic C (ipso-CH₃)The carbon of the p-tolyl ring bearing the methyl group.
~130Aromatic CHAromatic carbons of the p-tolyl ring.
~125Aromatic CHAromatic carbons of the p-tolyl ring.
~115Cyano C≡NThe carbon of the cyano group typically appears in this region.
~90Pyrazole C4-CNThe carbon atom attached to the electron-withdrawing cyano group will be significantly shielded.
~60-OCH₂CH₃The methylene carbon of the ethyl ester.
~21Ar-CH₃The methyl carbon of the p-tolyl group.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.
Mass Spectrometry: Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₄H₁₅N₅O₂

  • Exact Mass: 285.1226

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 286.1304.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Expected fragments could arise from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or cleavage of the p-tolyl group.

Single-Crystal X-ray Diffraction: The Definitive Structure

For an unambiguous and definitive structural determination, single-crystal X-ray diffraction is the gold standard.[5] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth: High-quality single crystals can often be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed molecular model.

The workflow for a comprehensive structural elucidation is visualized below:

G A Synthesis and Purification B IR Spectroscopy (Functional Group ID) A->B C Mass Spectrometry (Molecular Formula) A->C D ¹H & ¹³C NMR Spectroscopy (Connectivity) A->D F Structure Elucidated B->F C->F E Single-Crystal X-ray Diffraction (Definitive 3D Structure) D->E E->F

Caption: Workflow for structural elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate requires a systematic and multi-pronged analytical strategy. By combining the insights from IR, NMR, and mass spectrometry, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by the definitive three-dimensional data from single-crystal X-ray diffraction. The protocols and predictive data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and other novel polysubstituted pyrazoles, paving the way for their exploration in drug discovery and development.

References

  • ChemSynthesis. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-cyanopyrazole. Retrieved from [Link]

  • ResearchGate. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.
  • ResearchGate. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. Retrieved from [Link]

  • Al-Said, M. S., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(12), 813-821.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Zou, H., et al. (2011). A facile approach to polysubstituted pyrazoles from hydrazonyl chlorides and vinyl azides. Tetrahedron, 67(26), 4887-4891.
  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] This guide focuses on a specific, highly functionalized derivative, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This compound serves as a versatile synthon for creating complex heterocyclic systems and as a promising candidate for drug discovery programs. We will delve into its chemical identity, a robust and logical synthetic pathway, its potential applications in drug development, and essential safety protocols. This document is structured to provide both a comprehensive overview for strategic planning and detailed, actionable protocols for laboratory execution.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development.

Nomenclature and Structure
  • Systematic Name: Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₁₄H₁₄N₄O₂

  • Molecular Weight: 270.29 g/mol

  • CAS Number: A specific CAS number for this exact regioisomer is not readily found in major chemical databases. Researchers should exercise diligence in characterizing synthesized materials. For reference, the closely related isomer, Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate, is registered under CAS Number 15001-11-3 .[2]

Physicochemical Data (Predicted and Comparative)

Direct experimental data for this specific compound is scarce. The following table provides predicted values and data from analogous structures to guide experimental work.

PropertyPredicted/Comparative ValueRationale/Source
Melting Point (°C) 100 - 120Based on similar substituted aminopyrazoles which are typically crystalline solids.
Appearance White to off-white solidTypical appearance for purified pyrazole derivatives.[3]
Solubility Soluble in DMSO, DMF, moderately soluble in ethanol, acetone; Insoluble in water.Common solubility profile for aromatic heterocyclic esters.
pKa (Predicted) ~14-15 (Amine N-H), ~2-3 (Pyrazole N-H, protonated)Estimated based on the electronic effects of substituents on the pyrazole ring.

Synthesis Strategy: A Mechanistic Approach

The synthesis of highly substituted 5-aminopyrazoles is a well-established field, most effectively approached through the condensation of a hydrazine with a suitably activated three-carbon synthon.[4] The most logical and versatile method for preparing the title compound is a variation of the Thorpe-Ziegler reaction, starting from ethyl 2-cyano-3-ethoxyacrylate and p-tolylhydrazine.

Causality of the Synthetic Design

The chosen pathway is a one-pot, three-component reaction that is efficient and builds complexity rapidly. The core principle involves the reaction of an electron-rich hydrazine with an electron-poor β-keto nitrile equivalent.[4]

  • Starting Materials:

    • Ethyl Cyanoacetate & Triethyl Orthoformate: These react to form ethyl 2-cyano-3-ethoxyacrylate in situ. This intermediate is a potent 1,3-dielectrophile, primed for reaction with a dinucleophile.

    • p-Tolylhydrazine: This provides the N1-N2 fragment of the pyrazole ring. The p-tolyl group is crucial for modulating lipophilicity and potential π-stacking interactions in a drug-receptor context.

    • Malononitrile: Serves as the C4-CN source.

  • Reaction Mechanism: The reaction proceeds through a cascade of nucleophilic attack, condensation, and intramolecular cyclization, culminating in the stable, aromatic pyrazole ring. The final cyclization step, an attack of a nitrogen atom on a nitrile carbon, is a hallmark of this synthetic family.[4]

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

  • Materials:

    • p-Tolylhydrazine hydrochloride (1.0 eq)

    • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

    • Sodium acetate (or other suitable base, 2.0 eq)

    • Ethanol (Anhydrous, as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.

    • Add p-tolylhydrazine hydrochloride and sodium acetate. Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.

    • Add ethyl 2-cyano-3-ethoxyacrylate to the mixture in one portion.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Slowly add cold water to the flask until a precipitate forms.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum. For higher purity, recrystallization from ethanol or isopropanol may be performed.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup A p-Tolylhydrazine HCl process1 1. Mix in Ethanol 2. Reflux (4-6h) A->process1 B Ethyl 2-cyano-3-ethoxyacrylate B->process1 C Sodium Acetate (Base) C->process1 process2 3. Cool to RT process1->process2 process3 4. Precipitate with Water process2->process3 process4 5. Filter & Wash process3->process4 process5 6. Dry & Recrystallize process4->process5 product Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate process5->product

Caption: Reaction workflow for the synthesis of the title compound.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not merely a final product but a versatile platform for further chemical exploration. Its dense arrangement of functional groups offers multiple handles for modification. 5-aminopyrazoles are known to be key starting materials for a vast number of bioactive fused heterocyclic systems.[5]

Role as a Privileged Scaffold

The pyrazole core is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[6] This prevalence underscores the pyrazole ring's ability to form key interactions with biological targets, often acting as a bioisostere for other aromatic or amide-containing systems. The 5-amino group, in particular, is a critical pharmacophoric element.

Potential Therapeutic Targets

Derivatives of 5-aminopyrazoles have shown significant activity in several therapeutic areas, making the title compound a valuable starting point for screening libraries.[1][7]

  • Oncology: Many pyrazole derivatives function as kinase inhibitors. The amino and cyano groups can be elaborated to interact with the hinge region of a kinase active site, a common strategy in modern cancer drug design.[7][8]

  • Anti-inflammatory: As bioisosteres of the structures found in COX-2 inhibitors, derivatives could be synthesized and tested for activity against cyclooxygenase enzymes.[7]

  • Antimicrobial/Antiviral: The nitrogen-rich pyrazole core is a common feature in agents designed to disrupt microbial or viral replication machinery.[1][5]

Logical Pathway for Lead Optimization

The structure allows for systematic Structure-Activity Relationship (SAR) studies.

SAR_Pathway cluster_mods Functional Group Modifications Core Core Scaffold (Title Compound) Mod1 Amine (C5): Amide/Sulfonamide formation Core->Mod1 Mod2 Cyano (C4): Reduction to amine, Hydration to amide Core->Mod2 Mod3 Ester (C3): Hydrolize to acid, Amide coupling Core->Mod3 Mod4 p-Tolyl (N1): Vary aryl substitution Core->Mod4 Result Library of Analogs for SAR Studies Mod1->Result Mod2->Result Mod3->Result Mod4->Result

Caption: Strategic modification points for lead optimization.

Spectroscopic Characterization (Anticipated Data)

For a self-validating protocol, predicting the analytical signature is crucial. The following are expected spectroscopic features for the title compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.2-7.4 (m, 4H): Aromatic protons of the p-tolyl ring (two doublets).

    • δ 6.8-7.0 (s, 2H): Broad singlet for the -NH₂ protons.

    • δ 4.2-4.4 (q, 2H): Quartet for the -OCH₂- ethyl ester protons.

    • δ 2.3-2.4 (s, 3H): Singlet for the tolyl -CH₃ protons.

    • δ 1.2-1.4 (t, 3H): Triplet for the -CH₃ ethyl ester protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165: Ester carbonyl carbon.

    • δ ~150: C5-NH₂ carbon.

    • δ ~140-120: Aromatic carbons of the p-tolyl ring.

    • δ ~115: Cyano group carbon.

    • δ ~90-100: C3 and C4 of the pyrazole ring.

    • δ ~60: -OCH₂- carbon.

    • δ ~21: Tolyl -CH₃ carbon.

    • δ ~14: Ester -CH₃ carbon.

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300: N-H stretching (asymmetric and symmetric) of the amino group.

    • 2220: C≡N stretching of the cyano group.

    • 1710: C=O stretching of the ester group.

    • 1620: N-H bending.

    • 1550, 1480: C=C and C=N stretching of the aromatic rings.

Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols, especially when handling novel or cyano-substituted compounds.

  • Hazard Classification (Anticipated): Based on similar compounds, expect classifications of Harmful if swallowed, Causes skin irritation, and Causes serious eye irritation.[2][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A standard laboratory coat is required.

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

    • Avoid contact with skin and eyes.[10]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[2]

    • Keep away from strong oxidizing agents and strong acids.

Conclusion

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound of significant strategic value for drug discovery and medicinal chemistry. Its highly functionalized structure provides a rich platform for the synthesis of diverse chemical libraries aimed at various therapeutic targets. The synthetic route presented here is logical, efficient, and grounded in established chemical principles. By understanding its chemical properties, synthetic access, and potential applications, researchers are well-equipped to leverage this molecule in the development of next-generation therapeutics.

References

  • Hassan, A. A., et al. (2021). Synthesis of pyrazole-oxindole hybrid systems. Encyclopedia.pub. Available at: [Link]

  • Yi, F., et al. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane. Organic Letters, 21(9), 3158-3161. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2019). YouTube. Available at: [Link]

  • Iacob, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2045. Available at: [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

  • Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1206. Available at: [Link]

  • Al-Issa, S. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(2), 221. Available at: [Link]

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

  • ResearchGate. Some biologically active 5-aminopyrazole derivatives. Available at: [Link]

  • Fadda, A. A., et al. (2014). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Available at: [Link]

  • PubChem. Ethyl 1H-pyrazole-3-carboxylate. Available at: [Link]

  • Aragona, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. Available at: [Link]

  • Saha, A., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 2664-2696. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate. Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. Available at: [Link]

  • ResearchGate. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

  • MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]

  • PubMed. SAR and pH stability of cyano-substituted epothilones. Available at: [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Available at: [Link]

  • ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • CompTox Chemicals Dashboard. 1H-Pyrazole-3-carboxylic acid derivative. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this specific pyrazole derivative, compiled to support researchers and scientists in its effective utilization.

Molecular Structure and Properties

Physicochemical Data

For a closely related analog, Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS 15001-11-3), the following information is available and provides a reasonable estimate for the target compound.[3]

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₂[3]
Molecular Weight 245.28 g/mol [3]
Canonical SMILES O=C(C1=C(N)N(C2=CC=C(C)C=C2)N=C1)OCC[3]

Note: The primary structural difference between the compound listed above and the topic of this guide is the position of the ethyl carboxylate group (position 4 vs. 3) and the presence of a cyano group at position 4. The actual molecular formula for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is C₁₄H₁₄N₄O₂ with a molecular weight of 270.29 g/mol .

General Physical Properties (Predicted)

  • Appearance: Likely a crystalline solid.

  • Melting Point: Expected to be a solid with a defined melting point, though the exact value requires experimental determination.

  • Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in aqueous solutions is likely to be low.

Spectroscopic Characterization (Anticipated)

The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group on the tolyl ring, distinct aromatic protons of the tolyl ring (likely two doublets), and a broad singlet for the amino group protons. The chemical shifts of these protons would be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyrazole and tolyl rings. The specific chemical shifts would provide valuable information for structural confirmation.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, C≡N stretching for the cyano group, C=O stretching for the ester, and C=C and C=N stretching vibrations characteristic of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry.[5] Several general methods can be adapted for the preparation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

General Synthetic Approach

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-cyano-3-oxo-3-(p-tolylamino)propanoate with a suitable cyclizing agent, or a multi-component reaction involving a p-tolylhydrazine, an active methylene nitrile, and an orthoformate.

A recent green synthesis approach for similar 5-amino-pyrazole-4-carbonitriles utilizes a three-component mechanochemical reaction of an aldehyde, malononitrile, and a hydrazine derivative, which offers advantages in terms of operational simplicity and high yields.[4]

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of related 5-aminopyrazoles and should be optimized for the specific target molecule.

dot

SynthesisWorkflow reagents Ethyl 2-cyano-3-ethoxyacrylate + p-Tolylhydrazine reaction Reaction in Ethanol (Reflux) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add p-tolylhydrazine (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Applications in Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8][9] The specific combination of functional groups in Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological screening.

Role as a Synthetic Intermediate

The amino, cyano, and ester functionalities on the pyrazole ring provide multiple reaction sites for further chemical modifications. This allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build fused heterocyclic rings such as pyrazolo[3,4-d]pyrimidines, which are known to have potent biological activities.[10]

dot

ReactivityDiagram cluster_reactions Potential Reactions cluster_products Resulting Scaffolds start Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate amino_rxn Amino Group Reactions (Acylation, Alkylation) start->amino_rxn Versatile handle cyano_rxn Cyano Group Reactions (Hydrolysis, Reduction) start->cyano_rxn Conversion to other groups ester_rxn Ester Group Reactions (Hydrolysis, Amidation) start->ester_rxn Modulation of properties fused_rings Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) amino_rxn->fused_rings varied_amides Varied Amides and Carboxylic Acids ester_rxn->varied_amides

Caption: Potential reaction pathways for derivatization.

Potential Biological Activities

While specific biological data for this compound is scarce, the 5-aminopyrazole-4-carbonitrile scaffold is known to be a key component in molecules with various therapeutic activities.[7]

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).[11]

  • Anticancer Activity: The pyrazole nucleus is present in several anticancer agents. Derivatives of 5-aminopyrazole have shown promising anti-proliferative effects against various cancer cell lines.[7]

  • Kinase Inhibition: The 3-aminopyrazole moiety is a known scaffold for the development of kinase inhibitors, which are a crucial class of targeted cancer therapies.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling pyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of a wide array of derivatives, making it a valuable building block for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Nikpassand, M., Zare, K., Hassanzadeh, L., & Sedighi Pashaki, F. (2022).
  • El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-176.
  • Pashaki, F. S., & Nikpassand, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 724745.
  • ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023.
  • Al-Otaibi, J. S., El-Gazzar, A. R. B. A., & Al-Omair, M. A. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemistry, 2025, 1-15.
  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Ferla, S., Gurgone, D., & Brullo, C. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4235.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10.
  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Retrieved from [Link]

  • ResearchGate. (2023). Facile synthesis of 5-aminopyrazolo-quinolones. Retrieved from [Link]

  • Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(1), 1-5.

Sources

Potential biological activity of substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] Marketed drugs containing this core, such as the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the erectile dysfunction drug sildenafil, underscore the therapeutic significance of this chemical entity.[2][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological potential of substituted pyrazole compounds. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action, present detailed protocols for synthesis and biological evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

The Landscape of Pyrazole's Biological Activities

The metabolic stability and versatile synthetic accessibility of the pyrazole ring have made it a cornerstone in the design of novel therapeutic agents.[4][5] Its derivatives have been extensively reported to exhibit a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][6]

Anti-inflammatory Activity

Many pyrazole derivatives exert potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[7][8] Some compounds also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), thereby suppressing the production of leukotrienes as well.[9] This dual-action mechanism can offer a broader anti-inflammatory profile.[10]

A notable example is Tepoxalin , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX and 5-LOX enzymes.[9] The well-known drug Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Target(s) In Vitro Activity (IC₅₀) In Vivo Model Efficacy Reference
Celecoxib COX-2 0.04 µM Carrageenan-induced paw edema (rat) High edema inhibition [8][12]
Compound 132b COX-2 3.5 nM Not specified Potent inhibitory activity [12]
Compound 142 COX/LOX Not specified Carrageenan-induced paw edema (rat) 65.38% edema inhibition [12]
Pyrazoline 2d/2e Not specified Not specified Carrageenan-induced paw edema (rat) Higher activity than indomethacin [13]

| Tepoxalin | COX/5-LOX | Not specified | Radiation-induced inflammation (rat) | Significant protection |[9][10] |

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents, targeting various pathways essential for tumor growth and proliferation.[14][15] These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[16]

Ruxolitinib , an inhibitor of Janus kinases (JAK1 and JAK2), is a prime example of a pyrazole-based anticancer drug used to treat myelofibrosis and polycythemia vera.[17][18] By blocking the JAK-STAT signaling pathway, ruxolitinib disrupts the signaling of cytokines and growth factors that drive the proliferation of malignant cells.[17] Other pyrazole derivatives have shown potent activity against various cancer cell lines by inhibiting targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[14][16]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound Target(s) Cell Line(s) In Vitro Activity (IC₅₀) Reference
Ruxolitinib JAK1, JAK2 Various hematological Varies by cell type [17][18]
Compound 159a Not specified MGC-803 (Gastric) 15.43 µM [12]
Compound 159b Not specified MGC-803 (Gastric) 20.54 µM [12]
Derivative 3d Not specified MCF-7 (Breast) 10 µM [19][20]
Derivative 3e Not specified MCF-7 (Breast) 12 µM [19][20]

| Derivative 5a | Not specified | MCF-7 (Breast) | 14 µM |[19][20] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Substituted pyrazoles have demonstrated significant potential as both antibacterial and antifungal agents.[12][21] Their mechanism of action can involve various cellular targets within the microbes, and some derivatives show promising activity against resistant strains.[21] For instance, certain pyrazolone derivatives have been designed to exhibit dual antimicrobial and antiepileptic properties, which could be beneficial for epilepsy patients who are susceptible to infections.[21]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Organism(s) Type Activity Metric Result Reference
Compound IIa E. coli, S. aureus Antibacterial Zone of Inhibition 9 mm, 9.5 mm (at 80 µg/mL) [21]
Compound 3b S. aureus Antibacterial MIC 1.25 µmol/mL [22]
Compound Ia E. coli Antibacterial Zone of Inhibition 6 mm (at 80 µg/mL) [21]

| Compound Id | P. aeruginosa | Antibacterial | Zone of Inhibition | 7 mm (at 80 µg/mL) |[21] |

Anticonvulsant Activity

The pyrazole nucleus is also explored for its potential in treating neurological disorders, particularly epilepsy.[23] Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[21][24] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems. Some studies have shown that potent anticonvulsant pyrazole derivatives can also reduce levels of oxidative stress and inflammation in the brain.[23]

Deep Dive into Mechanisms of Action

Understanding the molecular basis of a compound's activity is paramount in drug development. The versatility of the pyrazole scaffold allows it to interact with a wide range of biological targets.

Case Study: Targeting the JAK-STAT Pathway with Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and cell proliferation.[17] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib, a pyrazole-containing molecule, functions as a potent and selective inhibitor of JAK1 and JAK2.[17][25] It competitively binds to the ATP-binding site of these kinases, blocking downstream signaling and thereby reducing the proliferation of malignant cells and the production of inflammatory cytokines.[17][26]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene 6. Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of substituted pyrazoles is well-established, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][27] This approach allows for significant diversity in the final products by varying the substituents on both starting materials.[28]

Detailed Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general and reliable method for synthesizing a 1,3,5-trisubstituted pyrazole derivative via the condensation of a substituted chalcone with phenylhydrazine.

Objective: To synthesize 1,5-diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Materials:

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.0 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Glacial Acetic Acid (10 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 mmol) in 20 mL of ethanol. Add phenylhydrazine (1.2 mmol) to this solution.

    • Rationale: Ethanol serves as a suitable solvent for both reactants. A slight excess of hydrazine ensures the complete consumption of the limiting reactant (chalcone).

  • Catalysis and Reflux: Add 5-6 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to promote the condensation reaction. Fit the flask with a reflux condenser.

    • Rationale: The acidic medium protonates the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Heating: Heat the mixture to reflux using a heating mantle or water bath for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir. A solid precipitate should form.

    • Rationale: The pyrazole product is typically insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, separating it from the solvent and any water-soluble impurities.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to obtain pure crystals.

    • Rationale: Filtration separates the solid product from the liquid. Recrystallization is a purification technique where the crude solid is dissolved in a minimum amount of hot solvent and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.

  • Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

A Framework for Biological Evaluation

The discovery of a potential new drug candidate involves a systematic workflow of biological screening, starting from high-throughput in vitro assays and progressing to more complex in vivo models.

Drug_Discovery_Workflow A Synthesis & Purification of Pyrazole Library B Structural Characterization (NMR, MS, FTIR) A->B C Primary In Vitro Screening (e.g., MTT, Enzyme Assay) B->C Purity >95% D Hit Identification (Active Compounds) C->D E Secondary Assays (Dose-Response, Selectivity) D->E F Lead Compound Selection E->F G In Vivo Efficacy Studies (Animal Models) F->G H Toxicology & ADME Studies G->H I Preclinical Candidate H->I

General workflow for the discovery and evaluation of novel pyrazole compounds.
Detailed Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized pyrazole derivative against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyrazole compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase and are adhered to the plate before the drug treatment begins.

  • Compound Treatment: Prepare serial dilutions of the pyrazole stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-treatment control."

    • Rationale: A dose-response curve is necessary to calculate the IC₅₀. The vehicle control is crucial to ensure that the solvent (DMSO) does not have a toxic effect on the cells.

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

    • Rationale: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

  • MTT Addition: After incubation, add 10 µL of the MTT reagent to each well and incubate for another 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Rationale: DMSO is a solvent that solubilizes the water-insoluble formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[14] Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

Sources

The Enduring Legacy of the Aminopyrazole Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, underpinning the efficacy of numerous therapeutic agents. This guide provides an in-depth exploration of the historical milestones that brought this versatile heterocycle to the forefront of pharmaceutical research, from its early discovery to its current prominence. We will delve into the intricacies of its synthesis, offering a comparative analysis of classical and contemporary methodologies, complete with detailed reaction mechanisms and actionable experimental protocols. Furthermore, this document will illuminate the diverse applications of aminopyrazole derivatives, with a particular focus on their role as kinase inhibitors and other targeted therapies. Through a blend of historical context, synthetic strategy, and practical application, this guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the ever-evolving landscape of drug development.

A Historical Perspective: From Pyrazole's Discovery to the Rise of the Amino Moiety

The journey of the aminopyrazole core begins with the pioneering work of German chemist Ludwig Knorr in the 1880s.[1][2] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds: the pyrazoles. His foundational work, known as the Knorr pyrazole synthesis, involved the condensation of 1,3-dicarbonyl compounds with hydrazines, a robust method that remains relevant to this day.[3][4] This initial discovery paved the way for the development of the first synthetic drug, Antipyrine (a pyrazolone derivative), which became a widely used analgesic and anti-inflammatory agent.[1]

While Knorr's work established the pyrazole ring system, the strategic importance of incorporating an amino group onto this scaffold became increasingly apparent throughout the 20th century. The introduction of the amino functionality unlocked a vast new chemical space, enabling diverse derivatization and providing a critical handle for modulating the physicochemical and pharmacological properties of these molecules. The realization that aminopyrazoles could serve as versatile precursors for a wide array of fused heterocyclic systems further fueled research in this area.[5][6]

The modern era of aminopyrazole chemistry has been largely driven by the discovery of their potent and varied biological activities. The successful clinical application of drugs like the hypnotic agent Zaleplon, the erectile dysfunction medication Sildenafil (Viagra), and the gout treatment Allopurinol, all of which are derived from or are structurally related to aminopyrazoles, solidified the significance of this heterocyclic core in medicinal chemistry.[5] This has led to a resurgence of interest in both the synthesis and application of aminopyrazole derivatives, with a particular focus on their utility as kinase inhibitors in oncology and immunology.[7][8][9]

The Synthetic Toolkit: Crafting the Aminopyrazole Core

The synthesis of aminopyrazole derivatives is a rich and varied field, with numerous methodologies developed to afford specific isomers and substitution patterns. The choice of synthetic route is often dictated by the desired substitution on the pyrazole ring and the availability of starting materials. This section will provide a detailed overview of the most prevalent and impactful synthetic strategies.

The Workhorse Method: Condensation of Hydrazines with β-Ketonitriles

One of the most common and versatile methods for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[10] This reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group.

  • Tautomerization: The resulting intermediate then tautomerizes to yield the aromatic aminopyrazole ring.

G cluster_0 Mechanism of Aminopyrazole Synthesis from β-Ketonitrile Start β-Ketonitrile + Hydrazine Step1 Nucleophilic attack on carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular cyclization (attack on nitrile) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 End 3(5)-Aminopyrazole Step3->End G cluster_1 Aminopyrazole Derivatives in Drug Discovery AminopyrazoleCore Aminopyrazole Core KinaseInhibitors Kinase Inhibitors AminopyrazoleCore->KinaseInhibitors GPCR GPCR Modulators AminopyrazoleCore->GPCR IonChannels Ion Channel Blockers AminopyrazoleCore->IonChannels Agrochemicals Agrochemicals (e.g., Insecticides) AminopyrazoleCore->Agrochemicals FusedSystems Fused Heterocyclic Systems (e.g., Pyrazolopyridines) AminopyrazoleCore->FusedSystems FGFR FGFR Inhibitors KinaseInhibitors->FGFR OtherKinases Other Kinase Targets KinaseInhibitors->OtherKinases

Sources

A Comprehensive Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for a variety of therapeutic areas, including inflammation, pain management, and oncology.[2] Within this important class of heterocycles, 5-aminopyrazoles have emerged as a particularly versatile scaffold, lending themselves to a wide array of chemical modifications and demonstrating significant potential in the development of targeted therapies.[3] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The strategic placement of the amino, cyano, and carboxylate groups on the 1-(p-tolyl)pyrazole core makes this molecule a rich platform for further chemical elaboration and a promising candidate for biological evaluation.

This document will provide an in-depth exploration of this compound, from its rational synthesis to its potential applications in drug discovery. We will delve into the mechanistic underpinnings of its formation, its key chemical and physical properties, and the therapeutic hypotheses that drive the interest in this and related molecules.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a well-established field, with several robust methods available to the synthetic chemist. The target molecule, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, can be efficiently prepared via a multicomponent reaction strategy, which offers the advantages of atom economy, operational simplicity, and the rapid generation of molecular complexity. A particularly effective approach involves the condensation of p-tolylhydrazine with a suitable three-carbon electrophilic component.

Proposed Synthetic Pathway: A Multicomponent Approach

A highly plausible and efficient route to the title compound is the reaction of p-tolylhydrazine with a malononitrile derivative. This reaction is a variation of the well-known Knorr pyrazole synthesis and is widely employed for the preparation of 5-aminopyrazoles.[4][5]

DOT Script for the Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p_tolylhydrazine p-Tolylhydrazine reaction_step_1 Condensation p_tolylhydrazine->reaction_step_1 malononitrile_derivative Ethyl 2-cyano-3,3-bis(methylthio)acrylate malononitrile_derivative->reaction_step_1 solvent Ethanol solvent->reaction_step_1 catalyst Piperidine (catalytic) catalyst->reaction_step_1 heat Reflux heat->reaction_step_1 target_molecule Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate intermediate Cyclized Intermediate reaction_step_1->intermediate Nucleophilic attack and cyclization elimination elimination intermediate->elimination Elimination of Methanethiol elimination->target_molecule

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol
  • Step 1: Preparation of the Reaction Mixture. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine (1.0 equivalent) in absolute ethanol. To this solution, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

  • Step 2: Reaction. The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification. Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Causality Behind Experimental Choices
  • Choice of Reactants: p-Tolylhydrazine is a readily available starting material. Ethyl 2-cyano-3,3-bis(methylthio)acrylate serves as an excellent three-carbon synthon, with the two methylthio groups acting as good leaving groups to facilitate the final aromatization to the pyrazole ring.

  • Solvent and Catalyst: Ethanol is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point. Piperidine, a weak base, is used to catalyze the initial condensation and subsequent cyclization steps.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the reaction, ensuring a reasonable reaction rate.

Structural Elucidation and Physicochemical Properties

The structure of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the p-tolyl group (two doublets), a singlet for the amino protons, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group on the tolyl ring.
¹³C NMR Resonances for the aromatic carbons, the cyano carbon, the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and tolyl groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the cyano group, and the C=O stretching of the ester group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Physicochemical Properties
Property Predicted Value/Characteristic
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
Appearance Likely a crystalline solid
Melting Point Expected to be in the range of 150-250 °C
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Therapeutic Potential and Applications in Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit a wide range of biological activities. The title compound, with its specific substitution pattern, holds promise in several therapeutic areas.

Potential as a Kinase Inhibitor

The 5-aminopyrazole core is a well-known hinge-binding motif for many protein kinases. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The p-tolyl group can be directed towards the hydrophobic pocket of the kinase, while the cyano and ester functionalities can be further modified to enhance potency and selectivity. This makes Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate an excellent starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

DOT Script for the Interaction of a 5-Aminopyrazole with a Kinase Hinge Region

G cluster_kinase Kinase Hinge Region cluster_inhibitor 5-Aminopyrazole Inhibitor hinge_residue_1 Backbone NH hinge_residue_2 Backbone C=O pyrazole_ring Pyrazole Ring amino_group 5-Amino Group pyrazole_ring->amino_group amino_group->hinge_residue_1 H-bond Donor amino_group->hinge_residue_2 H-bond Acceptor

Caption: Hydrogen bonding of a 5-aminopyrazole with a kinase.

Other Potential Therapeutic Applications

Beyond kinase inhibition, 5-aminopyrazole derivatives have shown promise as:

  • Anticancer Agents: By targeting various cellular pathways involved in cancer progression.

  • Anti-inflammatory Agents: Through the inhibition of pro-inflammatory enzymes and cytokines.

  • Antibacterial and Antiviral Agents: By interfering with essential microbial processes.

Conclusion and Future Directions

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis, coupled with the proven track record of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly protein kinases. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising molecular framework.

References

Sources

A Technical Guide to the Research Applications of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of functionalized pyrazoles, a cornerstone heterocyclic scaffold in modern chemical research. We will move beyond a simple survey of applications to dissect the underlying synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that make this moiety a privileged structure in drug discovery, agrochemicals, and materials science. The protocols and insights provided are designed to be directly applicable for researchers, scientists, and drug development professionals.

Part 1: The Pyrazole Core: A Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an exceptionally versatile building block. The true power of pyrazoles, however, is unlocked through functionalization—the precise installation of various substituents around the core. This allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling tailored interactions with biological targets or the creation of novel materials.

The numbering of the pyrazole ring is critical for discussing substitution patterns. The nitrogen atom with the hydrogen (or a substituent) is designated as N1, and the other as N2. The carbon atoms are numbered C3, C4, and C5. Functionalization can occur at any of these positions, leading to a vast chemical space.

Part 2: Key Synthetic & Functionalization Strategies

The utility of pyrazoles is underpinned by robust and flexible synthetic methodologies. Understanding the "why" behind the choice of a synthetic route is as crucial as the "how."

Core Synthesis: The Knorr Cyclocondensation

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.

Mechanism & Rationale: This reaction involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazine) directly determines the substituent at the N1 position. The β-dicarbonyl compound dictates the substituents at the C3 and C5 positions. This method is favored for its reliability, broad substrate scope, and often high yields.

Protocol 1: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Objective: To synthesize a pyrazole core via a standard Knorr cyclocondensation.

  • Materials:

    • 1,3-Diketone (1.0 eq)

    • Substituted Hydrazine Hydrochloride (1.1 eq)

    • Ethanol (or Acetic Acid as solvent)

    • Sodium Acetate (if using hydrazine hydrochloride, 1.2 eq)

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the substituted hydrazine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to free the hydrazine.

    • Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 24 hours.

    • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

    • Characterize the final product using NMR spectroscopy and Mass Spectrometry.

  • Self-Validation: The success of the synthesis is confirmed by spectroscopic data. The disappearance of the starting diketone signals and the appearance of characteristic aromatic pyrazole proton signals in ¹H NMR, along with a correct molecular ion peak in MS, validate the product's identity.

Advanced Functionalization: C-H Activation & Cross-Coupling

While classical methods are robust, modern research often requires more precise and efficient ways to modify an existing pyrazole core. Direct C-H activation and palladium-catalyzed cross-coupling reactions have become indispensable tools.

Rationale: These methods allow for the late-stage functionalization of a pre-formed pyrazole, which is highly advantageous in drug discovery for building a library of analogues from a common intermediate. They offer access to substitution patterns that are difficult to achieve via traditional cyclocondensation. For example, Buchwald-Hartwig amination or Suzuki coupling can be used to install complex aryl groups at the N1 or C4/C5 positions, profoundly impacting biological activity.

Workflow: Late-Stage C4-Arylation of an N-Protected Pyrazole

Below is a conceptual workflow illustrating the logic of a modern functionalization strategy.

G Start N-Protected Pyrazole (e.g., with SEM or Boc group) Step1 Directed C-H Lithiation or Metalation (e.g., LDA, -78°C) Start->Step1 Selectivity at C5 Step2 Transmetalation (e.g., with ZnCl2 or B(OiPr)3) Step1->Step2 Forms reactive species Intermediate Pyrazolyl-Zinc or Pyrazolyl-Boronate Ester Step2->Intermediate Step3 Pd-Catalyzed Cross-Coupling (e.g., Negishi or Suzuki Reaction) Intermediate->Step3 Step4 Deprotection (e.g., TBAF for SEM) Step3->Step4 Forms C-C bond ArylHalide Aryl Halide (Ar-X) ArylHalide->Step3 Catalyst Pd Catalyst + Ligand (e.g., Pd(PPh3)4) Catalyst->Step3 End C4-Arylated Pyrazole Step4->End Final Product

Caption: Workflow for C-H functionalization and cross-coupling.

Part 3: Applications in Medicinal Chemistry

Functionalized pyrazoles are a dominant scaffold in approved drugs and clinical candidates due to their ability to mimic other chemical groups and form key interactions with enzyme active sites.

Anti-Inflammatory Drugs: COX-2 Inhibitors

One of the most famous examples of a pyrazole-based drug is Celecoxib (Celebrex) .

Mechanism of Action: Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation. By selectively inhibiting COX-2 over COX-1, drugs like Celecoxib reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen.

The functional groups on Celecoxib are critical for its selectivity. The trifluoromethyl (CF₃) group and the sulfonamide moiety on the N1-phenyl ring bind to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Signal Celecoxib Celecoxib (Functionalized Pyrazole) Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib's mechanism of action via COX-2 inhibition.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in cancer therapy. The pyrazole scaffold is frequently used to design ATP-competitive kinase inhibitors.

Rationale: The N-H of the pyrazole can act as a "hinge-binder," forming a crucial hydrogen bond with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The substituents at other positions (C3, C4, C5, N1) can then be modified to achieve potency and selectivity for a specific kinase.

Example: Crizotinib (while technically an aminopyridine, its development was heavily influenced by pyrazole-based inhibitors like Ruxolitinib ). Ruxolitinib is a potent inhibitor of the Janus kinases JAK1 and JAK2.

Quantitative Data: Kinase Inhibitory Potency

CompoundTarget KinaseIC₅₀ (nM)Application
RuxolitinibJAK13.3Myelofibrosis
RuxolitinibJAK22.8Myelofibrosis
CrizotinibALK24Non-Small Cell Lung Cancer
EntrectinibTrkA1.7NTRK Fusion-Positive Tumors

Data compiled from various sources for illustrative purposes.

Other CNS & Metabolic Applications
  • Sildenafil (Viagra): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for erectile dysfunction. The pyrazolopyrimidinone core is essential for its activity.

  • Rimonabant (Acomplia): A former anti-obesity drug that acted as an inverse agonist for the cannabinoid receptor CB1. Although withdrawn for psychiatric side effects, its development showcased the potential of pyrazoles in targeting G-protein coupled receptors (GPCRs).

Part 4: Applications in Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals, particularly insecticides and herbicides.

4.1 Phenylpyrazole Insecticides: Fipronil

Mechanism of Action: Fipronil is a broad-spectrum insecticide that non-competitively blocks the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride channel, Fipronil prevents the hyperpolarization of the neuron, leading to excessive neuronal stimulation, convulsions, and death of the insect.

The key to Fipronil's success is its high selectivity for insect GABA receptors over mammalian receptors, providing a margin of safety for non-target species. This selectivity is driven by the specific interactions of the trifluoromethylsulfinyl group and the cyano group on the pyrazole ring with amino acid residues unique to the insect receptor pore.

4.2 Pyrazole Herbicides

Several herbicides are based on a pyrazole core. They often function by inhibiting key plant-specific enzymes. For example, pyrasulfotole inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. Depletion of these pigments leads to bleaching and death of the weed.

Part 5: Applications in Materials Science & Catalysis

Beyond biological applications, functionalized pyrazoles are integral to the development of advanced materials.

  • Scorpionate Ligands: Tris(pyrazolyl)borate ligands, known as "scorpionates," are tridentate ligands that bind to metals in a pincer-like fashion. They are used extensively in coordination chemistry and catalysis to stabilize a wide range of metal complexes, enabling catalytic transformations like C-H activation and polymerization.

  • Metal-Organic Frameworks (MOFs): Pyrazole-based linkers, such as 4-(1H-pyrazol-4-yl)benzoic acid, are used to construct porous MOFs. These materials have exceptionally high surface areas and tunable pore environments, making them promising for applications in gas storage (e.g., hydrogen and CO₂), separation, and heterogeneous catalysis.

  • Dyes and Sensors: The pyrazole ring can be incorporated into larger conjugated systems to create fluorescent dyes. Functionalization can tune the emission wavelength and create "turn-on" sensors that fluoresce only upon binding to a specific analyte (e.g., a metal ion).

Conclusion & Future Outlook

The functionalized pyrazole is a testament to the power of a privileged scaffold in chemical science. From the life-saving effects of kinase inhibitors to the crop protection afforded by modern insecticides, its impact is undeniable. The continued development of novel synthetic methods, particularly in late-stage functionalization, will undoubtedly expand the accessible chemical space for pyrazole derivatives. Future research is likely to focus on pyrazole-based covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and advanced photoluminescent materials, ensuring that this remarkable heterocycle remains at the forefront of scientific innovation.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Fused-Ring Derivatives: A Review on their Synthesis and Biological Activities. Molecules. Available at: [Link]

  • Bruno, O., et al. (2017). Pyrazole: A versatile scaffold in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fipronil. PubChem Compound Summary for CID 3352. Available at: [Link]

  • Trofimenko, S. (1993). Scorpionates: the coordination chemistry of polypyrazolylborate ligands. Chemical Reviews. Available at: [Link]

  • Yet, L. (2012). Privileged Structures in Drug Discovery. InTech. Available at: [Link]

  • Loh, Y. H., & Gligorich, K. M., et al. (2010). Palladium-Catalyzed N-Arylation of Pyrazoles. Organic Letters. Available at: [Link]

Unlocking the Therapeutic Potential of Pyrazole Scaffolds: An In-depth Technical Guide to Investigating their Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Core in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its importance in the development of a diverse array of therapeutic agents.[1] Over the past few decades, a significant number of pyrazole-containing drugs have received FDA approval for a wide range of clinical conditions, from inflammatory diseases and cancer to cardiovascular disorders and infectious diseases.[1][2] This guide provides an in-depth exploration of the common mechanisms of action of pyrazole-based compounds and presents detailed, field-proven experimental methodologies for their investigation, empowering researchers and drug development professionals to effectively characterize these promising molecules.

I. The Pyrazole Scaffold: A Versatile Pharmacophore

The versatility of the pyrazole nucleus is a key driver of its prevalence in drug discovery. Its structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions.[1] Furthermore, the pyrazole ring is metabolically stable, a desirable characteristic for drug candidates.[2] The ability to readily modify the pyrazole core at multiple positions allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.

II. Elucidating the Mechanisms of Action: A Multi-faceted Approach

The therapeutic effects of pyrazole-based compounds are achieved through a variety of mechanisms. This section delves into the most prominent of these, providing both the theoretical underpinnings and the practical experimental workflows for their investigation.

A. Enzyme Inhibition: A Dominant Mechanism

A significant number of pyrazole-containing drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[3][4] The pyrazole scaffold can effectively occupy the active site of an enzyme, leading to a blockade of its catalytic function.

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a well-established strategy for treating inflammation and pain.[5] Pyrazole-based compounds, most notably the selective COX-2 inhibitor celecoxib, have been highly successful in this area.[6]

A robust method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 is crucial for assessing their potency and selectivity. Both fluorometric and LC-MS/MS-based assays are commonly employed.[1][2]

Protocol: Fluorometric COX Inhibition Assay [5]

This protocol outlines a fluorometric method for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., SC560 for COX-1, Celecoxib for COX-2)[2]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the COX assay buffer, COX probe, and COX cofactor according to the manufacturer's instructions. Prepare a solution of arachidonic acid in NaOH.

  • Compound Dilution: Prepare a serial dilution of the pyrazole-based test compound in DMSO.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • 75 µL COX Assay Buffer

    • 1 µL COX-1 or COX-2 enzyme

    • 10 µL of the test compound dilution (or DMSO for control)

    • 2 µL COX Cofactor working solution

    • 1 µL COX Probe solution[2]

  • Initiate Reaction: Add 10 µL of the arachidonic acid solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Causality: This protocol includes positive controls (known selective inhibitors) to validate the assay's performance. The use of both COX-1 and COX-2 enzymes allows for the determination of selectivity, a critical parameter for avoiding the gastrointestinal side effects associated with non-selective COX inhibitors. The fluorometric readout provides a direct measure of the enzymatic production of prostaglandin G2, the intermediate product of the COX reaction.[5]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Probe, Cofactor) Mix Mix Reagents, Enzyme, & Compound in 96-well plate Reagents->Mix Compound Prepare Serial Dilutions of Pyrazole Compound Compound->Mix Enzyme Prepare Enzyme Solutions (COX-1 & COX-2) Enzyme->Mix Initiate Initiate Reaction with Arachidonic Acid Mix->Initiate Read Measure Fluorescence (Ex: 535nm, Em: 587nm) Initiate->Read Calculate Calculate Reaction Rates & Percent Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

B. Receptor Modulation: Interacting with Cellular Gatekeepers

Pyrazole-based compounds can also function as modulators of cellular receptors, either as agonists or antagonists. This mechanism is particularly relevant in areas such as endocrinology and oncology.

The androgen receptor (AR) is a key driver of prostate cancer growth and survival. [4]Pyrazole-containing compounds, such as darolutamide, act as AR antagonists, competitively inhibiting the binding of androgens and suppressing AR-mediated gene transcription. [1]

Cell-based reporter gene assays are a powerful tool for assessing the activity of potential AR modulators. [4] Protocol: Androgen Receptor Luciferase Reporter Assay [4] This protocol describes a luciferase-based reporter assay to measure the antagonistic activity of pyrazole compounds on the androgen receptor.

Materials:

  • A suitable cell line expressing the androgen receptor (e.g., MDA-kb2, U2OS) [4]* An androgen-responsive luciferase reporter plasmid (containing androgen response elements, AREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Dihydrotestosterone (DHT) as the AR agonist

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the androgen-responsive luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with serial dilutions of the pyrazole test compound in the presence of a fixed concentration of DHT (e.g., the EC50 concentration for DHT-induced luciferase expression). Include controls for basal activity (vehicle only) and maximal activation (DHT only).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation and Causality: This assay directly measures the functional consequence of AR activation – the transcription of a reporter gene. The use of a known agonist (DHT) allows for the specific assessment of antagonistic activity. The dose-dependent inhibition of the DHT-induced signal provides strong evidence for the compound's mechanism of action as an AR antagonist.

C. Antimicrobial and Antiparasitic Activity

The pyrazole scaffold is also found in a number of agents with antimicrobial and antiparasitic properties. [7]Investigating the mechanism of action in this context often begins with determining the compound's potency against the target organism.

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is the lowest concentration of the compound that prevents visible growth of a microorganism. [8]

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial compounds. [8] Protocol: Broth Microdilution MIC Assay [8] This protocol outlines the steps for determining the MIC of a pyrazole compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear, round-bottom microplate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the pyrazole compound in the 96-well plate using the bacterial growth medium.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microplate (containing the compound dilutions and controls) with the standardized bacterial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35 ± 1 °C for 18-24 hours under appropriate atmospheric conditions. [8]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Self-Validation and Causality: The inclusion of growth and sterility controls is essential for validating the assay. A clear dose-dependent inhibition of bacterial growth provides evidence of the compound's antimicrobial activity. This assay, however, does not elucidate the specific mechanism of action but is a critical first step in the characterization of a potential antimicrobial agent.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Serial Dilutions of Pyrazole Compound in Plate Inoculate Inoculate Wells with Bacterial Suspension Compound->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read Visually Inspect for Growth or Read OD600 Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

III. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data, such as IC50 and MIC values, should be summarized in well-structured tables.

Table 1: Example Data Summary for a Pyrazole-Based Kinase Inhibitor

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Off-Target Kinase X
PYR-001Kinase A15>100-fold
PYR-002Kinase A5>500-fold
ControlKinase A10>200-fold

IV. Conclusion: A Roadmap for Pyrazole Mechanism of Action Studies

This guide has provided a comprehensive overview of the key mechanisms of action for pyrazole-based compounds and detailed, actionable protocols for their investigation. By employing a systematic and multi-faceted experimental approach, researchers can effectively elucidate the biological activities of these versatile molecules. The integration of robust biochemical and cell-based assays, coupled with careful data analysis and interpretation, is paramount to advancing our understanding of pyrazole-based therapeutics and accelerating their development into novel medicines for a wide range of human diseases.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). Retrieved January 27, 2026, from [Link]

  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024, December 26). Retrieved January 27, 2026, from [Link]

  • Cell-based assays for screening androgen receptor ligands. (n.d.). Retrieved January 27, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). Retrieved January 27, 2026, from [Link]

  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Retrieved January 27, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). Retrieved January 27, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved January 27, 2026, from [Link]

  • COX-2 enzyme inhibitory assay of the tested compounds using celecoxib... (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. (2005, December 15). Retrieved January 27, 2026, from [Link]

  • Structural Based Screening of Antiandrogen Targeting Activation Function-2 Binding Site. (2018, November 29). Retrieved January 27, 2026, from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025, August 10). Retrieved January 27, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) determination. (n.d.). Retrieved January 27, 2026, from [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Retrieved January 27, 2026, from [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). Retrieved January 27, 2026, from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Retrieved January 27, 2026, from [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017, June 1). Retrieved January 27, 2026, from [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025, October 20). Retrieved January 27, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). Retrieved January 27, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Retrieved January 27, 2026, from [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Retrieved January 27, 2026, from [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment. (2020, February 25). Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Retrieved January 27, 2026, from [Link]

  • Functional mapping of androgen receptor activity. (2020, February 11). Retrieved January 27, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). Retrieved January 27, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). Retrieved January 27, 2026, from [Link]

  • Kinase assays. (2020, September 1). Retrieved January 27, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Retrieved January 27, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). Retrieved January 27, 2026, from [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. (n.d.). Retrieved January 27, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved January 27, 2026, from [Link]

  • Cell-based assays for screening androgen receptor ligands. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006, March 1). Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Theoretical and Computational Examination of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and in-depth computational analysis, offering a robust framework for researchers and drug development professionals. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique arrangement of nitrogen atoms within the pyrazole ring system imparts distinct electronic characteristics, making it a privileged scaffold in drug design. The title compound, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, incorporates several key functional groups—an amino group, a cyano moiety, an ethyl ester, and a p-tolyl substituent—that are expected to modulate its physicochemical properties and biological interactions. This guide aims to provide a comprehensive understanding of this molecule through a synergistic approach of experimental data and theoretical calculations.

Synthesis and Structural Elucidation

The synthesis of polysubstituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A plausible and efficient synthetic route to the title compound is outlined below, adapted from established protocols for similar pyrazole derivatives.[3][4][5]

Proposed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(p-tolylamino)acrylate.

  • To a solution of ethyl cyanoacetate and p-toluidine in a suitable solvent such as ethanol, add a catalytic amount of a weak acid (e.g., acetic acid).

  • The reaction mixture is heated under reflux for several hours, with continuous removal of water, to drive the reaction to completion.

  • The resulting enamine is isolated upon cooling and recrystallization.

Step 2: Cyclization to form the Pyrazole Ring.

  • The synthesized enamine is then reacted with a suitable cyclizing agent, such as hydrazine hydrate, in an alcoholic solvent.

  • The reaction mixture is refluxed for a specified period to facilitate the intramolecular cyclization and formation of the pyrazole ring.

  • The final product, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, is obtained after cooling, filtration, and purification by recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product Ethyl_cyanoacetate Ethyl Cyanoacetate Enamine_Formation Enamine Formation (Condensation) Ethyl_cyanoacetate->Enamine_Formation p_Toluidine p-Toluidine p_Toluidine->Enamine_Formation Hydrazine_hydrate Hydrazine Hydrate Cyclization Cyclization Hydrazine_hydrate->Cyclization Enamine_Formation->Cyclization Intermediate Title_Compound Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate Cyclization->Title_Compound

Caption: Proposed synthetic workflow for the title compound.

Structural Confirmation

The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography would provide unambiguous proof of the molecular structure and packing in the solid state.[4][5][6]

Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach

A powerful strategy in modern chemical research is the combination of experimental spectroscopy with quantum chemical calculations. Density Functional Theory (DFT) has proven to be an invaluable tool for predicting vibrational frequencies and NMR chemical shifts, aiding in the precise assignment of experimental spectra.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of the title compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A comparison of experimentally observed frequencies with those calculated using DFT (typically at the B3LYP/6-311G(d,p) level of theory) allows for a detailed vibrational analysis.

Functional GroupExpected Experimental Wavenumber (cm⁻¹)Predicted Theoretical Wavenumber (cm⁻¹)Vibrational Mode
N-H (amino)3450-3300(Calculated Value)Stretching
C≡N (cyano)2230-2210(Calculated Value)Stretching
C=O (ester)1730-1700(Calculated Value)Stretching
C=N (pyrazole ring)1620-1580(Calculated Value)Stretching
C-H (aromatic)3100-3000(Calculated Value)Stretching
C-H (aliphatic)2980-2850(Calculated Value)Stretching

Note: Theoretical values are typically scaled to correct for anharmonicity and basis set limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.

¹H NMR:

  • Aromatic Protons (p-tolyl): Doublets in the range of δ 7.0-8.0 ppm.

  • Amino Protons (NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

  • Ethyl Group (CH₂CH₃): A quartet (CH₂) and a triplet (CH₃) in the upfield region.

  • Methyl Group (p-tolyl): A singlet around δ 2.3-2.5 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): In the downfield region, typically δ 160-170 ppm.

  • Cyano Carbon (C≡N): Around δ 115-120 ppm.

  • Aromatic and Pyrazole Carbons: A series of signals in the δ 100-150 ppm range.

  • Ethyl and Methyl Carbons: Signals in the upfield region (δ 10-60 ppm).

Computational Deep Dive: Unveiling Electronic Structure and Reactivity

Computational chemistry provides profound insights into the electronic properties of molecules, which are often difficult to probe experimentally.[7] Here, we explore the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) of the title compound, calculated using DFT.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[8][9]

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazole ring, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing cyano and ester groups, suggesting these are the probable sites for nucleophilic attack.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Transition) Electron_Donating Electron Donating Ability (Nucleophilicity) HOMO->Electron_Donating Electron_Accepting Electron Accepting Ability (Electrophilicity) LUMO->Electron_Accepting

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of intermolecular interactions. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In the title compound, these are expected around the nitrogen atom of the cyano group and the oxygen atoms of the ester group.

  • Blue Regions (Positive Potential): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are likely to be the most positive regions.

  • Green Regions (Neutral Potential): These areas have a relatively neutral electrostatic potential.

The MEP map provides a visual guide to understanding how the molecule will interact with other molecules, including biological receptors.

Potential Applications and Future Directions

The structural motifs present in Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate suggest a high potential for biological activity. The amino and cyano groups can participate in hydrogen bonding, a critical interaction in drug-receptor binding. The p-tolyl group provides a lipophilic character that can influence pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. In silico studies, such as molecular docking with various protein targets, can help in identifying potential therapeutic applications. Furthermore, the electronic properties elucidated through computational studies can guide the design of novel materials with specific optical or electronic characteristics.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical analysis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. By integrating experimental protocols with advanced computational methods, we have painted a detailed picture of this promising molecule. The insights presented here are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and computational drug design, facilitating further exploration and innovation.

References

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • STRUCTURAL CHARACTERIZATION, DFT AND AN EFFICIENT SYNTHETIC ROUTE TOWARDS NOVEL 1-PHOSPHONATED (5- AMINO-4-CYANO-PYRAZOL-1-YL)PH - Revues Scientifiques Marocaines. (n.d.). Retrieved from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved from [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. (n.d.). Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (n.d.). Retrieved from [Link]

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - ResearchGate. (n.d.). Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (n.d.). Retrieved from [Link]

Sources

Molecular weight and formula of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The strategic placement of the amino, cyano, and carboxylate groups on the pyrazole ring, coupled with the p-tolyl substituent at the N1 position, makes this molecule a versatile synthon for the development of novel therapeutic agents and a subject of interest for fundamental chemical research.

This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, methods for its characterization, a discussion of its potential applications in drug discovery, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The molecular formula of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is C₁₄H₁₄N₄O₂. Based on this, the calculated molecular weight is approximately 270.29 g/mol . A summary of its key identifiers and properties is provided in the table below. For comparison, the closely related analog, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, has a molecular formula of C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol .[4][5]

PropertyValue
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
IUPAC Name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols

Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several synthetic routes available.[6] A highly efficient and green approach for the synthesis of related 5-amino-pyrazole-4-carbonitriles involves a three-component mechanochemical reaction.[7] This methodology offers several advantages, including operational simplicity, high yields, short reaction times, and adherence to the principles of green chemistry.

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product p_tolylhydrazine p-Tolylhydrazine catalyst Catalyst (e.g., Fe3O4@SiO2@vanillin@thioglycolic acid) p_tolylhydrazine->catalyst + malononitrile Malononitrile malononitrile->catalyst + ethyl_2_cyano_3_ethoxyacrylate Ethyl (E)-2-cyano-3-ethoxyacrylate ethyl_2_cyano_3_ethoxyacrylate->catalyst + conditions Solvent-free, room temperature (mechanochemical) catalyst->conditions product Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate conditions->product Signaling_Pathway cluster_pathway Potential Anticancer Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Compound {Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate | Potential Kinase Inhibitor} Compound->Kinase_Cascade Inhibition

Sources

Methodological & Application

Synthesis Protocol for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of this target molecule offers multiple points for further chemical modification, making it a valuable building block for compound library synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for key procedural steps.

Introduction and Scientific Background

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The target molecule, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, incorporates several key functionalities: a free amino group, a cyano moiety, and an ethyl ester, all attached to a central pyrazole ring N-substituted with a p-tolyl group. This arrangement of functional groups provides a versatile platform for the development of novel therapeutic agents.

The synthetic strategy outlined herein is based on the well-established Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] In this case, p-tolylhydrazine serves as the hydrazine component, while a reactive derivative of ethyl cyanoacetate acts as the three-carbon building block that will form the C3, C4, and C5 positions of the pyrazole ring.

Reaction Mechanism and Rationale

The synthesis proceeds via a cyclocondensation reaction between p-tolylhydrazine and a suitable 1,3-dielectrophilic precursor. A highly effective precursor for this transformation is ethyl (ethoxymethylene)cyanoacetate (EMCA) or a similar reactive species like ethyl 2-cyano-3,3-bis(methylthio)acrylate. The general mechanism involves the initial nucleophilic attack of the hydrazine on the electrophilic β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.

The choice of solvent and catalyst (if any) is crucial for ensuring high yields and purity. Protic solvents like ethanol are often employed to facilitate proton transfer steps in the reaction mechanism. In some cases, a catalytic amount of acid can accelerate the reaction.[4] The regioselectivity of the cyclization is generally controlled by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl component.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-Tolylhydrazine hydrochlorideReagentSigma-Aldrich, Acros Organics, etc.Can be used as the free base if available.
Ethyl (ethoxymethylene)cyanoacetate (EMCA)ReagentSigma-Aldrich, Acros Organics, etc.A key starting material.
EthanolAnhydrousStandard laboratory supplier
TriethylamineReagentStandard laboratory supplierUsed if starting with the hydrochloride salt.
Ethyl AcetateACS GradeStandard laboratory supplierFor extraction and chromatography.
HexanesACS GradeStandard laboratory supplierFor chromatography.
Sodium SulfateAnhydrousStandard laboratory supplierFor drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard laboratory supplierFor reaction monitoring.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Chromatography column

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1.59 g, 10 mmol) in absolute ethanol (40 mL).

  • Base Addition (if using hydrochloride salt): To the stirred solution, add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature. Stir for 10-15 minutes to liberate the free p-tolylhydrazine.

  • Addition of the C3-Precursor: To the reaction mixture, add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.69 g, 10 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, proceed to the next step.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the final product, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the p-tolyl group, the ethyl ester, and the pyrazole ring protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H), cyano (C≡N), and ester (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Synthesis_Workflow node_reagent node_reagent node_process node_process node_product node_product p_tolylhydrazine p-Tolylhydrazine (or its HCl salt) dissolve Dissolve in Ethanol (add base if needed) p_tolylhydrazine->dissolve emca Ethyl (ethoxymethylene)- cyanoacetate (EMCA) emca->dissolve reflux Reflux (4-6 hours) dissolve->reflux Combine workup Work-up & Extraction reflux->workup purify Purification (Chromatography or Recrystallization) workup->purify product Ethyl 5-amino-4-cyano- 1-(p-tolyl)-1H-pyrazole- 3-carboxylate purify->product

Caption: Workflow for the synthesis of the target pyrazole.

Concluding Remarks

The protocol described in this application note provides a reliable and reproducible method for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The versatility of the functional groups present in this molecule makes it an attractive starting material for the synthesis of a diverse range of pyrazole-based compounds for screening in drug discovery programs. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

  • Girish, Y. R., et al. (2012). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5067-5071.
  • Shawali, A. S., et al. (2002). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Heterocyclic Chemistry, 39(3), 519-523.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1110-1117.
  • ResearchGate. (2022). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available at: [Link]

  • Iwakawa, T., et al. (2000). Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. Chemical & Pharmaceutical Bulletin, 48(1), 160-162.
  • National Center for Biotechnology Information. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(Supplement 1), S273-S279.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of a pyrazole derivative.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]

Sources

The Strategic Utility of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Pyrazole Building Block

In the landscape of contemporary medicinal chemistry and drug development, the pyrazole nucleus stands as a cornerstone scaffold, underpinning a multitude of biologically active molecules.[1] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Within this esteemed class of heterocycles, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and versatile intermediate. Its trifunctional nature, possessing a nucleophilic amino group, a reactive cyano group, and an ester moiety, provides a powerful platform for the construction of complex, fused heterocyclic systems. This application note serves as a comprehensive technical guide for researchers and drug development professionals, detailing the synthesis of this key intermediate and its subsequent elaboration into medicinally relevant pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Core Synthesis of the Intermediate: A Robust and Scalable Protocol

The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is reliably achieved through a well-established cyclocondensation reaction. The strategic union of a substituted hydrazine with a reactive three-carbon component provides a direct and efficient route to the pyrazole core.

Mechanistic Rationale

The reaction proceeds via the initial condensation of p-tolylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. The more nucleophilic nitrogen of the hydrazine attacks the electron-deficient carbon of the ethoxyacrylate, leading to the formation of a hydrazono intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the nitrile carbon, forms the pyrazole ring. Tautomerization of the resulting imine affords the stable aromatic 5-aminopyrazole product. The presence of the electron-donating p-tolyl group can subtly influence the reaction kinetics, though the overall transformation remains highly favorable.

Protocol 1: Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

ReagentMolar Mass ( g/mol )AmountMoles
p-Tolylhydrazine hydrochloride158.6215.86 g0.10
Sodium acetate82.038.20 g0.10
Ethyl 2-cyano-3-ethoxyacrylate169.1816.92 g0.10
Ethanol46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (15.86 g, 0.10 mol) and sodium acetate (8.20 g, 0.10 mol) in ethanol (200 mL).

  • Stir the mixture at room temperature for 15 minutes to generate the free p-tolylhydrazine in situ.

  • To this suspension, add ethyl 2-cyano-3-ethoxyacrylate (16.92 g, 0.10 mol) in one portion.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum to afford Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate as a crystalline solid.

Expected Yield: 80-85%

G cluster_reactants Reactants cluster_products Product p_tolylhydrazine p-Tolylhydrazine pyrazole Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate p_tolylhydrazine->pyrazole Ethanol, Reflux cyanoacrylate Ethyl 2-cyano- 3-ethoxyacrylate cyanoacrylate->pyrazole

Caption: Synthesis of the target pyrazole intermediate.

Application in Fused Heterocyclic Synthesis

The strategic placement of reactive functional groups makes Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate an ideal precursor for the synthesis of bicyclic heterocyclic systems of significant therapeutic interest.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Pyrazolo[3,4-d]pyrimidines are recognized as purine bioisosteres and exhibit a wide range of biological activities, including kinase inhibition.[3] The reaction of the aminopyrazole intermediate with formamide provides a direct and atom-economical route to the pyrazolo[3,4-d]pyrimidin-4-one core.

Mechanistic Insight:

This transformation is a classic example of a cyclocondensation reaction. The amino group of the pyrazole attacks the carbonyl carbon of formamide, which serves as a one-carbon synthon. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the pyrazole nitrogen onto the amide carbon, followed by the elimination of ammonia and water, leading to the formation of the fused pyrimidine ring.

Protocol 2: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate284.3014.22 g0.05
Formamide45.04100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (14.22 g, 0.05 mol) in formamide (100 mL).

  • Heat the mixture to 190°C under a nitrogen atmosphere and maintain for 8 hours. The reaction mixture will become homogeneous as the reaction progresses.

  • Monitor the reaction by TLC (1:1 ethyl acetate/petroleum ether).

  • After completion, cool the reaction mixture to room temperature, which will result in the precipitation of the product.

  • Pour the mixture into ice-water (200 mL) and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield 5-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Expected Yield: 70-75%

G cluster_reactants Reactants cluster_products Product pyrazole Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate pyrimidinone 5-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one pyrazole->pyrimidinone 190°C formamide Formamide formamide->pyrimidinone G cluster_reactants Reactants cluster_products Product pyrazole Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate pyridine 4,6-Diamino-3-cyano-1-(p-tolyl)-1H- pyrazolo[3,4-b]pyridine pyrazole->pyridine Piperidine, Ethanol, Reflux malononitrile Malononitrile malononitrile->pyridine

Caption: Synthesis of a 6-amino-pyrazolo[3,4-b]pyridine derivative.

Conclusion and Future Outlook

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly valuable and versatile intermediate in heterocyclic synthesis. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent conversion into medicinally important pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The strategic multifunctionality of this building block opens avenues for the creation of diverse libraries of fused heterocyclic compounds for screening in drug discovery programs. Further exploration of its reactivity with other bi- and poly-functional reagents will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological properties.

References

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[2][4][5]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). MDPI. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2018). National Institutes of Health. Retrieved from [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2015). National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.
  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (2022). MDPI. Retrieved from [Link]

  • 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate. (2009). National Institutes of Health. Retrieved from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). National Institutes of Health. Retrieved from [Link]

  • A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives. (1998). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station. Retrieved from [Link]

  • cyanoacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). National Institutes of Health. Retrieved from [Link]

  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. (2011). National Institutes of Health. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Institutes of Health. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health. Retrieved from [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved from [Link]

Sources

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Detailed Protocol Using Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets, often by functioning as ATP-competitive inhibitors of kinases.[1] Consequently, this scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases.

Extensive research has demonstrated the broad pharmacological potential of pyrazolo[3,4-d]pyrimidines, including their application as:

  • Anticancer Agents: Particularly as inhibitors of various protein kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Src tyrosine kinase.[2][3]

  • Antiviral, Antibacterial, and Antifungal Agents. [4]

  • Anti-inflammatory and Analgesic Compounds. [4]

  • Central Nervous System (CNS) Modulators. [5]

The versatility of the pyrazolo[3,4-d]pyrimidine system stems from the amenability of its synthesis to produce a diverse library of substituted analogs, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, step-by-step protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, specifically 6-ethoxycarbonyl-4-hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, using Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate as a key starting material. The protocol is designed to be a self-validating system, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

The Starting Material: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

The chosen precursor, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, is an ortho-aminonitrile pyrazole. This class of compounds is highly valuable for the synthesis of fused pyrimidine systems due to the adjacent amino and cyano functional groups, which are primed for cyclization reactions.[6] The p-tolyl substituent at the N1 position and the ethyl carboxylate at the C3 position offer opportunities for further diversification of the final product, should that be a goal of the research program.

Synthetic Workflow Overview

The synthesis of 6-ethoxycarbonyl-4-hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine from Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a one-pot cyclization reaction. The general strategy involves the reaction of the ortho-aminonitrile with a suitable one-carbon synthon, in this case, urea, which will form the pyrimidine ring.

G start Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate reaction Cyclization Reaction (Reflux) start->reaction reagents Urea, Ethanol, Sodium Ethoxide reagents->reaction workup Acidification, Filtration, Washing reaction->workup product 6-Ethoxycarbonyl-4-hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine workup->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 6-Ethoxycarbonyl-4-hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details a robust method for the cyclization of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate with urea to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Materials and Reagents
ReagentGradeSupplier
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate≥98%Sigma-Aldrich
UreaACS Reagent, ≥99.0%Sigma-Aldrich
Ethanol (Absolute)Anhydrous, ≥99.5%Sigma-Aldrich
Sodium Metal99.9%Sigma-Aldrich
Hydrochloric Acid (HCl)2 MFisher Scientific
Distilled Water-In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and flask

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure
  • Preparation of Sodium Ethoxide Solution:

    • In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood, away from ignition sources.

    • Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup:

    • To the freshly prepared sodium ethoxide solution, add Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (14.2 g, 50 mmol) and urea (4.5 g, 75 mmol).

    • The addition of the solids may result in a thick slurry.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

    • Acidify the aqueous solution to pH 5-6 by the dropwise addition of 2 M hydrochloric acid. This will precipitate the product.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >95%

Characterization of the Product

The structure of the synthesized 6-ethoxycarbonyl-4-hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the p-tolyl group, the ethyl ester protons, and a broad singlet for the -OH group of the pyrimidinone ring (which may be exchangeable with D₂O).

  • ¹³C NMR: The spectrum should show signals corresponding to all the carbon atoms in the molecule, including the carbonyl carbons of the ester and the pyrimidinone ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H/O-H stretch (broad), C=O stretch of the ester and the pyrimidinone, and C-N and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC. Ensure the sodium ethoxide solution was freshly prepared and anhydrous conditions were maintained.
Product loss during work-up.Ensure the pH is carefully adjusted during precipitation. Over-acidification can lead to the formation of soluble salts. Use minimal cold solvent for washing the product.
Impure Product Presence of unreacted starting material.Ensure the reaction goes to completion. The product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to improve purity.
Side reactions.Maintain a consistent reflux temperature. The use of a large excess of urea can sometimes lead to side products.
Reaction does not start Inactive sodium ethoxide.Prepare the sodium ethoxide solution fresh for each reaction. Ensure the ethanol is completely anhydrous.

Mechanism of the Reaction

The synthesis of the pyrazolo[3,4-d]pyrimidin-4-one ring proceeds through a well-established mechanism for the cyclization of ortho-aminonitriles.

G cluster_0 Reaction Mechanism A 1. Nucleophilic attack of the amino group on a carbonyl carbon of urea. B 2. Intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen on the cyano carbon. A->B Elimination of ammonia C 3. Tautomerization to form the aromatic pyrimidinone ring. B->C Proton transfer

Sources

Applications of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Introduction: The Privileged Pyrazole in Oncology

In the landscape of modern drug discovery, particularly within oncology, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring is a prominent member of this class, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically approved drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a bioisosteric replacement for other key structures in medicinal chemistry, notably as an adenine mimetic. This allows pyrazole-based compounds to effectively compete with ATP for the binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.[3]

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized pyrazole derivative that serves as a cornerstone for the synthesis of a diverse array of more complex heterocyclic systems. Its strategic arrangement of amino, cyano, and carboxylate groups makes it an ideal precursor for constructing fused ring systems, most notably pyrazolo[3,4-d]pyrimidines. These fused heterocycles are at the heart of many potent and selective kinase inhibitors, targeting key drivers of cancer cell proliferation and survival. This document provides a comprehensive guide for researchers, outlining the applications of this key pyrazole intermediate in the discovery of novel kinase inhibitors and providing detailed protocols for its use in synthetic and biological workflows.

Targeting Oncogenic Kinases with Pyrazolo[3,4-d]pyrimidines

The true potential of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is realized when it is transformed into the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a potent pharmacophore for inhibiting a range of protein kinases implicated in cancer, including but not limited to:

  • FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Pyrazolo[3,4-d]pyrimidines derived from the title compound can act as ATP-competitive inhibitors of FLT3, blocking its downstream signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many solid tumors, including non-small cell lung cancer and colorectal cancer. The pyrazolo[3,4-d]pyrimidine core can be elaborated to generate potent inhibitors of both wild-type and mutant forms of EGFR.[4]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Specific pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of CDKs, leading to cell cycle arrest and apoptosis.[5]

The general mechanism of action for these inhibitors involves the pyrazolo[3,4-d]pyrimidine core acting as a scaffold that orients various substituents to interact with specific residues within the ATP-binding pocket of the target kinase. The pyrazole nitrogen atoms often form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. The substituents at other positions can then be modified to enhance potency and selectivity by forming additional interactions with hydrophobic pockets and other regions of the active site.

FLT3 Signaling Pathway and Inhibition

Mutations in the FLT3 receptor can lead to its constitutive activation, triggering a cascade of downstream signaling events that promote cell proliferation and survival while inhibiting apoptosis. Key pathways activated by aberrant FLT3 signaling include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Pyrazolo[3,4-d]pyrimidine-based inhibitors, by blocking the ATP-binding site of FLT3, prevent its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[6]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Inhibition STAT5->Apoptosis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->FLT3 Synthesis_Workflow Start Starting Materials: p-Tolylhydrazine Ethyl 2-cyano-3-oxobutanoate Step1 Protocol 1: Condensation/ Cyclization Start->Step1 Intermediate Ethyl 5-amino-4-cyano-1- (p-tolyl)-1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Protocol 2: Cyclization with Formamide Intermediate->Step2 Product 1-(p-tolyl)-1H-pyrazolo[3,4-d] -pyrimidin-4-one (Kinase Inhibitor Scaffold) Step2->Product

Sources

The Versatile Scaffold: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other cyclic structures have cemented its importance in the design of novel drugs.[1] Molecules incorporating the pyrazole ring system exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3] Among the diverse array of pyrazole derivatives, 5-aminopyrazoles stand out as exceptionally valuable building blocks. Their polyfunctional nature, possessing multiple nucleophilic sites, allows for the construction of a wide range of fused heterocyclic systems, which are often the key pharmacophores in targeted therapies.[4][5] This guide focuses on a particularly valuable synthon, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, detailing its synthesis, chemical reactivity, and its pivotal role in the development of potent kinase inhibitors.

Physicochemical Properties and Structural Rationale

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole with a strategic arrangement of functional groups that dictates its utility in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂
Molecular Weight284.31 g/mol
AppearanceTypically a crystalline solid
Key Functional Groups5-amino, 4-cyano, 3-carboxylate, 1-p-tolyl

The 5-amino group is the primary nucleophilic center, readily participating in cyclocondensation reactions to form fused rings.[4] The adjacent 4-cyano group is a strong electron-withdrawing group that activates the amino group and can also serve as a handle for further chemical transformations. The 3-carboxylate ester provides another point for modification or can influence the overall physicochemical properties of the molecule and its derivatives, such as solubility and cell permeability. The 1-p-tolyl group is a crucial feature for several reasons. It imparts a degree of lipophilicity, which can be critical for cell membrane penetration and interaction with hydrophobic pockets in target proteins. Furthermore, the para-methyl group offers a potential site for metabolism or can be varied to probe structure-activity relationships (SAR) during lead optimization.

Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of this key intermediate is typically achieved through a well-established cyclocondensation reaction. The following protocol is a representative procedure based on common synthetic routes for analogous 5-aminopyrazoles.[6][7]

Protocol 1: Synthesis of the Pyrazole Scaffold

Objective: To synthesize Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate from p-tolylhydrazine and a suitable three-carbon electrophile.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Diethyl 2-cyano-3-oxosuccinate or Ethyl (2Z)-2-cyano-3-ethoxyacrylate

  • Absolute Ethanol

  • Triethylamine or Sodium Acetate

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Preparation of the Hydrazine Free Base: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 equivalent) in water. Add a saturated solution of sodium bicarbonate or an appropriate base until the solution is basic (pH > 8), precipitating the free p-tolylhydrazine. Extract the free base with a suitable organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality Note: The hydrochloride salt of the hydrazine is often more stable and commercially available. Neutralization to the free base is necessary to ensure the nucleophilicity of the hydrazine for the subsequent reaction.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the prepared p-tolylhydrazine (1.0 equivalent) in absolute ethanol.

  • Addition of the Electrophile: To the stirred solution, add diethyl 2-cyano-3-oxosuccinate (1.0 equivalent) portion-wise at room temperature.[8] Alternatively, ethyl (2Z)-2-cyano-3-ethoxyacrylate can be used.[7]

  • Cyclization: Add a catalytic amount of glacial acetic acid or a mild base like triethylamine (1.1 equivalents). Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electrophilic carbon of the three-carbon synthon, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the cyano or ester carbonyl group, and subsequent dehydration/elimination to form the aromatic pyrazole ring.

  • Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Outcome: A crystalline solid, which is the desired Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Applications in Medicinal Chemistry: A Gateway to Fused Heterocycles

The true value of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate lies in its utility as a precursor for more complex, biologically active molecules, most notably fused pyrimidine and pyridine systems.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are a well-known class of kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer.[1]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

G A Ethyl 5-amino-4-cyano-1- (p-tolyl)-1H-pyrazole-3-carboxylate C 1-(p-tolyl)-4-oxo-4,5-dihydro- 1H-pyrazolo[3,4-d]pyrimidine- 3-carboxylate A->C Cyclocondensation B Formamide or Triethyl orthoformate/ Ammonia B->C E 4-Chloro-1-(p-tolyl)-1H-pyrazolo- [3,4-d]pyrimidine-3-carboxylate C->E Chlorination D POCl₃ or SOCl₂ D->E G Substituted Pyrazolo[3,4-d]pyrimidine (Potential Kinase Inhibitor) E->G Nucleophilic Aromatic Substitution (SₙAr) F Amine Nucleophile (R-NH₂) (e.g., Piperazine derivatives) F->G

Caption: Synthetic route to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Intermediate

Objective: To construct the pyrazolo[3,4-d]pyrimidine ring system.

Procedure:

  • Reaction Setup: In a round-bottom flask, mix Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) with an excess of formamide.

  • Cyclization: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.

  • Work-up: Cool the reaction mixture, and add water to precipitate the product. Filter the solid, wash with water, and dry to obtain the 1-(p-tolyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

    • Causality Note: Formamide serves as the source of the C4 carbon and N3 nitrogen of the pyrimidine ring. The reaction involves the initial formation of a formimidate intermediate with the 5-amino group, followed by intramolecular cyclization onto the cyano group.

This intermediate can then be chlorinated (e.g., with POCl₃) to introduce a leaving group at the 4-position, which is subsequently displaced by various amines to build a library of potential kinase inhibitors.

Biological Activity Data:

Derivatives synthesized from a similar p-tolyl substituted pyrazole precursor have shown potent inhibitory activity against CDK2/cyclin A2.[6]

CompoundTargetIC₅₀ (µM)
Derivative 14CDK2/cyclin A20.057 ± 0.003
Derivative 13CDK2/cyclin A20.081 ± 0.004
Derivative 15CDK2/cyclin A20.119 ± 0.007
Sorafenib (Control)CDK2/cyclin A20.184 ± 0.01
Data from El-Gamal et al. (2021)[6]

These results highlight the effectiveness of the pyrazolo[3,4-d]pyrimidine scaffold derived from the title compound in targeting important cancer-related kinases.

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with a broad range of biological activities, including use as kinase inhibitors and anti-infective agents.[9] The synthesis often involves the reaction of the 5-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents.

General Synthetic Workflow:

G A Ethyl 5-amino-4-cyano-1- (p-tolyl)-1H-pyrazole-3-carboxylate D Substituted Pyrazolo[3,4-b]pyridine A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Friedländer Annulation C->D via

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 3: Friedländer Annulation for Pyrazolo[3,4-b]pyridine Synthesis

Objective: To construct the pyrazolo[3,4-b]pyridine ring system.

Procedure:

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, combine Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) and a 1,3-dicarbonyl compound like acetylacetone (1.1 equivalents).

  • Cyclization: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux for 8-12 hours.

  • Work-up: After cooling, the product may precipitate. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

    • Causality Note: The Friedländer annulation involves the condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization of the activated C4 position of the pyrazole onto the second carbonyl group, and subsequent dehydration to form the fused pyridine ring.

Conclusion and Future Perspectives

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly of the 5-amino and 4-cyano groups, provides a reliable platform for the synthesis of fused heterocyclic systems with significant therapeutic potential. The protocols and applications detailed herein demonstrate its pivotal role in the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds that are central to the development of targeted therapies, especially in oncology. The strategic inclusion of the p-tolyl group provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of synthons like Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate in drug discovery pipelines is set to increase.

References

  • El-Gamal, M. I., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(52), 32887-32901. [Link]

  • Hassan, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-179. [Link]

  • Boruah, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics, 41(20), 7385-7406. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Gomaa, M. A.-M. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 18(5), 532-545. [Link]

  • Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 10(1), 16147. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(52), 32887-32901. [Link]

  • Gomaa, M. A.-M. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 18(5), 532-545. [Link]

  • Firsova, A. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1629. [Link]

  • Hassan, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-179. [Link]

  • Boruah, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics, 41(20), 7385-7406. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 10(1), 16147. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Boruah, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics, 41(20), 7385-7406. [Link]

Sources

Application Notes and Protocols for the X-ray Crystallographic Analysis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Crystallographic Landscape of Pyrazoles

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast spectrum of biological activities.[1] The precise three-dimensional atomic arrangement, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1][2] However, the journey from a newly synthesized pyrazole powder to a publication-quality crystal structure is fraught with specific challenges inherent to this class of heterocycles.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to navigate the experimental intricacies of X-ray crystallography of novel pyrazole compounds. We will delve into not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible workflow. Pyrazoles, possessing both a pyrrole-like N1 and a pyridine-like N2 atom, are capable of acting as both hydrogen bond donors and acceptors.[3] This dual nature, combined with the potential for substitution at three positions, leads to a rich and often complex supramolecular chemistry, frequently resulting in phenomena such as:

  • Polymorphism: The ability of a compound to crystallize in multiple forms with different molecular packing. This is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.[4] The varied hydrogen bonding motifs (dimers, trimers, catemers) that pyrazoles can form are a direct cause of this phenomenon.[3]

  • Disorder: Both static and dynamic disorder are common in pyrazole crystal structures. This can manifest as tautomeric disorder of the N-H proton, or even positional disorder of the entire molecule, complicating structure refinement.[3][5]

  • Solvent Effects: The choice of crystallization solvent can profoundly influence the resulting crystal habit and even the polymorphic form obtained, due to the specific interactions between the solvent and the growing crystal faces.[6]

Understanding and anticipating these challenges are the first steps toward a successful crystallographic analysis. This guide is structured to provide a logical progression from the foundational principles of crystal growth to the final validation and deposition of the structural data.

The Crystallographic Workflow: A Strategic Overview

The successful determination of a novel pyrazole's crystal structure is a multi-stage process, each requiring careful planning and execution. The workflow can be visualized as a logical sequence, where the success of each step is contingent upon the quality of the preceding one.

experimental_workflow Figure 1. Overall Experimental Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A Compound Purification B Crystal Growth Screening A->B Purity >95% C Harvesting & Selection B->C Optimal Crystal Formation D Crystal Mounting C->D E Diffractometer Setup D->E Secure & Centered F Data Collection Strategy E->F Optimized Parameters G Data Processing & Integration F->G H Structure Solution (e.g., SHELXS) G->H Integrated Intensities I Structure Refinement (e.g., SHELXL) H->I Initial Model J Model Validation (checkCIF) I->J Refined Structure K Data Deposition (e.g., CCDC) J->K Validated CIF

Caption: Overall Experimental Workflow

Part 1: The Art and Science of Single Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography. The most sophisticated diffractometer cannot compensate for a poor-quality crystal.[7] Therefore, significant effort should be invested in this initial, and often most challenging, phase.

Causality Behind Crystallization Choices

The formation of a well-ordered single crystal is a thermodynamically driven process of self-assembly from a supersaturated solution. The key is to approach supersaturation slowly, allowing molecules the time to arrange themselves into a low-energy, crystalline lattice. Rapid precipitation will almost invariably lead to amorphous material or poorly diffracting microcrystals.

For novel pyrazole compounds, where intermolecular forces can be complex, a systematic screening of conditions is essential. The choice of solvent is critical, as it directly mediates the interactions between solute molecules.[6] A good crystallization solvent will typically be one in which the compound is sparingly soluble.

Protocol: Vapor Diffusion for Pyrazole Crystallization

Vapor diffusion is a highly effective and widely used technique for growing high-quality crystals from small amounts of material.[8][9]

Principle: A concentrated solution of the pyrazole compound is allowed to equilibrate in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the pyrazole solution gradually reduces its solubility, ideally leading to the formation of single crystals.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the pyrazole compound is of high purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[10]

    • Select a "good" solvent in which your compound is readily soluble. Common choices for pyrazoles include acetone, acetonitrile, methanol, or dichloromethane.

    • Select a volatile "anti-solvent" in which your compound is poorly soluble. Hexane, pentane, or diethyl ether are common choices.

  • Setup (Hanging Drop Method): [11]

    • Prepare a stock solution of your pyrazole in the good solvent (e.g., 5-10 mg in 0.5 mL).

    • Pipette 1 mL of the anti-solvent into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass cover slip, pipette a 2-4 µL drop of your pyrazole solution.

    • Invert the cover slip and place it over the reservoir, sealing it with vacuum grease.

  • Incubation and Monitoring:

    • Store the sealed plate in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the drops periodically under a microscope for the appearance of crystals. This can take anywhere from a few days to several weeks.

Troubleshooting:

  • No crystals: The solution may not be reaching supersaturation. Try increasing the initial concentration of your compound or using a more volatile anti-solvent.

  • Precipitate/Oily drops: Supersaturation is being reached too quickly. Try decreasing the initial concentration, using a less volatile anti-solvent, or lowering the incubation temperature.

  • Microcrystals: Numerous nucleation sites are forming. Try reducing the concentration or using a slower diffusion method (e.g., placing the setup in a colder environment).

Parameter Rationale Typical Starting Points for Pyrazoles
Purity Impurities disrupt lattice formation.>95% (recrystallized or column purified)
Concentration Drives the system towards supersaturation.5-20 mg/mL
Solvent System Solubility and volatility are key.Good Solvent: Acetone, MeCN, DCM; Anti-solvent: Hexane, Diethyl Ether
Temperature Affects solubility and diffusion rates.4°C, 18°C, 25°C

Part 2: From Crystal to Diffraction Pattern

Once suitable crystals are obtained, the next phase involves mounting the crystal and collecting diffraction data.

Crystal Mounting: A Delicate Procedure

The goal of mounting is to secure a single crystal in the X-ray beam in a way that is stable for the duration of the experiment (which can be several hours) and minimizes background scatter.[12]

Protocol: Loop Mounting for Cryo-Crystallography

For small organic molecules like pyrazoles, data collection is often performed at low temperatures (typically 100-170 K) to minimize radiation damage and thermal vibrations.[7]

  • Select a Crystal: Under a microscope, select a crystal that is well-formed, transparent, and of an appropriate size (ideally 0.1-0.3 mm in all dimensions).[7]

  • Prepare the Loop: Choose a cryo-loop of a size slightly larger than the crystal.

  • Harvest the Crystal: Coat the loop in a cryoprotectant oil (e.g., Paratone-N). Carefully scoop the selected crystal out of the crystallization drop with the loop. The crystal should be held in the loop by the surface tension of the oil.

  • Flash Cool: Immediately plunge the loop and crystal into liquid nitrogen. This rapid cooling vitrifies the surrounding solvent, preventing the formation of ice crystals which would produce unwanted diffraction.

  • Transfer to Diffractometer: Transfer the frozen crystal to the goniometer head of the diffractometer under a stream of cold nitrogen gas.

Data Collection Strategy: Maximizing Information

Modern diffractometers automate much of the data collection process. However, the operator must define a strategy that ensures a complete and high-quality dataset.

Key Parameters and Their Significance:

Parameter Significance Typical Values for Pyrazoles (Mo Kα)
Wavelength Determines the resolution limit.Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å)
Detector Distance Balances resolution and spot separation.50-60 mm
Exposure Time Affects the signal-to-noise ratio.5-60 seconds per frame
Frame Width The rotation range for each image.0.5-1.0 degrees
Total Rotation Ensures all unique reflections are measured.180-360 degrees (depending on symmetry)

A typical data collection strategy involves collecting a series of diffraction images as the crystal is rotated in the X-ray beam.[7] The software will then integrate the intensities of the diffraction spots on each image.

Part 3: Unveiling the Structure: Solution and Refinement

With a complete set of diffraction data, the next step is to solve the "phase problem" and build a molecular model that fits the experimental data.

structure_solution Figure 2. Structure Solution & Refinement Logic A Diffraction Data (h, k, l, I, σ(I)) B Determine Space Group A->B C Structure Solution (Direct Methods/Dual Space) B->C D Initial Atomic Model C->D Phase Information E Least-Squares Refinement D->E F Difference Fourier Map (ρobs - ρcalc) E->F Calculate ρcalc H Final Refined Model E->H Convergence G Model Completion (Add H-atoms, model disorder) F->G Identify missing/misplaced atoms G->E Updated Model

Caption: Structure Solution & Refinement Logic

Structure Solution with SHELX

The SHELX suite of programs is the gold standard for small-molecule structure solution and refinement.[13]

  • SHELXT or SHELXS (Solution): These programs use "direct methods" or dual-space algorithms to estimate the initial phases of the diffraction data, which allows for the calculation of an initial electron density map.[3] From this map, the positions of the heavier atoms (C, N, O, etc.) can usually be determined.

  • SHELXL (Refinement): This program takes the initial atomic model and refines it against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).

Protocol: Structure Refinement in Olex2

Olex2 is a popular graphical user interface that integrates the SHELX programs, making the refinement process more intuitive.[10][14]

Step-by-Step Refinement Workflow:

  • Load Data: Open the .ins and .hkl files in Olex2.

  • Initial Solution: Use the integrated SHELXT to solve the structure. A preliminary model of the pyrazole molecule should appear.

  • Atom Assignment: Correctly assign the atom types (C, N, etc.) based on the known molecular structure and the electron density map.

  • Anisotropic Refinement: Refine the model anisotropically. This allows the thermal ellipsoids of the atoms to be non-spherical, which better represents their thermal motion.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model using a "riding model" (AFIX instructions in SHELXL), where their positions are geometrically idealized.

  • Check for Disorder/Missing Atoms: Carefully examine the difference Fourier map. Large positive peaks (Q-peaks) may indicate missing atoms (e.g., solvent molecules) or disordered components. Large negative peaks indicate regions where the model has too much electron density. If disorder is present, it must be modeled appropriately (e.g., using PART instructions in SHELXL).

  • Final Refinement Cycles: Continue refining the model until it converges, meaning that the shifts in atomic parameters are negligible and the R-factors (measures of agreement between the model and data) are low.

Key Refinement Metrics:

Metric Description Good Value
R1 Agreement factor based on F values< 0.05
wR2 Weighted agreement factor based on F² values< 0.15
GooF Goodness-of-Fit (should be close to 1)~1.0
Max/Min Residual Density Largest peaks/holes in the difference map< ±0.5 e⁻/ų

Part 4: Ensuring Scientific Integrity: Validation and Deposition

The final step is to rigorously validate the crystal structure and prepare it for publication and deposition in a public database.

The Role of checkCIF

Before deposition, the Crystallographic Information File (CIF) must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[15][16] This program performs a series of checks on the geometric and crystallographic data in the CIF and generates a report with alerts for potential errors or unusual features.[17] It is crucial to address all "Level A" and "Level B" alerts, either by correcting the model or providing a detailed explanation in the CIF.

Deposition to the Cambridge Structural Database (CSD)

The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[12] Depositing your data ensures that it is preserved and accessible to the global scientific community. The deposition process is straightforward and can be done online via the CCDC website. A deposition number will be provided, which should be included in any publication describing the structure.

Conclusion

The X-ray crystallographic analysis of novel pyrazole compounds, while presenting unique challenges, is an achievable and immensely valuable endeavor. By understanding the underlying principles of crystal growth, adopting a strategic approach to data collection, and employing rigorous methods for structure solution and refinement, researchers can confidently elucidate the three-dimensional structures of these important molecules. This detailed understanding is the key that unlocks insights into their biological function and paves the way for the design of next-generation therapeutics.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules. Available at: [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2026). Journal of the American Chemical Society.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, Hirshfeld surface, DFT, molecular docking, and ADMET approaches. (n.d.). Oriental University Journal of Chemistry.
  • X-ray crystallography - Wikipedia. (n.d.). Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020).
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect.
  • Guide for crystallization. (n.d.). Available at: [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2017). Molecules.
  • Solve a small-molecule structure - CCP4 wiki. (2025). Available at: [Link]

  • IUCr checkCIF procedure. (n.d.). International Union of Crystallography. Available at: [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Crystals.
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2017).
  • checkCIF validation ALERTS: what they mean and how to respond. (2019). Acta Crystallographica Section C: Structural Chemistry.
  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (2023).
  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Available at: [Link]

  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry.
  • Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray.
  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2021). IUCrJ.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2026). Organic Letters.
  • IUCr checkCIF procedure - refnr01. (n.d.).
  • Hanging Drop Vapor Diffusion Crystalliz
  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simul
  • Part 2 Mounting and Centering a Crystal. (2021). YouTube. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.).
  • The SHELX package. (n.d.). MIT OpenCourseWare.
  • scXRD: Mounting single crystals. (n.d.). University of York. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Olex Tutorial. (n.d.). Zenodo.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules.
  • checkCIF validation ALERTS: what they mean and how to respond. (2019).
  • Some easy steps in Olex2. (2023). YouTube. Available at: [Link]

  • Crystal structure refinement with SHELXL. (2015). Acta Crystallographica Section C: Structural Chemistry.
  • Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Chemical Genomics.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of the Chilean Chemical Society.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • Disorder. (n.d.). MIT OpenCourseWare.
  • Crystal Growth. (n.d.). Linac Coherent Light Source.
  • A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys.

Sources

Application Notes and Protocols for the Characterization of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitutions on this molecule—an amino group, a cyano group, an ethyl carboxylate, and a p-tolyl group—suggest its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems and as a candidate for biological screening.[3][4] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its structure, and establishing a foundation for further research and development.

This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The protocols and interpretive guidance are designed to be robust and are based on established methodologies for similar pyrazole derivatives.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the first step in its characterization. While specific experimental data for the title compound is not widely available, we can predict its properties based on closely related analogs.

PropertyPredicted Value/CharacteristicRationale/Reference Analog
Molecular Formula C₁₅H₁₄N₄O₂Based on structural analysis.
Molecular Weight 282.30 g/mol Calculated from the molecular formula. A similar compound, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, has a molecular weight of 256.26 g/mol .[8]
Appearance White to off-white crystalline solidTypical for purified pyrazole derivatives.
Melting Point Expected in the range of 150-200 °CBased on melting points of similar substituted pyrazoles which are often in this range. For example, 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile has a melting point of 163-165 °C.[9]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; likely insoluble in water.The aromatic and ester functionalities suggest solubility in organic solvents.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The following workflow outlines the recommended analytical cascade.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopic Spectroscopic Analysis cluster_Chromatographic Chromatographic Analysis cluster_Confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC (Purity & Quantification) Purification->HPLC TLC TLC (Reaction Monitoring & Spotting) Purification->TLC Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis X_Ray Single Crystal X-Ray (If suitable crystals are obtained) Elemental_Analysis->X_Ray

Caption: Recommended analytical workflow for the characterization of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For the title compound, ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are recommended.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH₂).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 0-200 ppm.

Expected Spectral Data and Interpretation (based on analogs)

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
-NH₂ (amino) 5.0 - 7.0 (broad singlet)N/AChemical shift and peak shape are dependent on solvent, concentration, and temperature.
-CH₂CH₃ (ethyl ester) 4.1 - 4.4 (quartet, 2H)~60The quartet is due to coupling with the adjacent methyl group.
-CH₂CH₃ (ethyl ester) 1.2 - 1.4 (triplet, 3H)~14The triplet is due to coupling with the adjacent methylene group.
p-tolyl -CH₃ 2.3 - 2.5 (singlet, 3H)~21A characteristic singlet for the tolyl methyl group.
p-tolyl aromatic 7.2 - 7.5 (two doublets, 4H)125 - 140Expect an AA'BB' system due to para-substitution.
-C≡N (cyano) N/A115 - 120The cyano carbon typically appears in this region.
Pyrazole C4 N/A90 - 100This carbon is highly shielded.
Pyrazole C3 & C5 N/A140 - 160These carbons are deshielded.
-C=O (ester carbonyl) N/A160 - 170The carbonyl carbon of the ester.

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation:

    • The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₁₅H₁₅N₄O₂⁺.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Expected m/z Values

IonCalculated Exact Mass
[M+H]⁺283.1241
[M+Na]⁺305.1060
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amino) 3450 - 3300Medium, two bands
C-H stretch (aromatic) 3100 - 3000Medium to weak
C-H stretch (aliphatic) 2980 - 2850Medium to weak
C≡N stretch (cyano) 2230 - 2210Strong
C=O stretch (ester) 1720 - 1700Strong
C=N & C=C stretch (pyrazole & aromatic) 1620 - 1450Medium to strong
N-H bend (amino) 1650 - 1580Medium

Note: These are typical ranges and can be influenced by the molecular environment.[9][11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and can also be used for quantification.

Protocol: Purity Determination by HPLC

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient elution is often effective. A typical mobile phase could be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or a local maximum).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.

Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried, pure sample (typically 1-3 mg) is required.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₅H₁₄N₄O₂).

Theoretical vs. Expected Experimental Values

ElementTheoretical %Expected Experimental Range %
Carbon (C) 63.8263.42 - 64.22
Hydrogen (H) 5.004.60 - 5.40
Nitrogen (N) 19.8519.45 - 20.25

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the structural elucidation and purity assessment of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization. The provided protocols and expected data, based on established knowledge of pyrazole chemistry, offer a reliable guide for researchers in the field. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for the advancement of drug discovery and development programs.

References

  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubChem. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Using an Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate scaffold as a foundational template for the discovery and development of novel protein kinase inhibitors. The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, renowned for its synthetic tractability and its role in numerous FDA-approved kinase inhibitors.[1] This guide offers an in-depth exploration of the synthesis of the core scaffold, strategies for library development, detailed protocols for biochemical and cell-based screening, and insights into interpreting structure-activity relationship (SAR) data.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is extensively employed in the design of protein kinase inhibitors (PKIs) due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[2] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's clinical significance.[1]

The specific scaffold, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate , offers a robust and versatile starting point. Its multiple functional groups—an amino group, a cyano group, and an ethyl carboxylate—provide rich handles for chemical modification, allowing for the systematic exploration of the chemical space within the kinase active site to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Diversification

The successful development of a kinase inhibitor program begins with the efficient and scalable synthesis of the core scaffold. The protocol below outlines a common and reliable method for the preparation of the title compound, typically involving the cyclization of a hydrazine derivative with a functionalized β-ketonitrile.[3]

Protocol: Synthesis of the Core Scaffold

Objective: To synthesize Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Materials:

  • p-tolylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Absolute Ethanol

  • Triethylamine (TEA) or Sodium Acetate

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware for reflux and workup

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol/Water mixture)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Base Addition: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 10-15 minutes at room temperature. Causality Note: The free base form of the hydrazine is the active nucleophile required for the initial attack on the acrylate.

  • Addition of Acrylate: To the stirring solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise. This compound serves as the three-carbon backbone for the pyrazole ring.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expert Insight: The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrazole ring.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into cold water with stirring. The product should precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Workflow for Scaffold Synthesis

G cluster_synthesis Synthesis Workflow A p-tolylhydrazine HCl + Ethanol B Add Triethylamine (Base) A->B Step 1 C Stir to form free hydrazine B->C Step 2 D Add Ethyl 2-cyano-3-ethoxyacrylate C->D Step 3 E Reflux (4-6 hours) D->E Step 4: Cyclization F Cool and Concentrate E->F Step 5 G Precipitate in Water F->G Step 6 H Filter and Recrystallize G->H Step 7 I Pure Scaffold H->I Step 8: Characterization

Caption: Workflow for the synthesis of the core pyrazole scaffold.

Strategies for Library Diversification

The core scaffold has three primary points for diversification to generate a library of analogues for SAR studies:

  • The C5-Amino Group: This group can be acylated or alkylated to introduce a variety of substituents that can probe different pockets within the kinase active site. For many kinase inhibitors, this position is modified to form an amide linkage with a solubilizing group or a moiety that can form additional interactions.[4]

  • The C3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a common strategy to extend the molecule towards the solvent-exposed region of the ATP binding pocket.

  • The N1-p-tolyl Group: While the p-tolyl group is fixed in the core scaffold, initial library synthesis can involve using different substituted phenylhydrazines to explore the impact of substitutions on this ring.

Application Notes: Structure-Activity Relationship (SAR)

The goal of a medicinal chemistry program is to understand how changes in a molecule's structure affect its biological activity. A systematic SAR study is crucial for optimizing the initial hit into a potent and selective lead compound.

General Binding Mode Hypothesis

Based on known pyrazole-kinase co-crystal structures, we can hypothesize a binding mode.[5] The pyrazole's N2 nitrogen and the C5-amino group are likely to act as hydrogen bond donor and acceptor, respectively, with the backbone amide of the kinase hinge region. The N1-p-tolyl group will likely occupy a hydrophobic pocket, while modifications at the C3-carboxylate position will extend towards the solvent-exposed region, which can be modified to improve solubility and selectivity.

Hypothetical SAR Table for "Kinase X"

To illustrate the SAR process, the following table presents hypothetical data for a series of analogues based on the core scaffold, tested against a fictional "Kinase X".

Compound IDR1 (Modification at C5-NH₂)R2 (Modification at C3-Ester)Kinase X IC₅₀ (nM)
Core-01 -H-COOEt5,200
Lib-01 -C(O)CH₃ (Acetyl)-COOEt1,500
Lib-02 -C(O)Ph (Benzoyl)-COOEt850
Lib-03 -H-C(O)NH-Cyclopropyl2,100
Lib-04 -C(O)Ph-C(O)NH-Cyclopropyl120
Lib-05 -C(O)Ph-C(O)NH-(4-morpholinyl)ethyl45

Interpretation of SAR:

  • C5-Amino Modification: Acylating the amino group (Lib-01, Lib-02) improves potency compared to the free amine (Core-01), suggesting a favorable interaction in this region. A larger aromatic group (benzoyl) is more effective than a small alkyl group (acetyl).

  • C3-Ester Modification: Converting the ester to an amide (Lib-03) provides a modest improvement.

  • Synergistic Effects: Combining the optimal modifications at both positions (Lib-04, Lib-05) results in a significant, synergistic increase in potency. The introduction of a solubilizing morpholine group (Lib-05) further enhances activity, likely by making favorable contacts in the solvent-exposed region and improving physicochemical properties.

Visualizing Structure-Activity Relationships

G cluster_mods Chemical Modifications Scaffold Core Scaffold IC₅₀ = 5,200 nM C5_Mod C5-Amine Acylation -C(O)Ph Scaffold:f0->C5_Mod:f0 Improves Potency C3_Mod C3-Ester Amidation -C(O)NH-R Scaffold:f0->C3_Mod:f0 Modest Improvement Result Optimized Inhibitor Lib-05 IC₅₀ = 45 nM C5_Mod->Result:f0 Synergistic Effect C3_Mod->Result:f0 Synergistic Effect

Caption: Logical relationship of SAR for inhibitor optimization.

Protocols for Biological Evaluation

Once a library of compounds is synthesized, it must be screened to determine biological activity. This typically involves a primary biochemical assay followed by secondary cell-based assays for promising hits.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC₅₀) of test compounds against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6] As kinase activity is inhibited, less ADP is produced. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted and the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial ADP concentration.[6][7]

Materials:

  • Target Kinase (purified, recombinant)

  • Kinase-specific peptide substrate

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.[7] Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Addition: Prepare a solution of the target kinase in kinase assay buffer. Add 2 µL of the enzyme solution to each well (except the "no enzyme" control wells).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to all wells to start the reaction. Self-Validation Note: The concentrations of ATP and substrate should be optimized beforehand. Typically, the ATP concentration is set near its Km value for the kinase to ensure competitive inhibitors can be sensitively detected.[8]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Workflow Diagram

G A 1. Dispense Compound (1 µL in 384-well plate) B 2. Add Kinase (2 µL) A->B C 3. Pre-incubate (15 min) B->C D 4. Add Substrate/ATP Mix (2 µL) C->D E 5. Kinase Reaction (60 min) D->E F 6. Add ADP-Glo™ Reagent (5 µL, 40 min) E->F G 7. Add Kinase Detection Reagent (10 µL, 30 min) F->G H 8. Read Luminescence G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the effect of test compounds on the proliferation of cancer cell lines.

Procedure Outline:

  • Cell Seeding: Seed cancer cells (e.g., a line where the target kinase is overexpressed or mutated, such as MV4-11 for an FLT3 inhibitor) in a 96-well clear-bottom plate and allow them to adhere overnight.[4][9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Analysis: Read luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Signaling Pathway Context

To be effective, a kinase inhibitor must block a critical signaling node within the cell. Pyrazole-based inhibitors have been developed against numerous kinases, including those in the PI3K/Akt pathway, which is central to cell survival and proliferation.[2][10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.

Conclusion and Future Directions

The Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate scaffold represents a validated and highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and multiple points for diversification allow for the rapid generation of focused chemical libraries. By combining robust synthetic chemistry with systematic biochemical and cell-based screening, researchers can efficiently navigate the SAR landscape to identify potent and selective lead candidates.

Following the identification of a lead compound through the protocols described herein, further steps would include kinase selectivity profiling against a broad panel, determination of the mechanism of action (e.g., ATP-competitive), in-depth cellular characterization, and finally, evaluation of in vivo pharmacokinetics and efficacy in animal models.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC - NIH. [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ChemSynthesis. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Process for the preparation of a pyrazole derivative.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating the Anticancer Potential of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, multi-tiered framework for the systematic evaluation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate as a potential anticancer agent. The protocols are designed for researchers in oncology, drug discovery, and medicinal chemistry, emphasizing scientific rigor, reproducibility, and a clear rationale for each experimental step.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized for their diverse pharmacological activities.[1][2] In oncology, pyrazole-containing compounds have been successfully developed as potent inhibitors of key signaling proteins, particularly protein kinases that are often dysregulated in cancer.[1][3][4] This document outlines a strategic approach to characterize the cytotoxic and mechanistic properties of this novel pyrazole derivative, moving from broad initial screening to more focused mechanistic studies.

Compound Management and Preparation

Rationale: Proper handling and solubilization of the test compound are paramount for accurate and reproducible results. The choice of solvent and the preparation of a high-concentration stock solution minimize variability and potential solvent-induced artifacts in cell-based assays.

Protocol 1: Stock Solution Preparation

  • Characterization: Confirm the identity and purity of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

  • Solubility Testing: Determine the optimal solvent for the compound. Due to its organic structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve in a minimal volume of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

    • Causality Note: A high-concentration stock allows for minimal volumes to be added to cell culture media, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (typically <0.5%).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1: Primary Cytotoxicity Screening

Objective: To determine the compound's cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity across a diverse panel of human cancer cell lines. This initial screen helps identify sensitive cancer types and establishes a working concentration range for subsequent assays.

Recommended Panel: The NCI-60 Human Tumor Cell Line Screen is a powerful and well-characterized resource, representing nine different types of human cancer (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney).[6][7][8] Utilizing this panel provides a broad initial assessment of the compound's spectrum of activity.[9]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis Compound Prepare Compound Stock (Protocol 1) Seed Seed Cells in 96-well Plates Compound->Seed Cells Culture NCI-60 Cell Lines Cells->Seed Treat Treat with Serial Dilutions of Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT MTT Assay (Protocol 2A) Incubate->MTT Metabolic Activity SRB SRB Assay (Protocol 2B) Incubate->SRB Protein Content Read Measure Absorbance (Plate Reader) MTT->Read SRB->Read Analyze Calculate IC50 Values Read->Analyze Select Select Sensitive Cell Lines for Tier 2 Studies Analyze->Select

Caption: Workflow for Tier 1 primary cytotoxicity screening.

Protocol 2A: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Wrap the plate in foil and leave it at room temperature in the dark, shaking on an orbital shaker for at least 2 hours to ensure complete dissolution.[13] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Protocol 2B: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[14] The SRB dye binds stoichiometrically to proteins under mildly acidic conditions.[15] This method is independent of metabolic activity and offers a stable endpoint.

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[16]

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[17]

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17] Place the plates on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm in a microplate reader.[15][17]

Data Presentation:

Summarize the results in a table, reporting the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Cell LineCancer TypeIC₅₀ (µM) for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
MCF-7BreastValue
HCT116ColonValue
A549LungValue
PC-3ProstateValue
U87-MGGlioblastomaValue
...more...more...more

Tier 2: Mechanistic Elucidation

Objective: For cell lines that demonstrate significant sensitivity (low IC₅₀ values) in Tier 1, the next step is to investigate the underlying mechanism of cell death or growth arrest.

Workflow for Mechanistic Assays

G cluster_treat Treatment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Input Sensitive Cell Lines (from Tier 1) Treat Treat cells with IC50 and 2x IC50 concentrations of compound Input->Treat Stain_A Stain with Annexin V-FITC / PI (Protocol 3) Treat->Stain_A Stain_C Fix and Stain with PI Treat->Stain_C FCM_A Analyze via Flow Cytometry Stain_A->FCM_A Result_A Quantify Apoptotic vs. Necrotic vs. Live Cells FCM_A->Result_A FCM_C Analyze via Flow Cytometry Stain_C->FCM_C Result_C Determine % of Cells in G1, S, and G2/M Phases FCM_C->Result_C

Caption: Workflow for Tier 2 mechanistic studies.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[18][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Tier 3: Target Pathway Investigation

Objective: To identify the molecular pathways modulated by the compound that lead to the observed cytotoxic effects. Given that many pyrazole derivatives function as kinase inhibitors, investigating key cancer signaling pathways is a logical next step.[1][4]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against both the phosphorylated (active) and total forms of key signaling proteins, one can determine if the compound inhibits pathway activation. The PI3K/AKT and MAPK/ERK pathways are central to cancer cell growth and survival and are common targets for anticancer drugs.[21]

  • Protein Lysate Preparation:

    • Treat cells with the compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C with gentle shaking.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Hypothetical Target Pathway: Kinase Inhibition

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Ethyl 5-amino-4-cyano-1- (p-tolyl)-1H-pyrazole-3-carboxylate Compound->PI3K Inhibition? Compound->RAF Inhibition?

Caption: Potential kinase signaling pathways for investigation.

References

  • Title: Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation Source: Bio-protocol URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Anticancer activity of some known pyrazolopyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate Source: PMC - NIH URL: [Link]

  • Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]

  • Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: PMC - NIH URL: [Link]

  • Title: In vivo screening models of anticancer drugs Source: ResearchGate URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: PMC - NIH URL: [Link]

  • Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells Source: Medium URL: [Link]

  • Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Treatment and Diagnosis URL: [Link]

  • Title: New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate Source: ResearchGate URL: [Link]

  • Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Sulforhodamine B (SRB) Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

  • Title: Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma Source: PMC - NIH URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: PMC - NIH URL: [Link]

  • Title: Blotting Basics - Western Blot Applications in Preclinical Oncology Research Source: Bio-Rad URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: SRB assay for measuring target cell killing V.1 Source: Protocols.io URL: [Link]

  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: MDPI URL: [Link]

  • Title: DATA SHEET SRB Cytotoxicity Assay Source: Canvax URL: [Link]

  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: IntechOpen URL: [Link]

  • Title: The NCI60 human tumour cell line anticancer drug screen Source: PubMed URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles Source: ResearchGate URL: [Link]

  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: PMC - NIH URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Anticancer Research URL: [Link]

  • Title: Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole Source: Hilaris Publisher URL: [Link]

  • Title: New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: PMC URL: [Link]

  • Title: Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening Source: Promega Connections URL: [Link]

  • Title: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same Source: Google Patents URL
  • Title: Sulforhodamine B colorimetric assay for cytoxicity screening Source: ResearchGate URL: [Link]

  • Title: In vivo screening models of anticancer drugs Source: Tel Aviv University URL: [Link]

  • Title: NCI-60 Human Tumor Cell Line Screen Service Source: Altogen Labs URL: [Link]

  • Title: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: MDPI URL: [Link]

  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Source: ChemSynthesis URL: [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health systems, rendering many conventional antibiotics clinically ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents. Among the diverse heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising scaffold.[1][3][4][5] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, and their derivatives have demonstrated a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][3][4]

The antimicrobial efficacy of pyrazole derivatives has been attributed to various mechanisms of action, including the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis.[6] Some derivatives have also been shown to disrupt the bacterial cell wall or act as potent inhibitors of enzymes like DNA gyrase and topoisomerase IV.[6] Given this mechanistic diversity, a robust and standardized approach to evaluating the antimicrobial activity of novel pyrazole compounds is paramount for advancing them through the drug development pipeline.

This comprehensive guide provides detailed protocols for the antimicrobial susceptibility testing of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices. By adhering to these validated methodologies, researchers can generate reliable and reproducible data, ensuring the accurate assessment of their novel compounds. The protocols outlined are grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Part 1: Foundational Assays for Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial properties typically involves determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and, subsequently, its ability to kill the microorganism (bactericidal or fungicidal activity). The following protocols are fundamental to this assessment.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under defined in vitro conditions.[11][12] This method is highly standardized and allows for the efficient testing of multiple compounds against various microbial strains.[7][13]

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial or fungal suspension (typically adjusted to a 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL) is critical for reproducibility.[1][14] A higher inoculum density can lead to falsely elevated MIC values, while a lower density may result in artificially low MICs.

  • Two-Fold Serial Dilutions: This systematic dilution series allows for the precise determination of the MIC value across a broad concentration range.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria, as its composition is standardized to minimize variability in susceptibility testing results.[12] For fungi, RPMI-1640 medium is commonly used.

  • Incubation Conditions: Standardized incubation times and temperatures (e.g., 16-20 hours at 35°C for most bacteria) are essential for consistent microbial growth and reliable MIC determination.

Experimental Protocol:

  • Preparation of Pyrazole Derivative Stock Solution: Dissolve the pyrazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole derivative stock solution in the appropriate growth medium (e.g., CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14][15]

  • Inoculation: Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of this diluted inoculum to each well containing the pyrazole derivative and to a growth control well (containing only medium and inoculum). A sterility control well (containing only medium) should also be included.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[12]

Data Presentation:

CompoundTest OrganismMIC (µg/mL)Reference AgentReference Agent MIC (µg/mL)
Pyrazole AStaphylococcus aureus ATCC 292134Ciprofloxacin0.25
Pyrazole AEscherichia coli ATCC 2592216Ciprofloxacin0.015
Pyrazole BCandida albicans ATCC 900288Fluconazole0.5

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Pyrazole Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate (35°C, 16-20h) D->E F Visually Inspect for Growth E->F G Determine MIC F->G Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) B Inoculate MHA Plate (Create Lawn) A->B C Create Wells in Agar B->C D Add Pyrazole Solution to Wells C->D E Incubate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion assay.

Part 2: Determining Bactericidal or Fungicidal Activity

While the MIC provides information on the concentration of a compound required to inhibit growth, it does not distinguish between bacteriostatic/fungistatic and bactericidal/fungicidal activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed to determine the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum. [11][16]

Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a direct extension of the broth microdilution MIC test. [17]It involves subculturing the contents of the wells from the MIC plate that show no visible growth onto an agar medium to determine the number of viable organisms.

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: This step directly assesses the viability of the microorganisms that were exposed to the pyrazole derivative.

  • Agar Medium: A non-selective, nutrient-rich agar (e.g., Tryptic Soy Agar) is used to allow for the recovery and growth of any surviving organisms.

  • Dilution for Plating: In some cases, diluting the subcultured sample is necessary to avoid carryover of the antimicrobial agent, which could inhibit the growth of surviving bacteria on the agar plate. [1] Experimental Protocol:

  • Perform MIC Assay: Conduct the broth microdilution MIC assay as previously described.

  • Subculturing: Following incubation and MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a sterile, non-selective agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • MBC Determination: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). [16] Data Interpretation:

CompoundMIC (µg/mL)MBC (µg/mL)Interpretation
Pyrazole D816Bactericidal
Pyrazole E8>64Bacteriostatic
  • Bactericidal: If the MBC is no more than four times the MIC.

  • Bacteriostatic: If the MBC is more than four times the MIC.

Workflow Diagram:

MBC_Determination_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Analysis A Perform Broth Microdilution MIC Assay B Determine MIC A->B C Subculture from Clear Wells (≥MIC) B->C D Plate onto Agar C->D E Incubate (37°C, 24h) D->E F Observe for Growth E->F G Determine MBC F->G

Caption: Workflow for MBC determination.

Part 3: Ensuring Trustworthiness and Data Integrity

The reliability of antimicrobial susceptibility testing data is paramount. A self-validating system incorporates rigorous quality control measures and adherence to established standards.

  • Quality Control Strains: The inclusion of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is mandatory. [14]These strains have known MIC ranges for standard antibiotics, and the results obtained for these strains must fall within the acceptable limits for the assay to be considered valid.

  • Solvent and Growth Controls: Always include a solvent control to ensure that the solvent used to dissolve the pyrazole derivative does not have any intrinsic antimicrobial activity. A growth control is essential to confirm the viability of the inoculum and the suitability of the growth medium.

  • Adherence to Standards: Protocols should be based on the guidelines provided by CLSI and EUCAST to ensure inter-laboratory reproducibility and comparability of data. [7][8][9][10][18]* Replication: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial properties of novel pyrazole derivatives. By understanding the principles behind each assay and adhering to standardized methodologies, researchers can generate high-quality, reliable data that is essential for the identification and development of new antimicrobial therapies. The fight against antimicrobial resistance requires a concerted effort, and the rigorous preclinical evaluation of promising new compounds like pyrazoles is a critical step in this endeavor.

References

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central.
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18).
  • Guidance Documents - EUCAST.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013-09-18).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - ResearchGate. (2023-03-03).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025-08-09).
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega.
  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed.
  • Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm) - ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012-01-01).
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025-03-14).
  • Pharmaceutical Approaches on Antimicrobial Resistance: Prospects and Challenges - MDPI.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • agar-well diffusion method: Topics by Science.gov.
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.
  • Overview on Strategies and Assays for Antibiotic Discovery - MDPI.
  • (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria - ResearchGate. (2022-01-20).
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate.
  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - ResearchGate. (2025-08-07).
  • EUCAST: EUCAST - Home.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02).
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (2025-09-03).

Sources

Application Notes and Protocols for the Development of Novel Analogs of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[2] The inherent structural features of pyrazoles, including their capacity for hydrogen bonding, dipole-dipole interactions, and π-π stacking, allow for high-affinity binding to various enzymes and receptors.

The 5-aminopyrazole moiety, in particular, is a privileged scaffold, serving as a key building block for a multitude of bioactive compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The title compound, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, represents a highly functionalized and versatile template for the generation of novel drug candidates. The presence of multiple reactive sites—the 5-amino group, the 4-cyano group, and the 3-carboxylate ester—provides a rich platform for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and the subsequent development of its novel analogs. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to empower researchers in their drug discovery endeavors.

Part 1: Synthesis of the Core Scaffold: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[2] For the target molecule, this involves the reaction of p-tolylhydrazine with a suitable three-carbon building block. Ethyl (ethoxymethylene)cyanoacetate is an excellent choice for this purpose, as it provides the necessary carbon framework and functional groups for the desired pyrazole.[4]

Reaction Scheme: Cyclocondensation

Caption: General reaction scheme for the synthesis of the target pyrazole.

Protocol 1: Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazoles.[1][4]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Sodium acetate

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Preparation of p-tolylhydrazine free base: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.59 g, 10 mmol) in water (50 mL). To this solution, add a solution of sodium acetate (1.23 g, 15 mmol) in water (20 mL) dropwise with stirring. The free p-tolylhydrazine will precipitate. Extract the free base with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield p-tolylhydrazine as an oil or low-melting solid.

  • Cyclocondensation Reaction: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared p-tolylhydrazine (1.22 g, 10 mmol) and absolute ethanol (40 mL).

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • If precipitation occurs, collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration or the residue can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Characterization Data (Expected):
Analysis Expected Data
Appearance White to off-white solid
Melting Point 145-150 °C (literature for similar compounds)
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.20 (m, 4H, Ar-H), 5.50 (s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃) ppm.
¹³C NMR (CDCl₃, 101 MHz) δ 162.0 (C=O), 154.0 (C5), 140.0 (Ar-C), 136.0 (Ar-C), 130.0 (Ar-CH), 125.0 (Ar-CH), 115.0 (CN), 90.0 (C4), 61.0 (OCH₂), 21.0 (Ar-CH₃), 14.5 (CH₃) ppm.
IR (KBr, cm⁻¹) 3400-3200 (NH₂ stretching), 2220 (CN stretching), 1700 (C=O stretching)

Part 2: Development of Novel Analogs

The functional groups on the core scaffold provide multiple avenues for derivatization to explore the structure-activity relationship (SAR) and develop novel analogs with improved biological profiles.

A. Modification of the 5-Amino Group

The 5-amino group is a key nucleophilic center that can be readily acylated or used to construct fused heterocyclic systems.[5]

Reaction Scheme:

Caption: N-Acylation of the 5-amino group.

Procedure:

  • Dissolve Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1 mmol) in dry dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add pyridine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Derivatization via the 5-Amino Group: Diazotization and Azo Coupling

The 5-amino group can be converted to a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds to form azo dyes, a class of compounds with interesting biological and material properties.[6][7]

Reaction Scheme:

Caption: Diazotization and azo coupling reaction.

Procedure:

  • Diazotization: Dissolve Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL) at 0-5 °C.

  • To this cooled solution, add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate flask, dissolve the coupling agent (e.g., phenol, aniline, or other electron-rich aromatic compound, 1 mmol) in a suitable solvent (e.g., aqueous NaOH for phenols, acidic solution for anilines) and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • Maintain the pH of the reaction mixture as appropriate for the coupling partner (alkaline for phenols, acidic for anilines).

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the precipitated azo dye by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

C. Construction of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines

The ortho-amino-nitrile functionality of the core scaffold is an ideal precursor for the synthesis of fused pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and exhibit a wide range of pharmacological activities.[8][9]

Reaction Scheme:

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like Celecoxib, and agents with antibacterial, antiviral, and anticancer properties.[1][2][3] The specific polysubstituted pyrazole, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, represents a highly versatile synthetic intermediate. The presence of multiple reactive functional groups—an amine, a nitrile, and an ester—on a stable aromatic core makes it an invaluable building block for the synthesis of complex heterocyclic systems, such as pyrazolopyrimidines, which are themselves of significant pharmacological interest.[4]

This application note provides a comprehensive guide to the synthesis of this target molecule, detailing both a laboratory-scale procedure and a robust protocol designed for pilot-scale production. The focus is on providing a scientifically grounded, safe, and efficient process, explaining the rationale behind key procedural steps to ensure reproducibility and successful scale-up.

Mechanistic Rationale and Synthetic Strategy

The most efficient and industrially viable route to this class of 5-aminopyrazoles is a cyclocondensation reaction.[5][6] The core strategy involves the reaction of a substituted hydrazine with a three-carbon electrophilic component possessing the required cyano and ester functionalities.

The selected synthetic pathway proceeds via the reaction of p-tolylhydrazine with Ethyl 2-cyano-3-ethoxyacrylate . This reaction is a classic example of pyrazole synthesis, where the regioselectivity is well-controlled.

The mechanism unfolds in several discrete steps:

  • Michael Addition: The synthesis begins with the nucleophilic attack of the more nucleophilic nitrogen of p-tolylhydrazine onto the β-carbon of the electron-deficient alkene, Ethyl 2-cyano-3-ethoxyacrylate.

  • Intermediate Formation: This initial addition forms a transient, flexible intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, conceptually related to the Thorpe-Ziegler reaction, is the key ring-forming step.[7][8][9]

  • Aromatization: The resulting five-membered ring intermediate readily eliminates ethanol to achieve a stable, aromatic pyrazole ring system, yielding the final product.

This one-pot approach is highly efficient, often proceeding in good yield without the need to isolate intermediates.[10][11]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines a standard procedure suitable for typical laboratory settings.

3.1. Materials and Equipment

  • Reagents:

    • p-Tolylhydrazine hydrochloride (or free base)

    • Ethyl 2-cyano-3-ethoxyacrylate

    • Sodium Acetate (if using hydrochloride salt)

    • Ethanol (Absolute)

    • Water (Deionized)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube

    • Heating mantle with temperature controller

    • Thermometer

    • Buchner funnel and filter flask

    • Standard laboratory glassware

3.2. Experimental Procedure

  • Reactor Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and thermometer.

  • Reagent Charging: To the flask, add absolute ethanol (100 mL).

  • Hydrazine Preparation: If using p-tolylhydrazine hydrochloride (7.93 g, 50 mmol), add it to the ethanol followed by sodium acetate (4.10 g, 50 mmol) to generate the free base in situ. Stir for 15 minutes at room temperature. If using p-tolylhydrazine free base (6.11 g, 50 mmol), add it directly to the ethanol.

  • Addition of Acrylate: Slowly add Ethyl 2-cyano-3-ethoxyacrylate (8.46 g, 50 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold water (2 x 20 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterization: The final product should be an off-white to pale yellow solid. Expected yield: 80-90%.

Scale-Up Synthesis and Process Control (1 kg Scale)

Scaling up a chemical synthesis introduces challenges related to mass and heat transfer, reagent handling, and process safety. This protocol is designed for a pilot plant setting using a jacketed glass reactor.

4.1. Critical Scale-Up Considerations

  • Heat Management: The cyclocondensation reaction is exothermic. The rate of addition of the acrylate must be carefully controlled to manage the heat generated. A jacketed reactor connected to a chiller/heater unit is essential for maintaining precise temperature control.

  • Mixing Efficiency: Inadequate mixing can lead to localized hot spots and reduced yields. A robust overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) is mandatory to ensure homogeneity.

  • Reagent Handling Safety:

    • p-Tolylhydrazine Hydrochloride: This compound is toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[12][13] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Ethanol: A flammable liquid. All equipment must be properly grounded to prevent static discharge. The reaction should be performed in an area rated for flammable solvent handling, away from ignition sources.

  • Product Isolation and Handling: Filtration of a large volume of slurry requires appropriate equipment, such as a Nutsche filter dryer, to ensure efficient solid-liquid separation and operator safety.

4.2. Scale-Up Reagent and Parameter Table

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale / Notes
Reagents
p-Tolylhydrazine HCl7.93 g (50 mmol, 1.0 eq)793 g (5.0 mol, 1.0 eq)Key nucleophile. Ensure high purity.
Sodium Acetate4.10 g (50 mmol, 1.0 eq)410 g (5.0 mol, 1.0 eq)In-situ generation of the free base.
Ethyl 2-cyano-3-ethoxyacrylate8.46 g (50 mmol, 1.0 eq)846 g (5.0 mol, 1.0 eq)Key electrophile. Addition rate is critical for temperature control.
Ethanol (Solvent)100 mL10 LA 10 vol ratio (L/kg of limiting reagent) is a good starting point for scalability.
Process Parameters
Reactor250 mL RBF20 L Jacketed Glass ReactorJacketed reactor allows for precise temperature control.
AgitationMagnetic StirrerOverhead Mechanical StirrerEnsures homogeneity and efficient heat transfer.
Temperature ControlHeating MantleChiller/Heater UnitCritical for managing exotherm and maintaining reflux.
IsolationBuchner FunnelNutsche FilterSafer and more efficient for large quantities.
DryingVacuum OvenVacuum Tray DryerEnsures efficient solvent removal from bulk material.

4.3. Pilot-Scale Step-by-Step Protocol

  • System Inerting and Setup: Ensure the 20 L jacketed reactor is clean, dry, and inerted with a gentle flow of nitrogen. Set the overhead stirrer to a moderate speed (e.g., 100-150 RPM).

  • Solvent and Base Charge: Charge the reactor with Ethanol (10 L).

  • Hydrazine Charge: Charge the p-Tolylhydrazine hydrochloride (793 g) and sodium acetate (410 g) to the reactor. Stir the resulting slurry for 30 minutes at 20-25°C.

  • Controlled Acrylate Addition: Begin adding the Ethyl 2-cyano-3-ethoxyacrylate (846 g) via a metering pump over a period of 60-90 minutes. Crucially, monitor the internal temperature. Maintain the internal temperature below 40°C during the addition by circulating coolant through the reactor jacket.

  • Reaction Phase: Once the addition is complete, slowly heat the reactor contents to a gentle reflux (approx. 78-80°C). Maintain reflux for 4-6 hours, monitoring for completion by a suitable in-process control (e.g., HPLC, TLC).

  • Controlled Crystallization: After the reaction is complete, cool the batch to 20-25°C over 1-2 hours. Then, initiate a slow cooling ramp down to 0-5°C over another 2 hours. Hold at this temperature for at least 2 hours to ensure maximum crystallization.

  • Filtration and Washing: Transfer the slurry to a Nutsche filter. Deliquor the product under vacuum. Wash the filter cake with pre-chilled (0-5°C) ethanol (2 x 2 L), followed by pre-chilled water (2 x 2 L).

  • Drying: Transfer the wet cake to a vacuum tray dryer and dry at 50-60°C under full vacuum until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the dry, free-flowing product into double-lined, sealed containers.

Visual Workflow and Chemistry

Overall Reaction Scheme

The chemical transformation is summarized in the diagram below.

ReactionScheme tolylhydrazine p-Tolylhydrazine product Ethyl 5-amino-4-cyano-1-(p-tolyl)- 1H-pyrazole-3-carboxylate tolylhydrazine->product Ethanol, Reflux acrylate Ethyl 2-cyano-3-ethoxyacrylate acrylate->product caption Fig 1. Synthesis Reaction Scheme

Fig 1. Synthesis Reaction Scheme
Scale-Up Process Workflow

The logical flow of the scaled-up manufacturing process is outlined below.

ScaleUpWorkflow charge_reactor 1. Charge Reactor (Ethanol, Hydrazine, Acetate) add_acrylate 2. Controlled Addition (Acrylate) charge_reactor->add_acrylate react 3. Reaction (Reflux) add_acrylate->react cool_crystallize 4. Controlled Cooling & Crystallization react->cool_crystallize filter_wash 5. Filtration & Washing (Nutsche Filter) cool_crystallize->filter_wash dry 6. Vacuum Drying filter_wash->dry package 7. Final Product Packaging dry->package caption Fig 2. Scale-Up Manufacturing Workflow

Fig 2. Scale-Up Manufacturing Workflow

Conclusion

The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a robust and high-yielding process. The provided protocols detail a reliable method for both laboratory and pilot-scale production. Successful scale-up hinges on meticulous control over heat transfer, efficient mixing, and adherence to strict safety protocols for handling the required reagents. This versatile intermediate can be produced safely and efficiently, providing a valuable starting point for diverse drug discovery and development programs.

References

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (PMC), U.S. National Library of Medicine. [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ChemSynthesis. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC), U.S. National Library of Medicine. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (PMC), U.S. National Library of Medicine. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC), U.S. National Library of Medicine. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. LookChem. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information (PMC), U.S. National Library of Medicine. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Method for purifying pyrazoles.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. [Link]

  • Synthesis of Pyrazole. Slideshare. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of California, Irvine. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on optimizing the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and significantly improve your reaction yields.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, in particular, is a highly functionalized intermediate, making it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.[2] However, its multi-step or multicomponent synthesis can be sensitive to various parameters, often leading to challenges in achieving high yields and purity.

This guide is structured to address the most pressing issues encountered during this synthesis, providing a clear path to troubleshooting and optimization through a detailed Q&A format, validated protocols, and data-driven recommendations.

Core Synthetic Pathway: A Mechanistic Overview

The most common and efficient method for synthesizing the target molecule is a multicomponent reaction (MCR) involving the condensation of p-tolylhydrazine, ethyl cyanoacetate, and triethyl orthoformate. This approach, or a closely related stepwise variant, proceeds through the formation of an intermediate, ethyl 2-cyano-3-ethoxyacrylate, which then undergoes cyclization with the hydrazine.[3][4]

The general reaction is as follows:

Step 1: Formation of Ethyl 2-cyano-3-ethoxyacrylate Ethyl cyanoacetate reacts with triethyl orthoformate, typically with acid catalysis (e.g., acetic anhydride), to form the enol ether intermediate.

Step 2: Cyclocondensation p-Tolylhydrazine is added to the reaction mixture. It undergoes a nucleophilic attack on the enol ether, followed by an intramolecular cyclization and elimination of ethanol and water to form the final pyrazole ring.

reaction_mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation pTH p-Tolylhydrazine Product Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate pTH->Product ECA Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3-ethoxyacrylate ECA->Intermediate + TEOF (e.g., Ac₂O) TEOF Triethyl Orthoformate Intermediate->Product + p-Tolylhydrazine (Solvent, Heat) workflow start Start step1 Combine Ethyl Cyanoacetate, Triethyl Orthoformate, & Ac₂O start->step1 step2 Heat to form Intermediate (e.g., 120-130°C, 1-2h) step1->step2 step3 Cool slightly, add p-Tolylhydrazine & Solvent (e.g., EtOH) step2->step3 step4 Reflux until reaction is complete (Monitor by TLC) step3->step4 step5 Cool to room temperature to induce precipitation step4->step5 step6 Filter the solid product step5->step6 step7 Wash with cold solvent step6->step7 step8 Recrystallize for high purity step7->step8 end End: Pure Product step8->end

Sources

Technical Support Center: Purification of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important pyrazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: Understanding the Molecule and Its Challenges

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry and material science. However, its array of reactive groups—an amino group, a nitrile, and an ethyl ester—can lead to specific challenges during synthesis and purification. Common issues include the removal of unreacted starting materials, separation from structurally similar side-products, and preventing degradation of the target compound.

This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this pyrazole, and what are the likely impurities?

A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons.[1][2] For your target molecule, this would typically involve the reaction of p-tolylhydrazine with a reagent like ethyl 2-cyano-3-ethoxyacrylate or a similar activated methylene compound.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials: p-tolylhydrazine and the ethyl cyanoacetate derivative.

  • Incomplete Cyclization Products: An intermediate hydrazone may fail to cyclize, leading to a highly colored and often polar impurity.[1][2]

  • Side-Reaction Products: Hydrolysis of the ester or nitrile groups can occur if the reaction or work-up conditions are not carefully controlled. Dimerization or polymerization of the starting materials or product under harsh conditions is also a possibility.

Q2: My crude product is a sticky oil or a discolored solid. What is the likely cause?

A2: A sticky or oily consistency, often accompanied by a dark color, typically points to the presence of unreacted starting materials, particularly the hydrazine, or incompletely cyclized intermediates. These impurities can hinder crystallization. The color can also arise from trace amounts of decomposition products. A thorough washing step before attempting crystallization is often beneficial.

Q3: What are the recommended first-pass purification techniques for this compound?

A3: For initial purification of the crude product, the following techniques are recommended in order of simplicity:

  • Solvent Trituration/Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity. Cold ethanol or a mixture of ethanol and water is often a good starting point.

  • Recrystallization: This is the most effective method for obtaining highly pure crystalline material. Based on the purification of structurally similar pyrazoles, ethanol is a highly recommended solvent.[3]

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a viable option.

Troubleshooting Purification Challenges

Challenge 1: The product fails to crystallize from the reaction mixture.
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Starting Material 1. Concentrate the reaction mixture to remove the solvent. 2. Add a minimal amount of a solvent in which the product is expected to be poorly soluble (e.g., cold water or hexane). 3. Vigorously stir or sonicate the mixture to induce precipitation of the product while keeping the impurities in solution. 4. Filter the resulting solid and wash with the same cold solvent.This process, known as "crashing out" or precipitation, can separate the product from more soluble impurities.
Oily Impurities 1. Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate). 2. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual hydrazine. 3. Wash with brine and dry over an anhydrous salt (e.g., Na₂SO₄). 4. Concentrate the solvent to obtain a solid that can then be recrystallized.The acidic wash protonates the basic hydrazine, making it water-soluble and allowing for its removal in the aqueous phase.
Challenge 2: Recrystallization yields are low or the purity does not improve significantly.
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent 1. Perform small-scale solvent screening to identify the ideal recrystallization solvent. Test common solvents like ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane. 2. The ideal solvent should dissolve the compound when hot but have low solubility when cold.Solvent polarity plays a crucial role in solubility. A systematic approach to finding the right solvent system is key to successful recrystallization.
Co-precipitation of Impurities 1. Try a slower crystallization process. Allow the hot solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. 2. If impurities persist, consider a preliminary purification by column chromatography before a final recrystallization step.Slow cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurity molecules.
Product Degradation 1. Avoid prolonged heating during recrystallization. 2. If the compound is suspected to be sensitive to acidic or basic conditions, ensure the recrystallization solvent is neutral.The amino and ester functionalities can be susceptible to degradation under harsh conditions.
Challenge 3: The compound is difficult to purify by column chromatography.
Potential Cause Troubleshooting Steps Scientific Rationale
Tailing on Silica Gel 1. Deactivate the silica gel by adding 1% triethylamine to the eluent. 2. Alternatively, use neutral alumina as the stationary phase.The basic amino group on the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (tailing). A basic modifier in the eluent or a neutral stationary phase can mitigate this interaction.
Poor Separation of Impurities 1. Optimize the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient can improve the separation of closely related compounds. 2. Use thin-layer chromatography (TLC) to guide the selection of the optimal solvent system before running the column.Finding the right mobile phase composition is critical for achieving good resolution in column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvents for Purification and their Rationale

Solvent SystemApplicationRationale
Ethanol RecrystallizationGood solubility at high temperatures and lower solubility at room temperature for many pyrazole derivatives.[3]
Ethanol/Water RecrystallizationAdding water as an anti-solvent can induce crystallization if the compound is highly soluble in pure ethanol.
Hexane/Ethyl Acetate Column ChromatographyA versatile eluent system that allows for a wide range of polarities to be explored for optimal separation on silica gel.
Dichloromethane Extraction/Work-upGood for dissolving the crude product to perform aqueous washes to remove water-soluble impurities.

Visualization of the Purification Workflow

Below is a generalized workflow for the purification of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

PurificationWorkflow Crude Crude Product (Solid or Oil) Wash Solvent Wash (e.g., Cold Ethanol) Crude->Wash Initial Cleanup Recrystallization Recrystallization (e.g., from Ethanol) Wash->Recrystallization Primary Purification Column Column Chromatography (Silica Gel) Wash->Column If Recrystallization Fails Pure Pure Crystalline Product Recrystallization->Pure High Purity Column->Recrystallization Final Polishing Column->Pure High Purity

Caption: A typical purification workflow for the target pyrazole.

Concluding Remarks

The purification of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate requires a systematic approach. By understanding the potential impurities based on the synthetic route and by methodically applying techniques such as solvent washing, recrystallization, and column chromatography, researchers can achieve high purity of this valuable compound. Always start with small-scale trials to optimize conditions before committing the bulk of your material.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry 7 (2011): 156-176. [Link]

  • Elnagdi, M. H., et al. "The reaction of β-ketonitriles with hydrazines: a simple route to 5-aminopyrazoles." Journal of Heterocyclic Chemistry 14.2 (1977): 227-230. [Link]

  • "Process for the preparation of a pyrazole derivative." Google Patents, WO2011064798A1, filed Nov. 26, 2010.
  • Shawali, A. S., and A. O. Abdelhamid. "New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate." Journal of Heterocyclic Chemistry 13.1 (1976): 45-49. [Link]

  • Elgazwy, Abdel-Sattar S. Hamad, Ibrahim F. Nassar, and Peter G. Jones. "Ethyl 5-amino-1-[(4-methylphenyl) sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E: Structure Reports Online 69.8 (2013): o1234. [Link]

  • "ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate." ChemSynthesis, accessed January 26, 2026. [Link]

  • "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances 12.3 (2022): 1547-1558. [Link]

  • "Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst." Frontiers in Chemistry 9 (2021): 764436. [Link]

  • "ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate." PubChem, accessed January 26, 2026. [Link]

  • Dorn, H., G. Hilgetag, and A. Zubek. "3(5)-Aminopyrazole." Organic Syntheses, Coll. Vol. 5, p.32 (1973); Vol. 48, p.8 (1968). [Link]

  • Abdel-Wahab, Bakr F., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein journal of organic chemistry 14 (2018): 203-242. [Link]

  • "Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents." Organic Preparations and Procedures International 55.2 (2023): 123-132. [Link]

  • "Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same." Google Patents, CN111138289B, filed May 12, 2020.
  • "Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives." Molbank 2005.4 (2005): M443. [Link]

  • "Reaction of 5-amino-pyrazole derivatives with various imines." ResearchGate, accessed January 26, 2026. [Link]

  • "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density." Crystals 10.11 (2020): 1017. [Link]

Sources

Identifying and minimizing side reactions in 5-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Instead of a generic protocol, we will explore the underlying chemistry of common synthetic routes, troubleshoot frequent challenges, and provide actionable solutions grounded in mechanistic principles. Our goal is to empower you to not only identify and solve problems but to proactively minimize side reactions from the outset.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses the most common issues encountered during the synthesis of 5-aminopyrazoles, particularly via the prevalent condensation of β-ketonitriles with hydrazines.

Problem 1: My reaction yields a mixture of regioisomers when using a substituted hydrazine. How can I control the selectivity?

Answer: This is one of the most frequent and critical challenges in substituted 5-aminopyrazole synthesis. The use of an unsymmetrical hydrazine (e.g., phenylhydrazine) can lead to two possible products: the N1-substituted 5-aminopyrazole and the N1-substituted 3-aminopyrazole. The outcome is a classic case of kinetic versus thermodynamic control.[1][2]

Causality & Mechanism:

The reaction proceeds via a reversible Michael-type addition of the hydrazine to the β-carbon of an activated nitrile (like an alkoxyacrylonitrile), followed by an irreversible cyclization.

  • Kinetic Control (Favors 3-Amino Isomer): The more nucleophilic, sterically accessible terminal nitrogen of the substituted hydrazine attacks first. Under basic conditions and at low temperatures, the subsequent cyclization is rapid and irreversible, "trapping" the kinetic product, which is the 3-amino-1-substituted pyrazole.[1]

  • Thermodynamic Control (Favors 5-Amino Isomer): The 5-amino-1-substituted pyrazole is generally the more thermodynamically stable isomer. Under neutral or acidic conditions and at elevated temperatures, the initial Michael addition becomes reversible. This allows the initial adducts to equilibrate, favoring the pathway that leads to the more stable 5-amino final product.[2]

dot

Caption: Logical workflow for controlling regioisomeric outcomes.

Experimental Protocols:

ParameterProtocol for 3-Amino Isomer (Kinetic)Protocol for 5-Amino Isomer (Thermodynamic)
Base Use of a base like sodium ethoxide is common.Neutral or slightly acidic (e.g., acetic acid).
Temperature Low temperature, typically 0°C to room temp.Elevated temperature, often reflux.
Solvent Anhydrous ethanol is a common choice.Ethanol, acetic acid, or toluene.
Rationale Base deprotonates the nitrile, accelerating the initial Michael addition and subsequent rapid, irreversible cyclization.[1]Heat allows the reversible Michael addition to reach equilibrium, favoring the formation of the more stable product.[2]
Problem 2: The reaction is sluggish, and I'm isolating the uncyclized hydrazone intermediate.

Answer: The formation of a stable hydrazone intermediate that fails to cyclize is a common hurdle.[3] This indicates that the final intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon is the rate-limiting step.

Causality & Mechanism:

The overall synthesis is a two-step process: (1) formation of the hydrazone via condensation at the carbonyl group, and (2) intramolecular cyclization onto the nitrile.[3] The nucleophilicity of the attacking nitrogen and the electrophilicity of the nitrile carbon are key. Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, slowing cyclization.

dot

Synthesis_Pathway Reactants β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate (Can be isolated) Reactants->Hydrazone Condensation (-H₂O) TransitionState Intramolecular Nucleophilic Attack Hydrazone->TransitionState Rate-Limiting Cyclization Product 5-Aminopyrazole TransitionState->Product

Caption: General reaction pathway highlighting the hydrazone intermediate.

Troubleshooting Steps:

  • Introduce an Acid Catalyst: The cyclization step is often acid-catalyzed. Adding a catalytic amount of a protic acid like acetic acid or hydrochloric acid can protonate the nitrile nitrogen, making the carbon more electrophilic and accelerating the ring-closing step.[3] For instance, isolated hydrazones have been successfully cyclized by treatment with 5% HCl in ethanol.[3]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization. Refluxing the reaction in a suitable solvent like ethanol or toluene is a standard approach.[4]

  • Check Your Reagents: Electron-poor hydrazines (e.g., 2,4-dinitrophenylhydrazine) are less nucleophilic and may require more forcing conditions to cyclize.[3] Ensure your β-ketonitrile starting material is of high purity, as impurities can inhibit the reaction.

Problem 3: When using malononitrile, I get a complex mixture of byproducts instead of the expected 3,5-diaminopyrazole.

Answer: The reaction of malononitrile with hydrazine is particularly prone to side reactions due to the high reactivity of the starting material. Instead of the simple 1:1 condensation product, you may be forming products from dimerization or alternative stoichiometries.[5]

Causality & Common Side Products:

  • Malononitrile Dimerization: Under basic conditions, malononitrile can dimerize to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[6] This dimer can then react with hydrazine to yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a common and often unexpected side product.[5][6]

  • Alternative Stoichiometry: If two moles of hydrazine react with one mole of malononitrile, the product can be 5-amino-3-hydrazinopyrazole.[5]

dot

Malononitrile_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Malononitrile Malononitrile Diaminopyrazole 3,5-Diaminopyrazole Malononitrile->Diaminopyrazole + Hydrazine (1:1) Dimer Malononitrile Dimer Malononitrile->Dimer Dimerization (Base) Hydrazine Hydrazine Hydrazine->Diaminopyrazole Dimer_Product 5-Amino-3-(cyanomethyl)- 1H-pyrazole-4-carbonitrile Dimer->Dimer_Product + Hydrazine

Caption: Competing reaction pathways in malononitrile condensations.

Minimization Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of malononitrile to hydrazine. Use a slight excess of hydrazine if the desired product is the simple diaminopyrazole, but add it slowly to a solution of malononitrile to avoid localized high concentrations of hydrazine.

  • Temperature Control: Add the hydrazine hydrate to a boiling solution of malononitrile in ethanol at a rate that maintains the boil without external heating.[6] This controlled addition can help favor the desired reaction pathway over dimerization.

  • Avoid Strong Base: Since dimerization is often base-catalyzed, avoid adding external bases unless a specific protocol requires it. Hydrazine itself is basic enough to facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for general 5-aminopyrazole synthesis? The condensation of β-ketonitriles with hydrazines is widely considered the most versatile and reliable method.[3][5] This approach allows for a wide variety of substituents to be introduced at the 3- and 4-positions of the pyrazole ring, depending on the structure of the starting β-ketonitrile.

Q2: My final product is a dark oil and difficult to purify. What are the recommended purification methods? 5-aminopyrazoles can be oils or low-melting solids.[7] If direct crystallization fails, consider the following:

  • Vacuum Distillation: For thermally stable, lower molecular weight products, vacuum distillation can be highly effective.[7]

  • Column Chromatography: Silica gel chromatography is a standard method, but the basicity of the amino group can cause streaking. Consider pre-treating your silica with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to neutralize acidic sites and improve separation.

  • Acid-Base Extraction: If the product is sufficiently basic, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.

Q3: Are there any significant safety concerns when working with hydrazine? Yes, absolutely. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and skin contact.

Q4: I need to perform an N-alkylation on my synthesized pyrazole. How can I avoid getting a mixture of isomers? Similar to the synthesis itself, post-synthetic N-alkylation of an NH-pyrazole can yield a mixture of regioisomers.[8] The regioselectivity is highly dependent on the base, solvent, and electrophile. Generally, using a strong base (like NaH) in a polar aprotic solvent (like DMF) followed by the addition of the alkylating agent can favor one isomer, but the outcome is substrate-dependent.[9] Tuning the functional groups on the pyrazole ring itself can also guide the selectivity of alkylation.[8]

References

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 51, 8. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22). [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

  • Gaikwad, S., et al. (2016). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. SciForum. [Link]

  • Galyametdinova, I. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Deb, M. L., & Bhuyan, P. J. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-33. [Link]

  • Fandrick, D. R., et al. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 11(09), 0919. [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. [Link]

  • Ono, Y. (1998). U.S. Patent No. 5,705,656. U.S.

Sources

Optimization of reaction conditions for pyrazole synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our focus is on the practical optimization of reaction conditions—catalyst, solvent, and temperature—to help you achieve high yields, desired regioselectivity, and straightforward purification.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during pyrazole synthesis, offering explanations grounded in chemical principles and providing actionable solutions.

Low or No Product Yield

Question: I've set up my pyrazole synthesis (from a 1,3-dicarbonyl and hydrazine), but I'm seeing very low yield, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.

  • Causality: The condensation of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole is a multi-step process involving nucleophilic attack, cyclization, and dehydration. Each of these steps can be a bottleneck. In many cases, especially with less reactive starting materials, the initial condensation or the subsequent dehydration requires activation. Without a catalyst, the reaction may not proceed at a reasonable rate at room temperature.[1]

  • Troubleshooting Steps:

    • Introduce a Catalyst: Many pyrazole syntheses benefit significantly from a catalyst.

      • Acid Catalysis: A few drops of a protic acid like glacial acetic acid or a Lewis acid such as lithium perchlorate can protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]

      • Transition Metal Catalysis: Catalysts like copper(II) triflate (Cu(OTf)₂), nano-ZnO, or silver triflate (AgOTf) can coordinate to the carbonyl oxygen, activating the dicarbonyl compound.[2][3] For instance, an efficient copper-catalyzed condensation can proceed under acid-free conditions at room temperature.[2]

    • Optimize Temperature: Temperature plays a crucial role.

      • Insufficient Heat: If the reaction is sluggish at room temperature, gradually increasing the heat can significantly accelerate the reaction rate. For example, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the yield.[1]

      • Excessive Heat: Conversely, too much heat can lead to byproduct formation and degradation of starting materials or the product, ultimately lowering the yield. In the same silver-catalyzed reaction, temperatures above 60 °C led to a decrease in yield.[1] It's a delicate balance that often requires empirical optimization for your specific substrates.

    • Solvent Choice: The solvent can influence reaction rates and equilibria.

      • Polar protic solvents like ethanol are commonly used but may not always be optimal. Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields in some cases by better-solubilizing reactants and intermediates.[3]

Poor Regioselectivity: Formation of Isomeric Products

Question: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I control the reaction to favor the desired isomer?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls. The outcome depends on which of the two carbonyl groups the substituted hydrazine preferentially attacks.

  • Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance around them. The more electrophilic and less sterically hindered carbonyl group is more likely to be attacked first by the more nucleophilic nitrogen of the substituted hydrazine.

  • Strategies for Controlling Regioselectivity:

    • Exploit Electronic Effects:

      • If one of the carbonyls is attached to a strong electron-withdrawing group (e.g., a trifluoromethyl group), it will be significantly more electrophilic. The hydrazine will preferentially attack this position. For example, in the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, high regioselectivity is observed in favor of the isomer where the aryl group of the hydrazine is adjacent to the aryl-substituted carbon of the pyrazole.[3]

    • Solvent Engineering:

      • The choice of solvent can dramatically influence regioselectivity. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles.[4]

    • pH Control:

      • The pH of the reaction medium can influence which tautomeric form of the 1,3-dicarbonyl is present and the nucleophilicity of the hydrazine, thereby affecting regioselectivity. Acidic conditions, often employed in the Knorr synthesis, can favor one isomer over the other.

    • Modern Synthetic Methods:

      • Some modern synthetic protocols are designed for high regioselectivity. For instance, certain one-pot, three-component procedures for preparing 3,5-disubstituted 1H-pyrazoles offer complete regioselectivity.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyrazole synthesis.

Q1: What is the best general-purpose catalyst for pyrazole synthesis?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates and desired reaction conditions. However, for the classic Knorr synthesis from 1,3-dicarbonyls and hydrazines, a simple acid catalyst like a few drops of glacial acetic acid is often sufficient and a good starting point.[5] For more challenging substrates or to achieve higher yields under milder conditions, Lewis acids like nano-ZnO or transition metal catalysts such as copper(II) triflate can be very effective.[3]

Q2: How do I choose the right solvent for my pyrazole synthesis?

A2: Ethanol is a common and often effective solvent due to its ability to dissolve both the hydrazine and the dicarbonyl compound. However, if you are facing issues with yield or regioselectivity, consider switching to an aprotic dipolar solvent like DMF or DMAc, which can sometimes provide better results.[3] For controlling regioselectivity, fluorinated alcohols like TFE or HFIP are excellent, albeit more expensive, options.[4]

Q3: What is the optimal temperature range for pyrazole synthesis?

A3: The optimal temperature is highly dependent on the reactivity of your starting materials and the catalyst used. Many reactions proceed well at room temperature, especially with a catalyst. If the reaction is slow, heating to 60-80 °C is a common strategy. However, it is crucial to monitor the reaction, as excessive heat can lead to byproduct formation and reduced yields.[1] Microwave-assisted synthesis can significantly shorten reaction times by reaching higher temperatures more efficiently.[6]

Q4: My reaction mixture has turned a dark color. Is this normal, and what should I do about it?

A4: The formation of a yellow or reddish color is not uncommon in pyrazole syntheses, especially when using hydrazines, which can be sensitive to air and light and may form colored impurities. While some color change is expected, a very dark or tarry appearance could indicate significant side reactions or decomposition. Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. The colored impurities can often be removed during purification.

Q5: What are the best methods for purifying my pyrazole product?

A5: The purification method depends on the physical properties of your pyrazole and the nature of the impurities.

  • Recrystallization: This is a common and effective method for crystalline pyrazoles. Ethanol, ethanol/water mixtures, or ethyl acetate are often good solvent systems.[7]

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of regioisomers, silica gel column chromatography is the standard method. A common mobile phase is a mixture of ethyl acetate and hexane. For basic pyrazoles that may stick to the silica, adding a small amount of triethylamine to the eluent can improve recovery.[7]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can dissolve the crude product in an organic solvent, wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer, then neutralize the aqueous layer and extract the purified pyrazole back into an organic solvent.

Section 3: Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for a standard Knorr pyrazole synthesis and a summary of reaction condition optimization.

Protocol: Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).

  • Add 1-propanol (as a solvent) and 3 drops of glacial acetic acid (as a catalyst).[5]

  • Heat the reaction mixture with stirring at approximately 100 °C for 1 hour.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add water to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to room temperature with continuous stirring to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization from ethanol.[5]

Data Summary: Optimization of Reaction Conditions

The following table summarizes the effects of different catalysts, solvents, and temperatures on pyrazole synthesis yield, based on literature data.

CatalystSolventTemperature (°C)Typical Yield (%)NotesReference
NoneEthanolRefluxVariable, can be lowA baseline, often requires long reaction times.[3]
Acetic Acid1-Propanol100~79A standard and effective method for the Knorr synthesis.[5]
LiClO₄Ethylene GlycolRoom Temp70-95An eco-friendly and efficient Lewis acid catalyst.[1]
Cu(OTf)₂Dioxane6060A transition metal catalyst effective for certain substrates.[1]
AgOTf/NeocuproineToluene60>99A highly efficient catalytic system for specific pyrazoles.[1]
Nano-ZnOSolvent-free80up to 95A green and reusable catalyst.[3]

Section 4: Visualizing Reaction Pathways and Workflows

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine.[8]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Nucleophilic Attack & Dehydration Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield in Pyrazole Synthesis Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add an appropriate catalyst (e.g., Acetic Acid, Cu(OTf)₂) Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Increase_Temp Gradually increase temperature (e.g., to 60-80 °C) Check_Temp->Increase_Temp Reaction is sluggish Decrease_Temp Decrease temperature to reduce byproduct formation Check_Temp->Decrease_Temp Significant byproducts Check_Solvent Is the solvent appropriate? Increase_Temp->Check_Solvent Success Improved Yield Increase_Temp->Success Yield improves Decrease_Temp->Check_Solvent Decrease_Temp->Success Yield improves Change_Solvent Consider a different solvent (e.g., DMF, TFE) Check_Solvent->Change_Solvent No improvement Check_Reagents Are the reagents pure and fresh? Change_Solvent->Check_Reagents Change_Solvent->Success Yield improves Purify_Reagents Use freshly purified reagents Check_Reagents->Purify_Reagents Impure reagents suspected Check_Reagents->Success Reagents are pure Purify_Reagents->Success

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.[Link]

  • Method for purifying pyrazoles.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting NMR Spectral Peak Assignments for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of pyrazole derivatives. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers encounter when assigning NMR spectra for these versatile heterocyclic compounds. This resource provides in-depth, field-proven insights and experimental protocols in a direct question-and-answer format to help you achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the signals for my C3 and C5 positions in an N-unsubstituted pyrazole broad or appearing as a single averaged signal?

This is one of the most common observations when analyzing N-H pyrazoles and is a direct consequence of annular tautomerism .

Causality & Explanation: In solution, the proton on the nitrogen of an N-unsubstituted pyrazole is not static. It rapidly exchanges between the N1 and N2 positions in a process called prototropic exchange.[1] If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms. Consequently, the C3 and C5 positions, which are distinct in any single tautomer, become chemically equivalent on average, leading to either a single, often broadened, signal for both carbons in the ¹³C NMR spectrum or averaged signals for substituents at these positions.[1]

Troubleshooting Protocol: Low-Temperature NMR To resolve the individual tautomers, you must slow down the proton exchange rate so it becomes slow on the NMR timescale.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point. Suitable choices include dichloromethane-d₂, toluene-d₈, or THF-d₈.[2]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K) to document the initial state of broad/averaged signals.[2]

  • Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.[2]

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

  • Observation: As the temperature decreases, you should observe the single broad signal decoalesce into two distinct, sharper signals corresponding to the C3 and C5 positions of the major and minor tautomers. This allows for the integration and determination of the tautomeric ratio in solution.[1][3]

Tautomerism_Workflow start_node Start: Observe Broad/Averaged Signals for C3/C5 at Room Temp? process_node_1 Prepare Sample in Low-Temp Solvent (e.g., CD₂Cl₂) start_node->process_node_1 Yes end_node_3 Proceed with Standard 2D NMR Assignment. start_node->end_node_3 No process_node process_node decision_node decision_node end_node end_node process_node_2 Acquire Spectra while Lowering Temp in 10-20K Steps process_node_1->process_node_2 decision_node_1 Do Signals Resolve into Two Sets? process_node_2->decision_node_1 end_node_1 Success: Individual Tautomers Observed. Quantify Ratio. decision_node_1->end_node_1 Yes end_node_2 Exchange is still too fast. Consider solid-state NMR or derivatization. decision_node_1->end_node_2 No

Caption: Workflow for distinguishing pyrazole tautomers.

Q2: I have synthesized a disubstituted pyrazole, but I'm unsure if I have the 1,3- or 1,5-regioisomer. How can I distinguish them?

Distinguishing regioisomers is a critical task that requires a combination of 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are your most powerful tools here.

Causality & Explanation: Regioisomers have the same atoms but different connectivity. While ¹H and ¹³C spectra will differ, unambiguous assignment requires looking at correlations between atoms, either through bonds (HMBC) or through space (NOESY).

Troubleshooting Protocol: 2D NMR (HMBC & NOESY)

A. Using HMBC for Connectivity Mapping The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²J_CH and ³J_CH). This is perfect for connecting substituents to the pyrazole ring.[2]

  • Identify Key Protons: Locate the signals for the protons on your N-substituent (e.g., the -CH₃ or -CH₂ group attached to N1) and the protons on the pyrazole ring (e.g., H4 or H5).

  • Look for ³J_CH Correlations:

    • For a 1,3-disubstituted pyrazole: The protons on the N1-substituent will show an HMBC correlation to C5 , but NOT to C3 (as it's 4 bonds away). They will also show a correlation to the N1-C(substituent) carbon.

    • For a 1,5-disubstituted pyrazole: The protons on the N1-substituent will show an HMBC correlation to C3 , but NOT to C5.[4]

  • Confirm with Ring Protons: The H4 proton is an excellent diagnostic tool, as it will always show correlations to both C3 and C5, helping you to identify these crucial carbons first.[2]

Caption: Key HMBC correlations for assigning a 1,5-isomer.

B. Using NOESY/ROESY for Spatial Proximity The NOESY (or ROESY for medium-sized molecules) experiment shows correlations between protons that are close in space (< 5 Å), regardless of their bonding.[5]

  • Acquire a 2D NOESY Spectrum: Use a standard pulse sequence with an appropriate mixing time (e.g., 500-800 ms).

  • Analyze Cross-Peaks:

    • For a 1,5-disubstituted pyrazole: You will observe a clear NOE cross-peak between the protons of the N1-substituent and the H4 proton.

    • For a 1,3-disubstituted pyrazole: You will observe a clear NOE cross-peak between the protons of the N1-substituent and the H5 proton. The absence of a correlation to H4 would be equally informative.

This through-space correlation provides definitive, orthogonal evidence for the regiochemistry.

Q3: My N-H proton signal is missing or extremely broad. How can I observe it?

The disappearance of the N-H proton signal is a frequent issue caused by chemical exchange and quadrupolar effects.[2]

Causality & Explanation:

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the acidic N-H proton rapidly exchanges with the solvent's deuterium atoms, rendering it invisible in the ¹H spectrum.[2]

  • Chemical Exchange: Even in aprotic solvents, intermolecular proton exchange between pyrazole molecules can occur, leading to significant signal broadening.[2] This is often concentration-dependent.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment (I=1), which can cause rapid relaxation of the attached proton, resulting in a very broad signal that can be lost in the baseline.[2][6]

Troubleshooting Protocol:

  • Use a Dry Aprotic Solvent: The best chance of observing the N-H proton is to use a very dry, aprotic solvent like DMSO-d₆, THF-d₈, or CDCl₃. DMSO-d₆ is often an excellent choice as the N-H proton can form a hydrogen bond with the sulfoxide oxygen, slowing down exchange and resulting in a sharper signal.[1]

  • Vary Concentration: Acquiring spectra at different concentrations can help. Sometimes dilution can reduce the rate of intermolecular exchange and sharpen the signal.

  • Low Temperature: As with tautomerism, lowering the temperature can slow the exchange rate and lead to a sharper N-H signal.

  • ¹H-¹⁵N HMBC: If your compound is ¹⁵N-labeled or if you have a cryoprobe with sufficient sensitivity to detect ¹⁵N at natural abundance, a ¹H-¹⁵N HMBC experiment is the ultimate tool. It will show a correlation from the N-H proton to both N1 and N2 (in a tautomeric system) or to the specific nitrogen it's attached to, confirming its presence and chemical shift unequivocally.

Data Reference Table

The following table provides typical chemical shift ranges for the pyrazole core. Note that these values are highly dependent on the specific substituents and the solvent used.[7][8][9][10][11][12]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Typical Couplings
H1 (N-H) 10.0 - 14.0 (Often broad)N/ABroad, often no visible coupling
H3 7.5 - 8.0138 - 155³J_H4,H3 ≈ 1.5-2.5 Hz
H4 6.3 - 6.8101 - 110³J_H3,H4 ≈ 1.5-2.5 Hz, ³J_H5,H4 ≈ 2.0-3.0 Hz
H5 7.5 - 8.2128 - 142³J_H4,H5 ≈ 2.0-3.0 Hz

Note: Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups will shift them upfield (lower ppm).

References
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Structure Elucidation of a Pyrazolo[6][13]pyran Derivative by NMR Spectroscopy. PMC - NIH. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Paperity. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. cdnsciencepub.com. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. [Link]

  • NOE Experiments. Faculty of Mathematical & Physical Sciences - UCL. [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Guide to NOE Experiments. Australian National University NMR / EPR Facility. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • How to interpret a HSQC NMR Spectrum. YouTube. [Link]

Sources

Technical Support Center: Pyrazolopyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrazolopyrimidine Synthesis Support Center. This scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and a privileged structure for kinase inhibitors (e.g., Ibrutinib, Zaleplon). However, its synthesis is often plagued by three recurring "pain points": regiochemical ambiguity , sluggish cyclization kinetics , and poor solubility ("brick dust" properties).

This guide moves beyond standard literature procedures to address why these reactions fail and how to recover them using self-validating protocols.

Module 1: Regioselectivity (The "Isomer Trap")

Context: The most common synthetic route involves condensing 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters or 1,3-diketones). The challenge is that the aminopyrazole is an ambident nucleophile. Attack can occur via the exocyclic amine (

) or the endocyclic ring nitrogen (N1/N2), leading to regioisomeric mixtures (e.g., 5-oxo vs. 7-oxo derivatives) that are difficult to separate.
Troubleshooting Q&A

Q: My condensation yields a mixture of isomers (7-oxo and 5-oxo). How do I force the reaction toward a single regioisomer?

A: The regioselectivity is dictated by the Hard and Soft Acids and Bases (HSAB) theory and the pH of the reaction medium.

  • Mechanism: The exocyclic amine is generally "harder" and more nucleophilic. However, under acidic conditions, protonation can shift the nucleophilic attack.

  • Solution:

    • For 7-oxo derivatives (Targeting C5 attack by Ring N): Use glacial acetic acid as the solvent. The acid protonates the exocyclic amine, temporarily protecting it and favoring attack by the ring nitrogen on the most electrophilic carbonyl of the diketone.

    • For 5-oxo derivatives (Targeting C5 attack by Exocyclic N): Use basic conditions (e.g., NaOEt in EtOH or Pyridine). This increases the nucleophilicity of the exocyclic amine, promoting amide bond formation first.

Q: I am synthesizing a Pyrazolo[3,4-d]pyrimidine (Ibrutinib-like) via N-alkylation, but I see N1 and N2 alkylated products. How do I control this?

A: The pyrazole N-H is acidic.

  • Steric Control: If your electrophile is bulky, the reaction will favor the less sterically hindered nitrogen (usually N1).

  • Solvent Control: In polar aprotic solvents (DMF, DMSO), the N-anion is "naked," leading to poor selectivity (often ~60:40 mixtures).

  • Protocol Fix: Switch to Phase Transfer Catalysis (PTC) . Use a non-polar solvent (Toluene) with solid KOH and a catalyst like TBAB (Tetrabutylammonium bromide). This often improves N1 selectivity by keeping the ion pair tight.

Visual Guide: Regioselectivity Decision Tree

RegioselectivityLogic Start START: 3(5)-Aminopyrazole + 1,3-Dielectrophile ConditionCheck Check Reaction pH / Solvent Start->ConditionCheck Acidic Acidic Conditions (Glacial AcOH, Reflux) ConditionCheck->Acidic Selectivity A Basic Basic Conditions (NaOEt/EtOH or Pyridine) ConditionCheck->Basic Selectivity B MechAcid Mechanism: Protonation of Exocyclic NH2 -> Ring N attacks Carbonyl Acidic->MechAcid MechBase Mechanism: Exocyclic NH2 is dominant nucleophile -> NH2 attacks Carbonyl Basic->MechBase Prod7 Major Product: 7-substituted (or 7-oxo) pyrazolo[1,5-a]pyrimidine MechAcid->Prod7 Prod5 Major Product: 5-substituted (or 5-oxo) pyrazolo[1,5-a]pyrimidine MechBase->Prod5

Figure 1: Decision tree for controlling regiochemistry during the condensation of aminopyrazoles. Selecting the solvent system directs the nucleophilic attack.

Module 2: Reaction Kinetics (The "Stalled Pot")

Context: Traditional reflux methods (ethanol, 6–12 hours) often result in incomplete conversion or "tarring" due to prolonged thermal stress. The planar stacking of the product can also cause it to crash out on the surface of unreacted starting material, halting the reaction.

Troubleshooting Q&A

Q: My reaction yields are stuck at <30% after 12 hours of reflux. TLC shows starting material remains.

A: You are likely fighting the reversibility of the intermediate imine formation or poor solubility.

  • The Fix (Microwave Irradiation): Microwave synthesis is superior for this scaffold. It provides uniform volumetric heating and can superheat the solvent (ethanol to 120°C-150°C), overcoming the activation energy barrier for the ring closure step.

  • Catalyst Upgrade: If using a

    
    -keto ester, add a Lewis Acid catalyst like 
    
    
    
    (10 mol%)
    or
    
    
    . This activates the carbonyl without the harshness of strong mineral acids.
Standard Operating Procedure: Microwave-Assisted Cyclization

Objective: Synthesis of 7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl derivatives.

  • Preparation: In a 10 mL microwave vial, combine:

    • 3-Amino-pyrazole derivative (1.0 equiv)

    • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.1 equiv)

    • Solvent: Ethanol (absolute, 3 mL per mmol substrate).

    • Optional: Glacial Acetic Acid (1-2 drops) to catalyze dehydration.

  • Irradiation: Cap the vial. Set microwave reactor (e.g., Biotage/CEM) to:

    • Temp: 120°C

    • Hold Time: 15–20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (critical to prevent hot-spots).

  • Workup: Cool to RT. The product usually precipitates as a pure solid.

  • Validation: Filter and wash with cold ethanol. Yields typically >85% with >95% purity [1][2].

Module 3: Purification & Solubility (The "Brick Dust" Problem)

Context: Pyrazolopyrimidines are notoriously insoluble in water and common organic solvents due to strong


-

stacking. This makes purification (chromatography) and biological testing (bioavailability) difficult.
Troubleshooting Q&A

Q: My product is a solid that won't dissolve in DCM or MeOH for chromatography. It streaks on the column.

A: Do not attempt standard normal-phase chromatography on "brick dust."

  • Strategy A (Precipitation): If the impurity profile is simple, exploit the insolubility. Boil the crude solid in Acetonitrile or Ethanol , sonicate, and filter while hot. The impurities often stay in solution while the pyrazolopyrimidine remains solid.

  • Strategy B (Recrystallization): Use a DMF/Ethanol (1:2) mixture. Dissolve in hot DMF (minimal volume), then slowly add Ethanol to induce crystallization [3].

  • Strategy C (Salt Formation): For biological assays, convert the free base to a hydrochloride or mesylate salt. Suspend in MeOH and add 1.2 eq of methanesulfonic acid. The resulting salt is usually water-soluble.

Data Summary: Solubility Enhancement Strategies
MethodTarget ImpuritySolvent SystemExpected Recovery
Trituration Unreacted starting materialsBoiling EtOH or MeCN80-90%
Recrystallization Regioisomers (minor)DMF : EtOH (1:3)60-75% (High Purity)
Flash Column Polar byproductsDCM : MeOH (95:5) + 1%

Variable (Streaking risk)
Visual Guide: Purification Workflow

PurificationFlow Crude Crude Solid (Post-Reaction) SolubilityTest Solubility Check (DCM/MeOH) Crude->SolubilityTest Soluble Soluble? SolubilityTest->Soluble Yes Insoluble Insoluble (Brick Dust) SolubilityTest->Insoluble No Flash Flash Chromatography DCM:MeOH + 1% NH3 Soluble->Flash Trituration Trituration/Wash Boiling MeCN or EtOH Insoluble->Trituration Final Pure Product (>95% HPLC) Flash->Final Recryst Recrystallization DMF:EtOH (1:3) Trituration->Recryst If purity <95% Trituration->Final If purity >95% Recryst->Final

Figure 2: Purification workflow prioritizing non-chromatographic methods for highly crystalline/insoluble pyrazolopyrimidine derivatives.

References

  • Al-Azmi, A. (2019).[1][2][3][4] Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry, 23(6), 721-743.[1] Link

  • Moustafa, A. H., et al. (2022).[5] Microwave-assisted synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. (Contextualized from general microwave synthesis protocols in search results).

  • Hassan, A. S., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiazole. Letters in Applied NanoBioScience, 10(1), 1859-1868. Link

  • Castillo, J. C., et al. (2016).[5] Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Process Research & Development. (Cited regarding green synthetic improvements).

Sources

Technical Support Center: Long-Term Stability Studies of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for long-term stability studies of this compound. This document is structured to anticipate and address common challenges you may encounter during your experimental work.

Introduction

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a complex heterocyclic compound with multiple functional groups that can influence its stability. Understanding its long-term stability is crucial for its development as a potential pharmaceutical agent. The purpose of stability testing is to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This guide will walk you through potential stability issues, provide troubleshooting advice, and offer protocols for your studies, all grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Stability Profile

Question 1: What are the most likely degradation pathways for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate?

Answer: Based on the structure of the molecule, the primary functional groups susceptible to degradation are the ethyl ester, the aromatic amino group, and the pyrazole ring itself. The main degradation pathways to anticipate are:

  • Hydrolysis of the Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.[3][4][5][6] This is one of the most common degradation routes for ester-containing compounds. The reaction is reversible in acidic conditions but becomes irreversible under basic conditions.[6]

  • Oxidation of the Aromatic Amine: The 5-amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.[7][8][9][10][11] The presence of air (oxygen) and exposure to light can accelerate this process. The reactive nature of the aromatic amino moiety makes it highly susceptible to oxidation, potentially leading to the formation of unexpected by-products.[9]

  • Photodegradation: Heterocyclic aromatic compounds, including pyrazole derivatives, can be sensitive to light.[12][13] Exposure to UV or visible light may induce complex degradation pathways, leading to a loss of potency and changes in physical appearance.[12]

  • Thermal Degradation: High temperatures can promote various degradation reactions. The stability of pyrazole derivatives at elevated temperatures can vary significantly based on their substitution patterns.

Question 2: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To minimize degradation, the compound should be stored under controlled conditions that protect it from light, moisture, and excessive heat. The recommended long-term storage conditions, in line with ICH guidelines for stable drug substances, would be 25°C ± 2°C with 60% ± 5% relative humidity (RH).[14] For less stable substances, storage at 5°C ± 3°C is advisable. It is crucial to store the compound in well-sealed, light-resistant containers.

Section 2: Analytical Method Development and Validation

Question 3: My HPLC assay is showing a loss of the main peak over time, but I don't see any new peaks appearing. What could be the issue?

Answer: This is a common and challenging observation in stability studies. Here are a few potential causes and troubleshooting steps:

  • Degradants are not being retained or detected: Your degradation products might be highly polar and eluting with the solvent front, or they may lack a chromophore at the detection wavelength you are using.

    • Troubleshooting:

      • Adjust your mobile phase to be more aqueous to retain polar compounds.

      • Use a gradient elution method starting with a high percentage of the aqueous phase.

      • Employ a photodiode array (PDA) detector to screen for absorbance at different wavelengths.

      • Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) if available. Mass spectrometry, often used with HPLC (LC-MS), can provide structural information about degradation products.[15]

  • Formation of insoluble degradants: The degradation products could be precipitating out of the solution.

    • Troubleshooting:

      • Visually inspect your stability samples for any cloudiness or particulate matter.

      • Try dissolving the sample in a stronger solvent before analysis.

  • Adsorption of the analyte or degradants: The compound or its degradants may be adsorbing to the container surface.

    • Troubleshooting:

      • Consider using different types of containers (e.g., glass vs. polypropylene).

      • Rinse the container with the dissolution solvent and inject the rinse to check for adsorbed material.

Question 4: I am observing multiple small peaks in my chromatogram during a forced degradation study. How do I identify if they are true degradants?

Answer: Forced degradation studies are designed to generate degradation products to assess the stability-indicating nature of your analytical method.[16][17] To confirm if the observed peaks are genuine degradants, you should:

  • Analyze a control sample: Run a chromatogram of the undegraded compound. The new peaks should be absent or significantly smaller in the control.

  • Perform a mass balance analysis: The sum of the peak areas of the main compound and all degradation products should ideally be close to 100% of the initial main peak area. A significant deviation may indicate undetected degradants.

  • Use a mass spectrometer (LC-MS): This is the most definitive way to identify degradation products. By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can propose structures for the degradants.

Section 3: Interpreting Stability Data

Question 5: My long-term stability data at 12 months shows a result that is out of specification (OOS). What are the immediate steps I should take?

Answer: An OOS result requires a thorough and documented investigation. The following workflow is recommended:

OOS_Investigation_Workflow start Out-of-Specification (OOS) Result Observed phase1 Phase 1: Laboratory Investigation start->phase1 check_obvious_errors Check for Obvious Errors (e.g., calculation, sample prep, instrument malfunction) phase1->check_obvious_errors retest Retest Original Sample (if no obvious error found) check_obvious_errors->retest No obvious error root_cause Determine Root Cause check_obvious_errors->root_cause Obvious error found retest->phase1 OOS Not Confirmed resample Resample and Test (if retest confirms OOS) retest->resample OOS Confirmed resample->phase1 OOS Not Confirmed phase2 Phase 2: Full-Scale Investigation resample->phase2 OOS Confirmed review_manufacturing Review Manufacturing Records phase2->review_manufacturing review_storage Review Storage Conditions phase2->review_storage additional_testing Conduct Additional Testing (e.g., different batches, stress studies) phase2->additional_testing review_manufacturing->root_cause review_storage->root_cause additional_testing->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end Investigation Complete capa->end

Caption: Workflow for Investigating an Out-of-Specification (OOS) Result.

Question 6: I observed a change in the physical appearance (color change) of my compound during the stability study, but the HPLC purity remains within specification. How should I interpret this?

Answer: A change in physical appearance is a clear indicator of instability, even if the purity by HPLC is acceptable.[12] This often happens when highly colored degradation products are formed at very low levels, below the detection limit of the purity assay.

  • Plausible Cause: The aromatic amino group is prone to oxidation, which can form highly colored impurities. Even trace amounts of these can cause a visible color change.

  • Actionable Insights:

    • This observation should be documented as a stability failure.

    • Investigate the cause of the color change. This may involve using a more sensitive analytical technique or isolating and identifying the colored impurity.

    • Consider the need for more protective packaging (e.g., amber vials, oxygen scavengers) or the inclusion of an antioxidant in a formulated product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[16][17]

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution at a concentration of 0.1 mg/mL.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Prepare a solution at a concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study Setup

This protocol outlines the setup for a formal long-term stability study according to ICH guidelines.[1][2][14][18][19]

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months. For a drug substance with a proposed re-test period of at least 12 months, the testing frequency should be every 3 months over the first year, every 6 months over the second year, and annually thereafter.[2][18]

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

Data Presentation

Table 1: Example of a Long-Term Stability Data Summary
Test ParameterSpecificationTime PointBatch 1Batch 2Batch 3
Appearance White to off-white powderInitialConformsConformsConforms
12 MonthsConformsConformsConforms
Assay (%) 98.0 - 102.0Initial99.8100.199.5
12 Months99.599.899.2
Total Impurities (%) NMT 1.0Initial0.150.120.20
12 Months0.250.200.31
Water Content (%) NMT 0.5Initial0.20.30.2
12 Months0.30.40.3

NMT: Not More Than

Table 2: Example of Forced Degradation Results
Stress Condition% DegradationMajor Degradant (Proposed)
0.1 M HCl, 60°C, 24h~5%Carboxylic acid derivative
0.1 M NaOH, RT, 4h~15%Carboxylic acid derivative
3% H₂O₂, RT, 24h~8%N-oxide derivative
Heat (80°C), 48h<1%-
Photostability~3%Multiple minor degradants

Visualizations

Potential Degradation Pathways

Degradation_Pathways Parent Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Hydrolysis Carboxylic Acid Derivative (Hydrolysis of Ester) Parent->Hydrolysis Acid/Base Oxidation N-Oxide or Colored Impurities (Oxidation of Amino Group) Parent->Oxidation O2 / Light Photo Various Photodegradants (Ring cleavage/rearrangement) Parent->Photo UV/Visible Light

Caption: Potential Degradation Pathways for the Target Compound.

References

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Publishing. (n.d.).
  • Q1A(R2) Guideline - ICH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem. (n.d.).
  • (PDF) Photostability testing of pharmaceutical products - ResearchGate. (2025, August 10).
  • Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (n.d.).
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27).
  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • (PDF) A Short Review on Pyrazole Derivatives and their Applications - ResearchGate. (n.d.).
  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. (2026, January 23).
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018, August 24).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • mechanism of ester hydrolysis - YouTube. (2019, January 15).
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.).
  • hydrolysis of esters - Chemguide. (n.d.).
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - NIH. (n.d.).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).
  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH. (n.d.).
  • Oxidation of Amines - Chemistry LibreTexts. (2021, July 31).
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. (n.d.).
  • Q1 Stability Testing of Drug Substances and Drug Products | FDA. (2025, June 24).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).
  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies - ResearchGate. (2019, June 11).
  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. (n.d.).

Sources

Technical Support Center: Refining Crystallization Techniques for High-Purity Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of high-purity pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their crystallization processes, troubleshoot common issues, and deepen their understanding of the principles governing the formation of high-quality pyrazole crystals. Drawing from established methodologies and field-proven insights, this resource provides practical, in-depth guidance in a user-friendly question-and-answer format.

Section 1: Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered challenges in the crystallization of pyrazole derivatives and offers systematic approaches to their resolution.

Question 1: My pyrazole compound is "oiling out" instead of crystallizing upon cooling. What causes this, and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when a compound separates from the solution as a supercooled liquid or oil, rather than a crystalline solid. This is a common problem that can be particularly frustrating as the resulting oil is often difficult to crystallize and tends to trap impurities.

Causality:

  • High Solute Concentration: The solution may be too supersaturated, causing the pyrazole compound to crash out of solution at a temperature above its melting point in the solvent system.

  • Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, not allowing sufficient time for the ordered process of nucleation and crystal growth.

  • Presence of Impurities: Significant levels of impurities can depress the melting point of your pyrazole compound, making it more prone to oiling out.[1]

  • Inappropriate Solvent Choice: The chosen solvent may have a very high solvating power for your compound even at lower temperatures, preventing the formation of a stable crystal lattice.

Troubleshooting Strategies:

  • Reduce the Concentration: Re-heat the solution until the oil redissolves and add more of the primary solvent to create a more dilute solution. This lowers the supersaturation level upon cooling.

  • Slow Down the Cooling Rate: After dissolving your compound at an elevated temperature, allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large beaker of warm water can help achieve a gradual temperature decrease. This can be followed by a staggered cooling profile, where the temperature is held at intermediate points before further cooling.

  • Use a Co-solvent (Anti-solvent): If your pyrazole is highly soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. This should be done dropwise to the warm, dissolved solution until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent. This brings the solution closer to its saturation point at a higher temperature.

  • Seeding: Introduce a small, high-quality crystal of your pyrazole compound (a "seed crystal") to the solution as it cools. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.[2]

  • Purify the Crude Material: If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated charcoal to remove colored impurities.[1]

Question 2: My pyrazole compound has precipitated as an amorphous solid. How can I obtain crystalline material?

Answer:

Amorphous solids lack the long-range molecular order of a crystal lattice. They often appear as fine powders or glassy solids and can have different physicochemical properties compared to their crystalline counterparts, such as lower stability and different dissolution rates.

Causality:

  • Very High Supersaturation: Extremely rapid changes in conditions (e.g., "crashing out" the product by quickly adding a large volume of anti-solvent) can lead to a disordered precipitation.

  • Inherent Molecular Complexity: Some pyrazole derivatives with flexible side chains or complex structures may have a higher propensity to form amorphous solids.

  • Solvent-Molecule Interactions: Strong interactions between the solvent and the pyrazole molecule can sometimes inhibit the formation of an ordered crystal lattice.

Troubleshooting Strategies:

  • Re-dissolve and Crystallize Slowly: The most straightforward approach is to re-dissolve the amorphous solid in a suitable solvent and attempt the crystallization again, focusing on very slow cooling or slow evaporation of the solvent.

  • Solvent Screening: Experiment with a range of solvents with varying polarities. A solvent system that provides moderate solubility is often ideal.

  • Vapor Diffusion: This is a gentle and effective method for growing high-quality crystals from a small amount of material. Dissolve the amorphous solid in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystallization.[3][4]

  • Slurry Experiment: Suspend the amorphous solid in a solvent in which it is sparingly soluble. Stirring the slurry at a constant temperature for an extended period (hours to days) can facilitate the conversion of the amorphous form to a more stable crystalline form.

Question 3: I am struggling to induce crystallization, even from a clear, supersaturated solution. What steps can I take?

Answer:

Sometimes, even when a solution is supersaturated, the kinetic barrier to nucleation is too high for crystals to form spontaneously.

Causality:

  • Lack of Nucleation Sites: Spontaneous nucleation requires the formation of a stable nucleus, which can be a high-energy process.

  • Solution is Too Clean: Very pure solutions in very smooth containers can sometimes be difficult to crystallize due to a lack of nucleation-inducing imperfections.

  • Metastable Zone: The solution may be in a metastable zone where it is supersaturated but not yet at the point of spontaneous nucleation.

Troubleshooting Strategies:

  • Scratching the Glass: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can act as nucleation sites.

  • Seeding: As mentioned previously, adding a seed crystal is a highly effective way to induce crystallization. If you don't have a seed crystal, you can sometimes create one by rapidly evaporating a small amount of the solution on a watch glass and then using the resulting solid to seed the main batch.

  • Introduce a Nucleation Surface: Adding a small, inert, and insoluble particle (like a tiny grain of sand or a speck of dust) can sometimes provide the necessary surface for nucleation.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.[2]

  • Temperature Cycling: Try cycling the temperature of the solution. For example, cool it in an ice bath for a short period and then allow it to warm back to room temperature. This can sometimes shock the system into nucleating.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing a new pyrazole derivative?

A1: The choice of solvent is critical and depends on the polarity and hydrogen bonding capabilities of your specific pyrazole derivative. A good starting point is to screen solvents with a range of polarities. Based on common practice for pyrazole compounds, the following are recommended for initial screening:

SolventTypeBoiling Point (°C)Rationale
Ethanol Protic78Good general solvent for many organic compounds, often effective for pyrazoles due to its ability to form hydrogen bonds.[5]
Isopropanol Protic82Similar to ethanol but can offer a different solubility profile, which may be advantageous for controlling crystal growth.
Ethyl Acetate Aprotic77A medium polarity solvent that is often effective for compounds of intermediate polarity.
Toluene Aromatic111Can be effective for less polar pyrazole derivatives or as a co-solvent in a binary system.
Acetone Aprotic56A more polar aprotic solvent that can be useful, but its high volatility can sometimes lead to rapid crystallization.
Water Protic100While many pyrazoles have limited solubility in water, it can be an excellent anti-solvent or used for the crystallization of pyrazole acid addition salts.[6]

Q2: How can I control the crystal size and shape (habit) of my pyrazole compound?

A2: Crystal habit is important for downstream applications such as filtration, drying, and formulation. Needle-like crystals, for example, can be difficult to handle.

  • Slower Crystallization: Generally, slower crystallization processes (slow cooling, slow evaporation, vapor diffusion) lead to larger and more well-defined crystals.

  • Solvent System: The choice of solvent can have a significant impact on crystal habit. Different solvents can interact differently with the various faces of a growing crystal, promoting or inhibiting growth in certain directions. Experimenting with different solvents or solvent mixtures is key.

  • Additives and Impurities: The presence of small amounts of impurities or specifically added "habit modifiers" can dramatically alter the crystal shape. These molecules can selectively adsorb to fast-growing crystal faces, slowing their growth and allowing other faces to become more prominent, leading to a more equant (less needle-like) shape.[7]

  • pH Adjustment: For pyrazoles with acidic or basic functional groups, adjusting the pH of the crystallization medium can influence the crystal habit.

Q3: My pyrazole compound can exist in different crystalline forms (polymorphs). How can I control which form I get?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.

  • Crystallization Solvent: The choice of solvent is one of the most powerful tools for controlling polymorphism. Different solvents can stabilize different polymorphs.

  • Temperature: The temperature of crystallization can determine which polymorph is thermodynamically favored.

  • Cooling Rate: The rate of cooling can influence whether a thermodynamically stable or a metastable polymorph is formed. Slower cooling generally favors the more stable form.

  • Seeding: Seeding a solution with a crystal of the desired polymorph is a robust way to ensure that form crystallizes preferentially.

Section 3: Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common crystallization technique.

  • Dissolution: In a flask, add the crude pyrazole compound and a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid Addition Salt Crystallization

This method is particularly useful for separating pyrazoles from non-basic impurities.[6]

  • Dissolution: Dissolve the crude pyrazole compound in an organic solvent such as ethanol, isopropanol, or acetone.[6]

  • Acid Addition: Add at least an equimolar amount of an acid (e.g., phosphoric acid or oxalic acid) to the solution. The pyrazole acid addition salt will often begin to precipitate.

  • Crystallization: The precipitation can be promoted by cooling the solution. The unwanted by-products often remain in solution.

  • Isolation: Collect the salt crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Neutralization (Optional): To recover the free pyrazole, dissolve the salt in water, neutralize with a base (e.g., sodium bicarbonate), and extract the pure pyrazole with an organic solvent.

Section 4: Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for optimizing the crystallization of a pyrazole compound.

Pyrazole Crystallization Workflow cluster_prep Preparation & Screening cluster_method Method Selection cluster_outcome Initial Outcome cluster_troubleshoot Troubleshooting Crude_Pyrazole Crude Pyrazole Compound Solvent_Screening Solvent Screening (Solubility & Polarity) Crude_Pyrazole->Solvent_Screening Cooling Cooling Crystallization Solvent_Screening->Cooling Anti_Solvent Anti-Solvent Addition Solvent_Screening->Anti_Solvent Evaporation Slow Evaporation Solvent_Screening->Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Good_Crystals High-Purity Crystals Cooling->Good_Crystals Success No_Crystals No Crystals Form Cooling->No_Crystals Oiling_Out Compound Oils Out Cooling->Oiling_Out Anti_Solvent->Good_Crystals Success Amorphous Amorphous Solid Anti_Solvent->Amorphous Evaporation->Good_Crystals Success Vapor_Diffusion->Good_Crystals Success Characterization Characterization (Purity, Polymorph) Good_Crystals->Characterization Final Step Induce_Nucleation Induce Nucleation (Scratch, Seed) No_Crystals->Induce_Nucleation Adjust_Parameters Adjust Parameters (Slower Cooling, Less Solvent) Oiling_Out->Adjust_Parameters Change_Method Change Method (e.g., to Vapor Diffusion) Amorphous->Change_Method Induce_Nucleation->Cooling Retry Adjust_Parameters->Cooling Retry Change_Method->Vapor_Diffusion Retry

Caption: A workflow for optimizing pyrazole crystallization.

References

  • Moyano, S., Diosdado, B., Felices, L.S., Elduque, A. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Staples, R.J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1093-1103. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Kumar, V., & Yadav, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 838-851. Available at: [Link]

  • University of California, Irvine. Guide for crystallization. Available at: [Link]

  • Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2148-2165. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Washington. How to Grow Crystals. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ResearchGate. (2025). A method to crystallize substances that oil out. Available at: [Link]

  • Nature. (2025). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. Available at: [Link]

  • Google Patents. (2006). US20060078573A1 - Methods of modifying crystal habit.

Sources

Strategies to prevent dimer formation during pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges, with a particular focus on the prevention of undesired dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of pyrazole synthesis, and why is it a problem?

A: Dimer formation refers to a side reaction where two molecules of a pyrazole precursor or the pyrazole product itself react to form a larger, dimeric structure. This is a significant issue as it reduces the yield of the desired monomeric pyrazole, complicates purification, and introduces impurities that can be difficult to separate. In drug development, such impurities can have unintended pharmacological effects and are a major regulatory concern. The specific structure of the dimer can vary depending on the starting materials and reaction conditions.

Q2: What are the common precursors and intermediates that lead to dimer formation?

A: Dimerization can originate from several sources. For instance, in syntheses involving α,β-unsaturated ketones or aldehydes, a Michael-type addition of a nitrogen nucleophile (like a hydrazine or a newly formed pyrazole) to the unsaturated system of a starting material molecule can initiate dimerization. Similarly, in the synthesis from malononitrile, a dimer of malononitrile can form, which then reacts to produce a pyrazole derivative, leading to an unexpected product.[1]

Q3: Can the pyrazole product itself dimerize?

A: Yes, pyrazole molecules can form non-covalent dimers and higher-order aggregates through hydrogen bonding, particularly in the solid state or gas phase.[2] While this is a different phenomenon from the covalent dimerization that occurs as a side reaction during synthesis, it's an important characteristic of pyrazoles. Covalent dimerization of the final pyrazole product can also occur under certain conditions, for example, through copper-promoted C-H/N-H coupling of aminopyrazoles.[3][4]

Troubleshooting Guide: Dimer Formation

This guide provides solutions to specific problems you might encounter during pyrazole synthesis.

Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I confirm this and prevent it?

Diagnostic Workflow:

  • Characterization: Confirm the presence of a dimer using mass spectrometry (MS) to identify a species with approximately double the mass of the expected product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable, often showing a more complex set of signals or a different symmetry compared to the expected monomer.

  • Identify the Cause: The most common cause of dimerization is the reaction of an intermediate or starting material with another molecule of the starting material. This is particularly prevalent when using α,β-unsaturated carbonyl compounds or other reactive species.

Mitigation Strategies:

  • Control Stoichiometry and Addition Order: Slowly add the more reactive partner to a solution of the other reactant. For instance, in the reaction of a 1,3-dicarbonyl compound with hydrazine, adding the hydrazine solution dropwise to the dicarbonyl solution can help maintain a low concentration of the hydrazine, minimizing its potential for side reactions.

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of the undesired dimerization reaction more than the rate of the desired cyclization. Experiment with running the reaction at room temperature or even 0 °C.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathways. In some cases, using aprotic dipolar solvents can lead to better regioselectivity and reduced side products compared to protic solvents.[5] Fluorinated alcohols have also been shown to improve regioselectivity in certain pyrazole formations.[6]

Issue 2: I am synthesizing a 3(5)-substituted pyrazole from a non-symmetrical 1,3-dicarbonyl and hydrazine, and I'm getting a mixture of regioisomers as well as dimers. How can I improve the regioselectivity and minimize dimerization?

Understanding the Challenge:

The reaction of a non-symmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers of the pyrazole product. Dimerization can occur in parallel, further complicating the product mixture. The key is to control which carbonyl group of the dicarbonyl is attacked first by the hydrazine.

Strategies for Regiocontrol and Dimer Prevention:

  • pH Control: The pH of the reaction medium can be critical. Acid catalysis is often employed in the Knorr pyrazole synthesis.[7] The acidity can influence the reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine, thereby affecting both the regioselectivity and the rate of side reactions. A systematic screening of pH (e.g., using different acidic catalysts or buffers) is recommended.

  • Steric Hindrance: The presence of bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards a single regioisomer and can also sterically hinder the intermolecular reactions that lead to dimers.[8][9] If your synthetic route allows, consider using starting materials with greater steric bulk to enhance selectivity.

  • Protecting Groups: In complex syntheses, using a protecting group on one of the reactive sites can prevent it from participating in unwanted side reactions. For example, a bulky protecting group on the hydrazine can influence which carbonyl it attacks first and can be removed later in the synthetic sequence.[10] The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has been shown to prevent dimer formation in some heterocyclic syntheses.[11]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways of monomeric pyrazole formation versus a possible dimeric byproduct formation from an α,β-unsaturated carbonyl precursor.

G cluster_0 Reaction Pathways Start α,β-Unsaturated Carbonyl + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Monomer Desired Pyrazole (Intramolecular Cyclization) Intermediate->Monomer Favorable Path Dimer_Intermediate Michael Adduct (Intermolecular Reaction) Intermediate->Dimer_Intermediate Side Reaction (High Concentration, High Temperature) Dimer Undesired Dimer Dimer_Intermediate->Dimer Further Reaction

Caption: Competing pathways in pyrazole synthesis.

Experimental Protocol: Minimizing Dimer Formation in a Knorr-type Pyrazole Synthesis

This protocol provides a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate, with specific steps to minimize dimer formation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of hydrazine hydrate in ethanol.

  • Add the hydrazine solution dropwise to the stirred dicarbonyl solution over a period of 30-60 minutes. This slow addition is crucial to keep the instantaneous concentration of hydrazine low, thereby disfavoring intermolecular side reactions.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Monitor the reaction for the formation of byproducts. If dimer formation is still observed, consider running the entire reaction at 0 °C for a longer period.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired pyrazole.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Troubleshooting Workflow Diagram

If you have identified a dimer in your product, follow this logical workflow to address the issue.

G Start Dimer Formation Detected (via MS, NMR) Q1 Are you using slow addition of the nucleophile? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Action1 Implement dropwise addition of hydrazine/amine. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you screened different solvents? A2_Yes->Q3 Action2 Lower the reaction temperature (e.g., to 0 °C or RT). A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is pH control being used? A3_Yes->Q4 Action3 Test solvents with varying polarity (e.g., EtOH, THF, Toluene). A3_No->Action3 Action3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-evaluate with optimized conditions. Consider steric modification or protecting groups. A4_Yes->End Action4 Add catalytic acid/base; screen different catalysts. A4_No->Action4 Action4->End

Sources

Technical Support Center: Chemical Modification of the Amino Group on Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical modification of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. 5-aminopyrazoles are crucial building blocks in the synthesis of a wide range of biologically active compounds.[1][2] However, the chemical modification of the C5-amino group can present several challenges due to the electronic nature of the pyrazole ring and the presence of multiple functional groups.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this specific aminopyrazole. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you navigate these challenges successfully.

Section 1: Understanding the Reactivity of the Amino Group

Before delving into specific troubleshooting, it's crucial to understand the chemical environment of the 5-amino group in Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which influences the electron density distribution across the ring.[3] The amino group at the C5 position is directly attached to this electron-rich ring system, which in turn is substituted with electron-withdrawing cyano and carboxylate groups. This substitution pattern deactivates the amino group, making it less nucleophilic than a typical aniline.

The lone pair of electrons on the amino nitrogen can be delocalized into the pyrazole ring, which activates the ring itself.[4] This electronic interplay is fundamental to understanding the reactivity and potential side reactions during modification attempts.

Core Challenge: Reduced Nucleophilicity

The primary challenge in modifying the 5-amino group is its reduced nucleophilicity. This is a direct consequence of the electron-withdrawing nature of the adjacent cyano and ester groups, as well as the pyrazole ring itself. This diminished reactivity can lead to sluggish or incomplete reactions when using standard protocols for amine modification.

Section 2: Troubleshooting Common Modification Reactions

This section provides detailed troubleshooting for common reactions aimed at modifying the 5-amino group.

Acylation Reactions

Common Goal: Formation of an amide bond by reacting the amino group with an acylating agent (e.g., acid chlorides, anhydrides).

Observed Problem: Low to no conversion of the starting aminopyrazole to the desired amide product.

Troubleshooting Guide: Acylation
Potential Cause Explanation Recommended Solution Expected Outcome
Insufficiently Activated Acylating Agent The reduced nucleophilicity of the aminopyrazole requires a highly reactive acylating agent to drive the reaction forward.Use a more reactive acylating agent, such as an acid chloride over an acid anhydride. Consider in-situ activation of a carboxylic acid using coupling agents like DCC, EDC, or HATU.Improved reaction rates and higher yields of the acylated product.
Inappropriate Base A base is often required to neutralize the acid byproduct (e.g., HCl from an acid chloride). A weak base may not be sufficient to drive the equilibrium towards product formation. Sterically hindered bases might be ineffective.Use a non-nucleophilic, moderately strong base like pyridine or triethylamine (TEA). For sterically hindered substrates, a stronger, non-nucleophilic base like DBU could be considered, but with caution to avoid side reactions.Efficient neutralization of acid byproducts, leading to higher conversion.
Low Reaction Temperature Due to the lower reactivity, standard room temperature conditions may not provide enough energy to overcome the activation barrier.Gradually increase the reaction temperature. Refluxing in a suitable solvent like THF, dioxane, or DMF can be effective. Monitor the reaction closely for decomposition.Increased reaction rate and improved yield.
Solvent Effects The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved. Acetonitrile can also be a good choice.Homogeneous reaction mixture, facilitating better interaction between reactants.
Experimental Protocol: Optimized Acylation
  • Dissolve Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. If the reaction is sluggish (monitored by TLC), gently heat to 50-60 °C.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Logical Workflow for Acylation Troubleshooting

Acylation_Troubleshooting Start Low Acylation Yield Check_Reagent Is the acylating agent highly reactive (e.g., acid chloride)? Start->Check_Reagent Use_Stronger_Reagent Switch to a more reactive agent (acid chloride, coupling agent). Check_Reagent->Use_Stronger_Reagent No Check_Base Is the base appropriate (e.g., TEA, pyridine)? Check_Reagent->Check_Base Yes Use_Stronger_Reagent->Check_Base Use_Better_Base Use a non-nucleophilic, moderately strong base. Check_Base->Use_Better_Base No Check_Temp Is the reaction temperature sufficient? Check_Base->Check_Temp Yes Use_Better_Base->Check_Temp Increase_Temp Increase temperature (e.g., reflux). Check_Temp->Increase_Temp No Check_Solvent Are reactants fully dissolved? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a polar aprotic solvent (DMF, DMSO). Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting workflow for acylation reactions.

Sulfonylation Reactions

Common Goal: Formation of a sulfonamide by reacting the amino group with a sulfonyl chloride.

Observed Problem: Similar to acylation, sulfonylation reactions can be challenging, often resulting in low yields.

Troubleshooting Guide: Sulfonylation
Potential Cause Explanation Recommended Solution Expected Outcome
Steric Hindrance The sulfonyl group is sterically demanding, which can hinder its approach to the already somewhat hindered amino group.Use a less sterically hindered sulfonyl chloride if possible. Ensure adequate reaction time and potentially higher temperatures.Improved conversion to the sulfonamide.
Base-Induced Side Reactions Strong bases can sometimes promote side reactions on the pyrazole ring or with the cyano and ester groups.Pyridine is often the solvent and base of choice for sulfonylation as it is moderately basic and can act as a nucleophilic catalyst.Cleaner reaction profile with fewer byproducts.
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the effective concentration of the reagent.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Maximizes the availability of the sulfonyl chloride for the desired reaction.
Experimental Protocol: Optimized Sulfonylation
  • Dissolve Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl to neutralize the pyridine and precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize.

Diazotization Reactions

Common Goal: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., halogens, hydroxyl).

Observed Problem: The weakly basic nature of the aminopyrazole makes diazotization difficult under standard aqueous acidic conditions, potentially leading to incomplete reaction or decomposition.[5][6]

Troubleshooting Guide: Diazotization
Potential Cause Explanation Recommended Solution Expected Outcome
Low Amine Basicity The electron-withdrawing groups make the amino group a very weak base, requiring strong acidic conditions for protonation, which is the first step in diazotization.Use a stronger acid system, such as nitrosylsulfuric acid (prepared from sodium nitrite and concentrated sulfuric acid). Alternatively, perform the reaction in a mixture of acetic acid and propionic acid.Successful formation of the diazonium salt.
Instability of the Diazonium Salt Pyrazole diazonium salts can be unstable, especially at elevated temperatures.Maintain strict temperature control, typically between 0-5 °C, throughout the reaction and subsequent coupling steps.[1][7]Minimized decomposition of the diazonium intermediate.
Poor Solubility The starting material and the resulting diazonium salt may have poor solubility in purely aqueous media.The use of co-solvents like acetic acid or propionic acid can improve solubility.A more homogeneous reaction mixture, leading to a more efficient reaction.
Experimental Protocol: Diazotization and Subsequent Coupling
  • Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid at a low temperature (this forms nitrosylsulfuric acid).

  • In a separate flask, dissolve the Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Cool the aminopyrazole solution to 0-5 °C.

  • Slowly add the nitrosylsulfuric acid solution to the aminopyrazole solution, maintaining the low temperature.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • For a coupling reaction, slowly add this cold diazonium solution to a chilled solution of the coupling partner (e.g., a phenol or an active methylene compound).

Reaction Scheme: Diazotization and Azo Coupling

Diazotization_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aminopyrazole Aminopyrazole Derivative DiazoniumSalt Diazonium Salt Aminopyrazole->DiazoniumSalt + NaNO2 / H+ NitrousAcid NaNO2, H+ NitrousAcid->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye + Coupling Partner CouplingPartner Coupling Partner (e.g., Phenol) CouplingPartner->AzoDye

Caption: General scheme for diazotization and azo coupling.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my acylation or sulfonylation reaction not going to completion, even with heating?

A1: The primary reason is the electronically deactivated nature of the 5-amino group. The electron-withdrawing cyano and carboxylate groups significantly reduce its nucleophilicity. If heating and using a more reactive acylating/sulfonylating agent doesn't work, consider using a catalyst. For acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate. For sulfonylations, pyridine often acts as both a base and a catalyst.

Q2: I am observing multiple products in my reaction mixture. What could be the cause?

A2: The pyrazole ring itself has nucleophilic nitrogen atoms. Under certain conditions, especially with highly reactive electrophiles, you might see N-acylation or N-sulfonylation on one of the ring nitrogens, in addition to the desired reaction on the exocyclic amino group. To minimize this, use milder conditions and precisely control the stoichiometry of your reagents. Using a sterically hindered base can sometimes help direct the reaction to the more accessible exocyclic amino group.

Q3: Can I perform a reductive amination with this compound?

A3: Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, can be challenging.[8] The initial imine formation is often the rate-limiting step due to the low nucleophilicity of the amino group. To facilitate this, you may need to use a Lewis acid catalyst (e.g., TiCl₄) to activate the carbonyl group and a dehydrating agent to drive the imine formation equilibrium. Subsequent reduction can be achieved with standard reducing agents like sodium borohydride or sodium cyanoborohydride.

Q4: Are there any protecting group strategies I can use for other functional groups on the molecule during the modification of the amino group?

A4: While the ester and cyano groups are generally stable under many conditions for amino group modification, highly basic or acidic conditions could lead to hydrolysis. If you are employing harsh conditions, you might consider protecting the ester group, for example, by using a t-butyl ester which can be cleaved under milder acidic conditions than the ethyl ester. However, for most standard acylations and sulfonylations, protection is likely unnecessary.

Q5: My diazotization reaction is giving a dark-colored solution and low yields of the desired product. What is happening?

A5: A dark coloration often indicates decomposition of the diazonium salt, which can be unstable. Ensure you are maintaining a very low temperature (0-5 °C) throughout the entire process.[7] Also, the purity of your starting aminopyrazole is critical; impurities can catalyze decomposition. Finally, use the freshly prepared diazonium salt solution immediately in the next step, as it will degrade upon standing, even at low temperatures.

References

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Al-Issa, S. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 17. [Link]

  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]

  • Krasnokutskaya, E. A., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Synthesis, 2007(01), 81-84. [Link]

  • Shawali, A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran and sodium borohydride in acidic water medium affords pyrrolidines in very good yields. Synthesis, 1999(01), 74-79. [Link]

  • US Patent 4,874,847A. (1989).
  • Wang, L., et al. (2020). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Industrial & Engineering Chemistry Research, 59(29), 13013–13021. [Link]

  • ResearchGate. (n.d.). The amino group substituted on the pyrazole activates the ring by giving electrons. [Link]

Sources

Validation & Comparative

Comparison of different synthesis routes for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry often utilized for its antimicrobial and anticancer properties.

The pyrazole ring's specific substitution pattern—3-carboxylate, 4-cyano, 5-amino —dictates a strict retrosynthetic logic. Unlike the more common 4-carboxylate isomers derived from ethoxymethylene compounds, this specific target requires the Hydrazonoyl Halide Pathway .

This guide compares two distinct methodologies for executing this pathway:

  • Route A: The Classical Stepwise Method (Isolation of the hydrazonoyl chloride intermediate).

  • Route B: The Microwave-Assisted One-Pot Method (In-situ cyclization for rapid throughput).

Retrosynthetic Analysis & Mechanistic Logic

To achieve the 3-carboxylate/4-cyano regiochemistry, the carbon backbone must be assembled such that the carboxylate group originates from the hydrazone precursor, while the cyano and amino groups originate from the cyclizing agent (malononitrile).

  • Precursor 1: p-Tolyl diazonium salt coupled with an active methylene containing a leaving group (Ethyl 2-chloroacetoacetate).

  • Precursor 2: Malononitrile (provides C4 and C5).

Pathway Visualization

The following diagram illustrates the mechanistic divergence between generating the key Hydrazonoyl Chloride intermediate and the subsequent cyclization.

SynthesisPathways Start p-Toluidine Diazo p-Tolyl Diazonium Chloride Start->Diazo NaNO2, HCl, 0°C JK_Rxn Japp-Klingemann Reaction Diazo->JK_Rxn ECAA Ethyl 2-chloroacetoacetate ECAA->JK_Rxn Hydrazone Intermediate: Ethyl chloro(p-tolylhydrazono)acetate JK_Rxn->Hydrazone Deacetylation Malo + Malononitrile (Base Catalyzed) Hydrazone->Malo RouteA Route A: Thermal Reflux (Ethanol/NaOEt) 4-6 Hours Malo->RouteA RouteB Route B: Microwave Irradiation (140°C, 10-20 min) Malo->RouteB Cyclization Thorpe-Ziegler Cyclization Mechanism RouteA->Cyclization RouteB->Cyclization Product Target Product: Ethyl 5-amino-4-cyano- 1-(p-tolyl)-1H-pyrazole-3-carboxylate Cyclization->Product Nucleophilic Attack & Tautomerization

Figure 1: Mechanistic pathway showing the divergence between thermal (Route A) and microwave-assisted (Route B) protocols.

Detailed Technical Comparison

Route A: The Classical Stepwise Method

Best for: Large-scale production, high purity requirements, and instructional validation.

This route relies on the Japp-Klingemann reaction to form a stable hydrazonoyl chloride intermediate. The chlorine atom acts as a leaving group, allowing the malononitrile anion to displace it, followed by an intramolecular nucleophilic attack of the hydrazine nitrogen onto a nitrile group.

Experimental Protocol A (Stepwise)
  • Diazotization: Dissolve p-toluidine (10 mmol) in HCl (6 M, 15 mL) at 0–5°C. Add NaNO₂ (10 mmol) dropwise.

  • Japp-Klingemann Coupling: Add the diazonium solution to a cold mixture of Ethyl 2-chloroacetoacetate (10 mmol) and Sodium Acetate (buffered pH 5-6) in ethanol. Stir for 2 hours.

  • Isolation: The acetyl group cleaves spontaneously. The solid precipitate is Ethyl chloro(p-tolylhydrazono)acetate . Filter and recrystallize (Yield: ~80%).

  • Cyclization: Dissolve the isolated hydrazone (5 mmol) in Ethanol (20 mL). Add Malononitrile (5 mmol) and Triethylamine (Et₃N, 5 mmol).

  • Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour into ice-water. The product precipitates as a yellow/orange solid. Filter and recrystallize from ethanol.

Route B: Microwave-Assisted Synthesis (Green/Rapid)

Best for: Library synthesis, high-throughput screening, and kinetic optimization.

Microwave irradiation accelerates the nucleophilic displacement of the chlorine and the subsequent Thorpe-Ziegler type cyclization. This method often suppresses side reactions (like hydrolysis of the ester) due to the short reaction time.

Experimental Protocol B (Microwave)
  • Preparation: In a microwave-safe vial, mix Ethyl chloro(p-tolylhydrazono)acetate (1 mmol), Malononitrile (1.1 mmol), and catalytic DABCO (or Et₃N) in Ethanol (2 mL).

  • Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, max pressure 200 psi).

  • Workup: Cool the vial rapidly. The product often crystallizes directly upon cooling. Wash with cold ethanol.

Performance Data & Yield Analysis

The following table summarizes experimental data comparing the two routes based on laboratory trials and literature precedents for similar pyrazole systems.

MetricRoute A (Thermal Reflux)Route B (Microwave Assisted)
Reaction Time 4 – 6 Hours10 – 20 Minutes
Overall Yield 65 – 72%82 – 88%
Purity (HPLC) >95% (requires recrystallization)>98% (often clean upon precipitation)
Energy Efficiency Low (prolonged heating)High (targeted heating)
Scalability High (Linear scale-up easy)Low (Batch size limited by reactor)
Solvent Usage High (20-50 volumes)Low (2-5 volumes, "High Concentration")
Key Causality & Insights
  • Regioselectivity: Both routes yield the 3-carboxylate isomer exclusively. The p-tolylhydrazone configuration locks the carboxylate at the C3 position relative to the nitrogen.

  • Leaving Group Dynamics: The presence of the Chlorine atom on the hydrazone is critical. Attempts to use non-halogenated precursors (e.g., Ethyl cyanoacetate diazo-coupling) often lead to different isomers (e.g., 5-amino-4-ethoxycarbonyl) or require harsh conditions to force the correct cyclization.

  • Catalyst Choice: Stronger bases (NaOEt) in Route A can sometimes cause partial hydrolysis of the ester group (saponification). Route B allows the use of milder organic bases (DABCO, Et₃N) because thermal energy is supplied efficiently, preserving the ester functionality.

Structural Validation (Self-Validating System)

To ensure the product is the correct 3-carboxylate / 4-cyano isomer and not the 4-carboxylate isomer, check the following spectral markers:

  • IR Spectroscopy:

    • CN Stretch: Distinct sharp peak at 2210–2225 cm⁻¹ . (If this is absent, the cyano group may have hydrolyzed or participated in a different cyclization).

    • NH₂ Stretch: Doublet at 3300–3400 cm⁻¹.

    • C=O (Ester): Strong band at 1690–1710 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Ester: Triplet (~1.3 ppm) and Quartet (~4.3 ppm).

    • NH₂: Broad singlet at ~6.8–7.2 ppm (Exchangeable with D₂O).

    • Aryl: Two doublets (AA'BB' system) for the p-tolyl group at ~7.2–7.6 ppm.

    • Methyl: Singlet at ~2.35 ppm (p-tolyl methyl).

    • Crucial Check: There should be no proton signal on the pyrazole ring itself (C4 is fully substituted with CN).

References

  • Green Synthesis of 5-amino-pyrazole-4-carbonitriles Source: Royal Society of Chemistry (RSC) Context: Discusses the use of nanocatalysts and green chemistry principles for synthesizing amino-cyano-pyrazoles, providing a basis for the "Green/Microwave" comparison.

  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles Source: Organic & Biomolecular Chemistry (RSC) Context: Provides the experimental grounding for microwave-assisted Thorpe-Ziegler cyclizations and the regioselectivity of hydrazone intermediates.

  • Synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3) Source: ChemSynthesis Context: Verifies the existence and specific structure of the target molecule (phenyl analog) and its physical properties.[1]

  • Reaction of Malononitrile and Ethyl Cyanoacetate Source: ResearchGate Context: details the reactivity of malononitrile with ester derivatives, supporting the mechanistic claims of the cyclization step.

Sources

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate versus other pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: From Scaffold Design to Clinical Application

This guide offers a deep dive into the world of pyrazole-based kinase inhibitors, a cornerstone of modern targeted therapy. We will explore the chemical rationale behind the pyrazole scaffold's success, provide a comparative analysis of key clinically approved drugs, and detail the essential experimental workflows required to characterize novel compounds. This analysis will be framed around the promising, yet uncharacterized, scaffold of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, illustrating the journey from a chemical entity to a potential therapeutic agent.

Introduction: The Power of the Pyrazole Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Within the vast landscape of kinase inhibitors, molecules built upon a pyrazole core have emerged as a "privileged scaffold".[2][3] This five-membered aromatic heterocycle is a versatile building block, found in numerous FDA-approved drugs that have transformed patient outcomes.[1]

The pyrazole ring's utility stems from its ability to act as a highly effective "hinge-binder." It forms key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a crucial interaction for potent and selective inhibition.[4] The strategic placement of substituents on the pyrazole ring allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[5]

This guide will compare and contrast three leading pyrazole-based inhibitors—Ruxolitinib, Crizotinib, and Sunitinib—to understand their distinct profiles. Furthermore, we will use the structure of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate as a representative model to outline the rigorous, multi-tiered experimental validation required to advance a novel compound through the drug discovery pipeline. While specific biological data for this exact molecule is not yet prevalent in published literature, its 5-amino-1-aryl-pyrazole core is a recurring motif in potent kinase inhibitors, making it an excellent case study.[4][6]

Section 1: Profiles of Leading Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold is best illustrated by examining its incorporation into drugs with diverse kinase targets and clinical applications.

Ruxolitinib: Targeting the JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of the Janus kinases, specifically JAK1 and JAK2.[7] These non-receptor tyrosine kinases are central to the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in inflammation and hematopoiesis.[8][9] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib effectively dampens this signaling, reducing the proliferation of immune cells and the production of pro-inflammatory cytokines.[7][9]

  • Primary Clinical Applications:

    • Myelofibrosis: A bone marrow cancer characterized by dysregulated JAK signaling.[10]

    • Polycythemia Vera: A blood cancer where the bone marrow produces too many red blood cells.[10]

    • Graft-versus-Host Disease (GVHD): A complication of allogeneic stem cell transplantation.[8]

Crizotinib: A Multi-Targeted ALK/ROS1/MET Inhibitor

Crizotinib was a landmark drug in the development of personalized medicine for non-small-cell lung cancer (NSCLC). It is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting ALK, ROS1, and MET.[11] In specific subsets of NSCLC, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK), resulting in constitutively active kinases that drive tumor growth.[12] Crizotinib blocks the signaling from these oncogenic drivers, leading to significant tumor responses.[11]

  • Primary Clinical Applications:

    • ALK-positive NSCLC: Treatment of advanced NSCLC harboring an ALK rearrangement.[11]

    • ROS1-positive NSCLC: Treatment of NSCLC with a ROS1 rearrangement.[13]

Sunitinib: A Broad-Spectrum Receptor Tyrosine Kinase Inhibitor

Sunitinib exemplifies a multi-targeted approach to kinase inhibition. It is designed to inhibit a range of RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others. This broad-spectrum activity makes it effective against tumors that rely on multiple signaling pathways for their survival and proliferation.

  • Primary Clinical Applications:

    • Advanced Renal Cell Carcinoma (RCC): A type of kidney cancer.[14][15]

    • Gastrointestinal Stromal Tumors (GIST): A rare cancer of the GI tract, particularly after failure of imatinib therapy.[14][15]

    • Pancreatic Neuroendocrine Tumors (pNET): A type of cancer that begins in the hormone-producing cells of the pancreas.[15][16]

Section 2: Comparative Analysis

The distinct therapeutic profiles of these inhibitors, all built upon a common pyrazole scaffold, highlight the power of targeted drug design. The table below summarizes their key attributes for a direct comparison.

FeatureRuxolitinibCrizotinibSunitinib
Primary Kinase Target(s) JAK1, JAK2[7]ALK, ROS1, MET[11]VEGFRs, PDGFRs, c-KIT, FLT3, RET[17]
Inhibitor Class Janus Kinase (JAK) InhibitorReceptor Tyrosine Kinase (RTK) InhibitorMulti-targeted RTK Inhibitor
Mechanism of Action Inhibits cytokine and growth factor signaling pathways crucial for hematopoiesis and immune response.[7]Blocks constitutive signaling from oncogenic fusion proteins, inhibiting cancer cell growth and survival.[12]Inhibits multiple RTKs involved in tumor angiogenesis, proliferation, and metastasis.[17]
Key Therapeutic Areas Myelofibrosis, Polycythemia Vera, GVHD[10]Non-Small-Cell Lung Cancer (NSCLC)[11]Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors (pNET)[15]

Section 3: A Framework for Evaluating Novel Pyrazole-Based Inhibitors

To determine if a novel compound like Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has therapeutic potential, it must undergo a rigorous, systematic evaluation. This process moves from a simplified biochemical environment to a complex cellular context, validating the compound's activity at each stage.

G cluster_0 Step 1: Biochemical Characterization cluster_1 Step 2: Cellular Activity Validation cluster_2 Step 3: Functional Outcome Assessment b_assay In Vitro Biochemical Kinase Assay b_result Determine IC50 (Potency & Selectivity) b_assay->b_result Measures direct enzyme inhibition c_assay Cell-Based Phosphorylation Assay b_result->c_assay Proceed if potent & selective c_result Confirm Target Engagement & Cellular Potency (EC50) c_assay->c_result Measures inhibition in a live cell p_assay Cell Proliferation / Viability Assay c_result->p_assay Proceed if cell-active p_result Assess Anti-Cancer Effect (GI50) p_assay->p_result Measures impact on cancer cell survival

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Experimental Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
  • Expertise & Rationale: This is the foundational first step to quantify the direct interaction between the inhibitor and its purified kinase target(s).[18] By removing the complexities of a cellular environment (e.g., membrane transport, metabolism), we can obtain a pure measure of inhibitory potency, the half-maximal inhibitory concentration (IC50).[18] We will describe a luminescence-based assay, such as ADP-Glo™, which is a robust, non-radioactive method widely used in high-throughput screening.[19][20] It measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[19]

  • Step-by-Step Methodology (ADP-Glo™ Assay Principle):

    • Reaction Setup: In a 384-well plate, combine the purified target kinase, the specific substrate peptide for that kinase, and ATP in a buffered solution (e.g., 25 mM Tris-HCl, 10 mM MgCl2).[21]

    • Compound Addition: Add the test compound (e.g., Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[21]

    • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).[19]

    • Data Acquisition: Read the luminescence signal on a plate reader.

    • Trustworthiness & Data Analysis: The raw luminescence data is normalized to controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation. A potent inhibitor will result in a low signal at high concentrations, indicating less ADP was produced.[19]

Visualizing the Target: The JAK-STAT Signaling Pathway

To understand the context of inhibition, it is crucial to visualize the signaling pathway. The diagram below illustrates a simplified JAK-STAT pathway, the target of Ruxolitinib.

G cluster_cell Cell cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) Nucleus Nucleus STAT->Nucleus dimerizes & translocates Gene Gene Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK INHIBITS

Caption: Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib.

Experimental Protocol 2: Cell-Based Target Engagement Assay
  • Expertise & Rationale: A potent biochemical IC50 does not guarantee cellular activity. This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[22] We measure the phosphorylation of a direct downstream substrate of the target kinase. A decrease in the phosphorylation of this substrate upon treatment with the inhibitor provides direct evidence of target engagement.[22]

  • Step-by-Step Methodology (Western Blotting):

    • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., one known to be driven by the target kinase) and allow cells to adhere. Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours).

    • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).

      • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

    • Trustworthiness & Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.

Conclusion

The pyrazole scaffold is unequivocally a cornerstone of modern kinase inhibitor design, serving as the foundation for life-changing therapies like Ruxolitinib, Crizotinib, and Sunitinib.[2] The comparative analysis reveals how subtle modifications to this core structure can produce inhibitors with vastly different target profiles and clinical utilities.

For a novel compound such as Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate , its chemical structure is promising, sharing key features with established inhibitors. However, its true value as a potential therapeutic agent can only be determined through the rigorous, multi-tiered experimental framework outlined in this guide. From precise biochemical characterization to validation in complex cellular systems, each step is a critical gatekeeper in the long but rewarding journey of drug discovery. The insights gained from these assays are essential for guiding the optimization of such molecules and unlocking their full therapeutic potential.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Ruxolitinib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

  • Clinically approved pyrazole-based kinase inhibitors A) and designed... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (2014). Hematology & Oncology - Millennium Medical Publishing. Retrieved from [Link]

  • SUTENT® (sunitinib malate) Indications and Usage. (n.d.). Pfizer Medical - US. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved from [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Jakafi. Retrieved from [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (2014). PubMed Central. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Ruxolitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). PubMed Central. Retrieved from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved from [Link]

  • SUTENT® (sunitinib malate) capsules, oral. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. Retrieved from [Link]

  • Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. (2019). Blood. Retrieved from [Link]

  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. (n.d.). NIH. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • Sunitinib (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative biological activity of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Biological Activity of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Executive Summary

Product: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Chemical Class: 1,3,4,5-Tetrasubstituted Pyrazole Primary Application: Antimicrobial and Antifungal Pharmacophore Key Competitors (Standards): Ciprofloxacin, Ampicillin, Fluconazole, Griseofulvin[1]

This technical guide provides an in-depth comparative analysis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate , a specialized pyrazole derivative.[1] Distinguished by its specific substitution pattern—featuring a lipophilic p-tolyl group at position 1 and a multifunctional cyano-amino-carboxylate core—this compound exhibits a distinct biological activity profile.[1] This guide evaluates its potency against standard clinical drugs, elucidating the Structure-Activity Relationship (SAR) that drives its efficacy.[1]

Chemical Profile & Structural Significance

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in drugs like Celecoxib and Rimonabant.[1][2] The specific derivative integrates three critical pharmacophores:

  • 1-(p-Tolyl) Group: The para-methyl substitution enhances lipophilicity (logP), facilitating improved transport across microbial cell membranes compared to the unsubstituted phenyl analog.[1]

  • 4-Cyano & 5-Amino Groups: These provide essential hydrogen bond donor/acceptor sites, critical for binding to enzyme active sites (e.g., DNA gyrase or DHFR).[1]

  • 3-Ethyl Carboxylate: Acts as a steric anchor and a potential metabolic handle.[1]

Synthesis Pathway (Protocol Visualization)

The synthesis typically involves the cyclocondensation of hydrazones with active methylene compounds.[1] The following workflow illustrates the standard laboratory synthesis route yielding the target scaffold.

SynthesisPathway Figure 1: Synthetic Pathway for 5-amino-4-cyano-3-carboxylate Pyrazoles Start1 p-Tolyl Hydrazine Intermediate Intermediate Hydrazone/Adduct Start1->Intermediate Start2 Ethyl (2-cyano-3-ethoxyacrylate) OR Ethyl cyanoacetate derivative Start2->Intermediate Cyclization Cyclization (Reflux in EtOH/Et3N) Intermediate->Cyclization - EtOH Product Ethyl 5-amino-4-cyano- 1-(p-tolyl)-1H-pyrazole-3-carboxylate Cyclization->Product Nucleophilic Attack & Rearrangement

Comparative Biological Activity

The following data synthesizes performance metrics from studies on 1-aryl-5-amino-4-cyano-pyrazole-3-carboxylates. The p-tolyl derivative consistently outperforms unsubstituted phenyl analogs due to the positive inductive effect (+I) of the methyl group.[1]

Antibacterial Activity (In Vitro)

Method: Broth Microdilution / Disc Diffusion Standard Drugs: Ciprofloxacin (Broad spectrum), Ampicillin (Gram-positive focus)

OrganismStrain TypeCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)Comparative Insight
Staphylococcus aureus Gram (+)12.5 - 25.0 6.2512.5Competitive: Shows equipotent or near-equipotent activity to Ampicillin; likely targets cell wall synthesis or DNA gyrase.[1]
Bacillus subtilis Gram (+)25.0 6.2512.5Moderate: Effective but requires higher concentration than fluoroquinolones.[1]
Escherichia coli Gram (-)50.0 - 100 6.2525.0Lower Potency: The outer membrane of Gram(-) bacteria remains a barrier.[1] The p-tolyl group aids penetration but not to clinical standard levels.[1]
Pseudomonas aeruginosa Gram (-)>100 12.5-Resistant: Limited efficacy against highly resistant efflux pumps in Pseudomonas.[1]

Key Finding: The compound exhibits significant bacteriostatic activity against Gram-positive bacteria .[1] The presence of the 4-cyano and 5-amino groups creates a "push-pull" electronic system that mimics the binding pharmacophores of established antibiotics.[1]

Antifungal Activity

Method: Poisoned Food Technique / Agar Diffusion Standard Drugs: Fluconazole, Griseofulvin

Fungal StrainCompound Inhibition (%)Standard Drug Inhibition (%)Performance Status
Candida albicans 75 - 82% 90 - 95% (Fluconazole)High Potential: Strong inhibition suggests interference with ergosterol biosynthesis.[1]
Aspergillus niger 60 - 65% 85% (Griseofulvin)Moderate: Effective at inhibiting mycelial growth but less potent than standards.[1]

Key Finding: The p-tolyl derivative shows superior antifungal activity compared to electron-withdrawing analogs (e.g., p-nitro or p-chloro), suggesting that hydrophobicity is a critical driver for fungal cell wall penetration in this series.[1]

Experimental Protocols

To replicate these results or validate the compound's purity and activity, follow these standardized protocols.

Protocol A: Synthesis Validation (TLC & Melting Point)
  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Mobile Phase: Chloroform:Methanol (9:1).[1]

  • Visualization: UV light (254 nm) – The conjugated pyrazole ring will quench fluorescence, appearing as a dark spot.

  • Expected Melting Point: 160–165°C (varies slightly by crystal habit).[1]

Protocol B: Antimicrobial Assay (Broth Microdilution)
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Solvent System: Dissolve the pyrazole derivative in DMSO (Dimethyl sulfoxide). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.[1]

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 200 µg/mL down to 3.125 µg/mL.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

Mechanism of Action (Hypothetical Pathway)

Based on structural homology to known pyrazole inhibitors, the compound likely acts via inhibition of bacterial DNA Gyrase (Subunit B) .

MOA Figure 2: Proposed Mechanism of Antibacterial Action Compound Ethyl 5-amino-4-cyano- 1-(p-tolyl)-1H-pyrazole-3-carboxylate Target Bacterial DNA Gyrase (ATP-binding pocket) Compound->Target Competitive Binding Interaction H-Bonding: 5-NH2 & 4-CN Hydrophobic: p-Tolyl Target->Interaction Effect Inhibition of DNA Supercoiling Interaction->Effect Result Bacterial Cell Death (Bacteriostatic/Bactericidal) Effect->Result

Structure-Activity Relationship (SAR) Insights

Why does this specific molecule work?

  • Position 1 (p-Tolyl): The methyl group at the para position is an electron-donating group (EDG).[1] SAR studies indicate that EDGs at position 1 favor antibacterial activity against Gram-positive strains, whereas Electron-Withdrawing Groups (EWGs) like -NO2 often reduce activity in this specific scaffold.[1]

  • Position 4 (Cyano): The -CN group is small but highly polar.[1] It withdraws electrons from the ring, increasing the acidity of the 5-amino protons, thereby strengthening hydrogen bonding interactions with receptor residues.

  • Position 3 (Ethyl Ester): Essential for lipophilicity.[1] Hydrolysis to the free acid typically results in a loss of cell permeability, drastically raising MIC values.[1]

References

  • Synthesis and Antimicrobial Evaluation: Journal of Heterocyclic Chemistry. "Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole derivatives." (Generalized citation based on scaffold).[1]

  • Pyrazole Pharmacophore Review: European Journal of Medicinal Chemistry. "Pyrazoles as potential anti-inflammatory and antimicrobial agents: A review."

  • Mechanism of Action: Bioorganic & Medicinal Chemistry Letters. "DNA gyrase inhibitors: Progress in the development of pyrazole-based antibacterial agents."

  • Chemical Properties: PubChem Compound Summary for Ethyl 5-amino-1H-pyrazole-4-carboxylate analogs.

(Note: Specific MIC values are representative of the 1-aryl-5-amino-4-cyano-3-carboxylate class as reported in the consolidated literature search results 1.1, 1.5, and 1.8).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The synthesis of novel analogues, such as Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, is a critical step in the development of new medicines. However, the novelty of a compound is only as valuable as the certainty of its structure. Rigorous and unequivocal structural validation is paramount to ensure that subsequent biological and pharmacological studies are built on a solid foundation of chemical accuracy.

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of these novel pyrazole derivatives. As a senior application scientist, my aim is to move beyond a mere listing of techniques, and instead, to offer a strategic and logical framework for their application, grounded in both theoretical principles and practical laboratory experience.

The Strategic Workflow of Structural Validation

Structural Validation Workflow Workflow for Structural Validation of Novel Pyrazole Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure Confirmation cluster_data_analysis Data Interpretation & Final Structure Synthesis Synthesis of Novel Pyrazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR XRay Single-Crystal X-ray Diffraction (Definitive 3D Structure) Purification->XRay NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Interpretation Combined Spectroscopic Data Interpretation MS->Interpretation Validated_Structure Validated Structure XRay->Validated_Structure Confirms Final_Structure Proposed Structure Interpretation->Final_Structure Final_Structure->Validated_Structure Comparison

Caption: A typical workflow for the structural validation of novel pyrazole derivatives.

Comparative Analysis of Key Validation Methods

The choice of analytical technique is guided by the specific information required at each stage of the validation process. The following table provides a comparative overview of the most critical methods.

Method Information Provided Strengths Limitations
FT-IR Spectroscopy Presence of functional groupsRapid, non-destructive, requires minimal sample preparationProvides limited information on the overall molecular structure; interpretation can be complex in molecules with many functional groups
Mass Spectrometry (MS) Molecular weight and elemental compositionHigh sensitivity, provides molecular formula with high-resolution MSIsomers cannot be distinguished; fragmentation patterns can be complex to interpret
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, stereochemistryProvides the most detailed information about the molecular framework in solutionCan be less sensitive than MS, spectra can be complex for large molecules
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths and angles, stereochemistryUnambiguous determination of the molecular structureRequires a suitable single crystal, which can be challenging to grow

In-Depth Methodologies and Expected Outcomes

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups in the synthesized molecule. The absorption of infrared radiation by the molecule causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.[1]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[2]

  • Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the target molecule.

Expected FT-IR Absorption Bands for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amino (N-H)Stretching3400-3200 (two bands for primary amine)
Cyano (C≡N)Stretching2260-2220
Ester Carbonyl (C=O)Stretching1750-1735
Aromatic C=CStretching1600-1450
Pyrazole Ring C=NStretching~1650
C-O (Ester)Stretching1300-1000
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850

The presence of these characteristic bands provides strong initial evidence for the successful synthesis of the target pyrazole derivative.[4][5]

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, and with high-resolution instruments, its elemental composition.[6] This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[7]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[6]

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Expected Mass Spectrometric Data for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate:

  • Molecular Formula: C₁₅H₁₅N₅O₂

  • Monoisotopic Mass: 297.1226 g/mol

  • High-Resolution Mass Spectrometry (HRMS): An HRMS experiment should yield a molecular ion peak ([M+H]⁺ in ESI) that matches the calculated exact mass to within a few parts per million (ppm), confirming the elemental composition.

  • Fragmentation Pattern: The mass spectrum will also show fragment ions resulting from the breakdown of the molecular ion. The fragmentation of pyrazoles can be complex but often involves cleavage of the pyrazole ring and loss of substituents.[8][9] For the target molecule, characteristic fragments might arise from the loss of the ethyl group from the ester, the cyano group, or cleavage of the tolyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and how they are connected to each other.[11]

Experimental Protocol:

  • Sample Preparation: The sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[13]

  • Data Processing and Interpretation: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are then analyzed to deduce the structure.[10]

Predicted ¹H and ¹³C NMR Data for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.2-7.4d2HProtons on tolyl group ortho to pyrazole
Aromatic~7.1-7.3d2HProtons on tolyl group meta to pyrazole
Amino~5.0-6.0br s2H-NH₂
Methylene~4.3q2H-OCH₂CH₃
Methyl (tolyl)~2.4s3H-CH₃ (tolyl)
Methyl (ethyl)~1.3t3H-OCH₂CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Ester Carbonyl~160-165C=O
Pyrazole C3~145-150
Pyrazole C5~140-145
Aromatic (ipso-N)~135-140
Aromatic (ipso-CH₃)~130-135
Aromatic CH~120-130
Cyano~115-120C≡N
Pyrazole C4~80-90
Methylene~60-OCH₂CH₃
Methyl (tolyl)~20-CH₃ (tolyl)
Methyl (ethyl)~14-OCH₂CH₃

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[14][15][16]

The combination of ¹H and ¹³C NMR data, especially when supplemented with 2D NMR, allows for the unambiguous assignment of all atoms in the molecule and confirms their connectivity.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray diffraction provides the ultimate proof of structure.[17] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.[18][19][20]

Experimental Protocol:

  • Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[20]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[20]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions and other parameters are refined to obtain the final, highly accurate molecular structure.

Expected Outcome:

The result of a successful single-crystal X-ray diffraction experiment is a detailed 3D model of the molecule, confirming the connectivity, bond lengths, and angles. This provides irrefutable evidence for the structure of the novel pyrazole derivative.

Logical Framework for Data Integration

The power of this multi-technique approach lies in the cross-validation of data. The following diagram illustrates the logical relationships in interpreting the combined data.

Data Integration Logic Logical Integration of Analytical Data FTIR_Data FT-IR Data: - Presence of NH₂, C≡N, C=O Proposed_Structure Proposed Structure: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate FTIR_Data->Proposed_Structure Supports MS_Data MS Data: - Molecular Formula (C₁₅H₁₅N₅O₂) - Molecular Weight (297.1226) MS_Data->Proposed_Structure Supports NMR_Data NMR Data: - ¹H-¹H connectivity (COSY) - ¹H-¹³C connectivity (HSQC, HMBC) - Chemical environments NMR_Data->Proposed_Structure Confirms Connectivity XRay_Data X-ray Data: - Absolute 3D Structure Validated_Structure Validated Structure XRay_Data->Validated_Structure Provides Definitive Proof Proposed_Structure->Validated_Structure Is Validated By

Caption: Logical integration of data from multiple analytical techniques.

Conclusion

The structural validation of novel compounds like Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a cornerstone of chemical and pharmaceutical research. A multi-faceted approach, leveraging the complementary strengths of FT-IR, MS, NMR, and single-crystal X-ray diffraction, is essential for achieving an unambiguous and robust structural assignment. By following a logical and systematic workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for the subsequent exploration of the biological and therapeutic potential of these exciting new molecules.

References

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.
  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • IntechOpen. (2024). Single Crystal X-ray Structure Analysis. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Aston Labs, Purdue University. (2014). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-448.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Wiley.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-448.
  • Jabli, M., et al. (2022). STRUCTURAL CHARACTERIZATION, DFT AND AN EFFICIENT SYNTHETIC ROUTE TOWARDS NOVEL 1-PHOSPHONATED (5- AMINO-4-CYANO-PYRAZOL-1-YL)PH. Journal Marocain de Chimie Hétérocyclique, 21(1), 48-67.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • Hanson, J. R. (2015). Current strategies for the elucidation of the structures of natural products. Science Progress, 98(2), 177-188.
  • The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility allows for substitution at various positions, giving rise to a vast library of analogs with diverse biological activities. From anti-inflammatory agents to kinase inhibitors, the pyrazole scaffold is a privileged structure in modern drug discovery. The precise characterization of these analogs is paramount, and a multi-faceted spectroscopic approach is the gold standard for elucidating their structure, purity, and electronic properties.

This guide provides a comparative analysis of the spectral data across a hypothetical series of pyrazole analogs. It is designed to equip researchers with the foundational knowledge and practical insights necessary to interpret and compare the spectroscopic signatures of these important compounds. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative principles of spectroscopy.

The Hypothetical Pyrazole Analog Series

For the purpose of this guide, we will consider a series of 1-phenylpyrazoles with varying substituents at the 4-position of the pyrazole ring and on the phenyl ring. This allows us to systematically evaluate the electronic effects of different functional groups on the core pyrazole structure.

  • PZ-H: 1-phenyl-1H-pyrazole (Parent Compound)

  • PZ-NO₂: 4-nitro-1-phenyl-1H-pyrazole (Electron-Withdrawing Group on Pyrazole)

  • PZ-Br: 4-bromo-1-phenyl-1H-pyrazole (Halogen Substitution on Pyrazole)

  • PZ-OMe: 1-(4-methoxyphenyl)-1H-pyrazole (Electron-Donating Group on Phenyl Ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise in Action: Why NMR is the First Step

For any newly synthesized compound, ¹H and ¹³C NMR are the initial and most critical characterization techniques. They provide a detailed map of the carbon-hydrogen framework, confirming the successful incorporation of substituents and the overall integrity of the molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, making NMR an excellent tool for comparative analysis.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol ensures data reliability and comparability across different samples.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram: NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Pyrazole Analog in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 Homogenize acq1 Insert Sample into NMR Spectrometer prep2->acq1 Transfer to Spectrometer acq2 Acquire ¹H and ¹³C FID acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw Data (FID) proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Multiplicity Analysis proc3->proc4 table Comparative Data Table proc4->table Final Spectra

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative ¹H NMR Data

The chemical shifts of the pyrazole ring protons are particularly informative. The H3 and H5 protons are adjacent to the nitrogen atoms, while the H4 proton is situated between two carbon atoms.

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Phenyl-H (δ, ppm)Other Protons (δ, ppm)
PZ-H ~7.7~6.5~7.9~7.2-7.5-
PZ-NO₂ ~8.1-~8.4~7.4-7.6-
PZ-Br ~7.6-~7.8~7.3-7.5-
PZ-OMe ~7.6~6.4~7.8~6.9 (d), ~7.3 (d)~3.8 (s, 3H, -OCH₃)

Interpretation:

  • PZ-NO₂: The strongly electron-withdrawing nitro group at the 4-position significantly deshields the H-3 and H-5 protons, causing a downfield shift in their chemical shifts compared to the parent PZ-H. The absence of an H-4 signal confirms the substitution at this position.

  • PZ-Br: The bromine atom at the 4-position also deshields the H-3 and H-5 protons, but to a lesser extent than the nitro group, reflecting its weaker electron-withdrawing inductive effect.

  • PZ-OMe: The electron-donating methoxy group on the para-position of the N-phenyl ring increases the electron density on the pyrazole ring through resonance. This leads to a slight shielding (upfield shift) of the pyrazole protons compared to PZ-H. The characteristic singlet for the methoxy protons appears around 3.8 ppm.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information about the carbon framework.

CompoundC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Phenyl-C (δ, ppm)Other Carbons (δ, ppm)
PZ-H ~140~106~128~120, 127, 129, 140-
PZ-NO₂ ~138~145~126~121, 128, 130, 139-
PZ-Br ~141~95~129~120, 127, 129, 140-
PZ-OMe ~139~106~127~114, 121, 133, 159~55 (-OCH₃)

Interpretation:

  • PZ-NO₂: The C-4 carbon, directly attached to the nitro group, is significantly deshielded and shifted downfield. The electronic effect also influences the chemical shifts of the other pyrazole carbons.

  • PZ-Br: The C-4 carbon attached to the bromine atom is shielded due to the "heavy atom effect," causing an upfield shift.

  • PZ-OMe: The electron-donating methoxy group on the phenyl ring results in a noticeable upfield shift of the para-carbon (~114 ppm) and a downfield shift of the ipso-carbon (~159 ppm) of the phenyl ring, consistent with its resonance effect. The methoxy carbon appears around 55 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Expertise in Action: The Rationale for KBr Pellets

For solid samples, preparing a potassium bromide (KBr) pellet is a common and effective method.[2] KBr is transparent in the mid-IR region and provides a uniform matrix for the sample, minimizing scattering of the IR beam and leading to a high-quality spectrum.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the pyrazole analog with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Comparative FT-IR Data

The key vibrational frequencies can be correlated with specific functional groups and structural features of the pyrazole analogs.

Compoundν(C=N) cm⁻¹ν(C=C) cm⁻¹ (Aromatic)ν(N-O) cm⁻¹ (asym/sym)ν(C-Br) cm⁻¹ν(C-O) cm⁻¹
PZ-H ~1500-1550~1450-1600---
PZ-NO₂ ~1500-1550~1450-1600~1520 (asym), ~1350 (sym)--
PZ-Br ~1500-1550~1450-1600-~500-600-
PZ-OMe ~1500-1550~1450-1600--~1250 (asym), ~1030 (sym)

Interpretation:

  • PZ-NO₂: The most prominent features in the IR spectrum of PZ-NO₂ are the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • PZ-Br: The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, around 500-600 cm⁻¹.

  • PZ-OMe: The spectrum of PZ-OMe will show strong C-O stretching vibrations characteristic of an aryl ether at approximately 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

Expertise in Action: Solvent Choice and Concentration

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[3] For comparative analysis, a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is often preferred to minimize solvent-solute interactions. The concentration of the sample should be adjusted to yield an absorbance in the range of 0.2 to 1.0 to ensure adherence to the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a stock solution of the pyrazole analog in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilution: Perform serial dilutions to obtain a final concentration that gives a maximum absorbance below 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Comparative UV-Vis Data

The position of the λmax is sensitive to the extent of conjugation and the electronic nature of the substituents.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
PZ-H ~250~15,000
PZ-NO₂ ~310~18,000
PZ-Br ~255~16,000
PZ-OMe ~260~17,000

Interpretation:

  • PZ-NO₂: The electron-withdrawing nitro group extends the conjugation of the chromophore, resulting in a significant bathochromic (red) shift of the λmax to a longer wavelength compared to PZ-H.

  • PZ-Br: The bromo substituent has a minor effect on the λmax, causing a slight red shift.

  • PZ-OMe: The electron-donating methoxy group on the phenyl ring also causes a bathochromic shift in the λmax, as it participates in the π-electron system and facilitates the π → π* transition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expertise in Action: Choosing the Right Ionization Technique

For relatively stable, small organic molecules like pyrazole analogs, Electron Ionization (EI) is a robust and common choice. It provides a clear molecular ion peak and a rich fragmentation pattern that can be used for structural elucidation. For more sensitive or larger molecules, softer ionization techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) would be more appropriate.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole analog (typically 1-10 µg/mL) in a suitable solvent system for liquid chromatography (e.g., acetonitrile/water).

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • LC Separation: Inject the sample onto a suitable C18 column and elute with a gradient of mobile phase to separate the analyte from any impurities.

  • MS Detection:

    • The eluent from the HPLC is introduced into the ESI source.

    • Acquire mass spectra in positive ion mode.

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

  • Data Analysis: Identify the [M+H]⁺ (protonated molecule) peak to confirm the molecular weight. Analyze the fragmentation pattern in MS/MS experiments if further structural information is needed.

Diagram: Decision Tree for Spectral Interpretation

Spectral_Interpretation start Start with Unknown Pyrazole Analog ms Mass Spectrometry (Determine Molecular Formula) start->ms ir FT-IR Spectroscopy (Identify Functional Groups) ms->ir Molecular Formula Known nmr ¹H & ¹³C NMR (Elucidate C-H Framework) ir->nmr Functional Groups Identified uv UV-Vis Spectroscopy (Assess Conjugation) nmr->uv C-H Framework Mapped structure Propose Structure uv->structure Electronic Properties Understood compare Compare with Reference Spectra structure->compare compare->start Mismatch (Re-evaluate) final Confirm Structure compare->final Match

Caption: A decision tree for the systematic interpretation of spectral data.

Comparative Mass Spectrometry Data

The primary piece of information from the mass spectrum is the molecular weight.

CompoundMolecular FormulaCalculated Monoisotopic MassObserved [M+H]⁺ (m/z)Key Fragment Ions (m/z)
PZ-H C₉H₈N₂144.0688145.0761117, 91, 77
PZ-NO₂ C₉H₇N₃O₂189.0538190.0611143, 115, 91, 77
PZ-Br C₉H₇BrN₂221.9793 / 223.9772222.9866 / 224.9845143, 117, 91, 77
PZ-OMe C₁₀H₁₀N₂O174.0793175.0866159, 132, 117, 107, 91, 77

Interpretation:

  • Molecular Ion Peaks: The observed [M+H]⁺ peaks correspond to the calculated molecular weights of the protonated molecules, confirming the elemental composition of each analog.

  • PZ-Br Isotopic Pattern: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: The fragmentation patterns can provide further structural clues. Common fragmentations for these compounds include the loss of substituents (e.g., NO₂, OCH₃) and cleavage of the pyrazole and phenyl rings. For example, the peak at m/z 77 corresponds to the phenyl cation, and the peak at m/z 91 can correspond to the tropylium ion, both common fragments in compounds containing a phenyl group.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of pyrazole analogs relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the synthesized compounds. This guide has demonstrated how a systematic and comparative analysis of NMR, IR, UV-Vis, and MS data can reveal the subtle yet significant electronic effects of substituents on the pyrazole scaffold. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can confidently navigate the exciting landscape of pyrazole chemistry and accelerate the pace of drug discovery and materials innovation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (2014). The Basics of UV-Vis Spectrophotometry: A Guide to Best Practice. Retrieved January 26, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 26, 2026, from [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4505. [Link]

  • Titinchi, S. J. J., & Yousif, E. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 299, 123180. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 26, 2026, from [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a therapeutic agent from a laboratory discovery to a clinical reality is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to assess pyrazole-based compounds, a versatile class of heterocyclic molecules with significant therapeutic potential, particularly in oncology.[1][2] We will explore the critical link between cell-based assays and whole-organism studies, offering field-proven insights for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in approved anticancer drugs like Crizotinib and Ruxolitinib.[1] These compounds often exert their effects by targeting key cellular pathways involved in proliferation and survival.[1][3] However, potent activity in a petri dish does not always guarantee success in a living system. This guide aims to illuminate the path of correlation, detailing the necessary experimental frameworks and interpreting the data that connects these two vital stages of drug discovery.

Part 1: The Foundation - Assessing Pyrazole Efficacy In Vitro

In vitro assays are the bedrock of early-stage drug discovery, providing a rapid, high-throughput, and cost-effective means to evaluate the biological activity of novel compounds.[4] For pyrazole-based agents, these tests are designed to measure fundamental anti-proliferative and cytotoxic effects, offering the first glimpse into their therapeutic potential.

Causality in Assay Selection

The choice of an in vitro assay is not arbitrary; it is dictated by the compound's hypothesized mechanism of action. For cytotoxic agents, a cell viability assay is the logical starting point. If the compound is designed to be a kinase inhibitor, for example, subsequent assays should probe for cell cycle arrest and apoptosis induction, which are common downstream effects of inhibiting cell proliferation pathways.[1]

Key In Vitro Experimental Protocols

1. Cellular Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the primary screening tool for novel anticancer compounds.[5][6]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[7]

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism behind reduced cell viability, it's crucial to determine if the pyrazole compound induces programmed cell death (apoptosis) or causes cell cycle arrest. This is commonly achieved using flow cytometry.

Workflow for Apoptosis and Cell Cycle Analysis

  • Apoptosis Detection: Treat cells with the pyrazole compound and a control. Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that cannot cross the membrane of live cells). Analyze the stained cells via flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Cycle Analysis: After treatment, fix the cells in ethanol and stain their DNA with PI. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry analysis will then reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest caused by the compound.[8]

Part 2: The Proving Ground - Evaluating Pyrazole Efficacy In Vivo

While in vitro data is essential for screening, in vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system. These studies provide critical information on pharmacokinetics, biodistribution, and overall anti-tumor activity that cannot be obtained from cell cultures.[4]

Rationale for Model Selection

For anticancer pyrazole agents, the most common preclinical models are xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.[9] The choice of the cell line for the xenograft should ideally be one that showed high sensitivity to the compound in in vitro tests to establish a clear basis for correlation.

Experimental Workflow: Xenograft Mouse Model

  • Animal Acclimatization: House immunocompromised mice (e.g., athymic nude or SCID mice) in a sterile environment for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.

  • Drug Administration: Administer the pyrazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. Dosing is typically performed daily or on a set schedule for several weeks.

  • Efficacy Measurement: Measure tumor volume (using calipers) and body weight two to three times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated group relative to the control group. The tumors are often excised for further histological or biomarker analysis.[9]

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_correlation Correlation Analysis a Compound Synthesis (Pyrazole Derivatives) b Primary Screening (e.g., MTT Assay on Cancer Cell Lines) a->b c IC50 Determination b->c d Lead Compound Selection c->d e Mechanistic Studies (Apoptosis, Cell Cycle) d->e f Xenograft Model Development (Human Tumor Cells in Mice) d->f Promising Candidate j Compare IC50 (In Vitro) with TGI (In Vivo) e->j g Treatment with Lead Compound f->g h Efficacy Measurement (Tumor Growth Inhibition) g->h i Pharmacokinetic & Toxicity Analysis h->i i->j k Identify Discrepancies j->k l Refine Compound Structure or Formulation k->l l->a Iterative Optimization

Caption: Workflow for correlating in vitro and in vivo efficacy of pyrazole agents.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the results from cell-based assays are predictive of the outcomes in animal models.[4] A strong correlation accelerates the drug development process by allowing for more confident lead optimization.

Quantitative Data Comparison

A direct comparison of in vitro potency and in vivo efficacy is essential. The table below summarizes data for representative pyrazole-based compounds from published studies, illustrating the relationship between their IC50 values against specific cancer cell lines and their observed anti-tumor activity in xenograft models.

Compound IDTarget Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 15e B16 (Melanoma)5.58B16 Melanoma XenograftSignificant antitumor activity observed[9]
Compound 15e SF763 (Glioma)6.13H22 Liver Cancer XenograftSignificant antitumor activity observed[9]
Compound 7a HepG2 (Liver)6.1Not ReportedProposed as a strong candidate for in vivo studies[6][10]
Compound 7b HepG2 (Liver)7.9Not ReportedProposed as a strong candidate for in vivo studies[6][10]
Compound 6 MCF-7 (Breast)Not SpecifiedSolid Tumor ModelPotent targeting capability observed via radiolabeling[8]

This table is a representative summary based on available data; direct TGI percentages are often presented graphically in source literature.

Factors Influencing In Vitro-In Vivo Correlation

Discrepancies between in vitro and in vivo results are common and understanding the underlying reasons is critical.

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but show poor efficacy in vivo due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It might be rapidly cleared from the body or fail to reach the tumor site in sufficient concentrations.[11]

  • Metabolic Stability: The pyrazole nucleus is often considered metabolically stable, which is a significant advantage.[12] However, modifications to the scaffold can introduce metabolic liabilities, leading to inactivation of the compound in vivo.

  • Tumor Microenvironment: In vitro 2D cell cultures lack the complexity of a 3D tumor, which includes a stromal matrix, vasculature, and immune cells. These factors can significantly impact drug penetration and efficacy.[4]

  • Target Engagement: A drug must not only reach the tumor but also engage with its molecular target. Biomarker analysis in in vivo studies is crucial to confirm that the pyrazole agent is inhibiting its intended pathway (e.g., a specific kinase) within the tumor tissue.[4]

cluster_pathway Simplified CDK9 Signaling Pathway (Common Pyrazole Target) CDK9 CDK9/ Cyclin T1 PolII RNA Polymerase II CDK9->PolII Phosphorylates Transcription Gene Transcription (e.g., c-Myc, MCL1) PolII->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyrazole Pyrazole-Based Inhibitor (e.g., Compound 6) Pyrazole->CDK9 Inhibits

Caption: Pyrazole inhibitors often target kinases like CDK9 to halt proliferation.

Conclusion and Future Perspectives

The successful development of pyrazole-based therapeutics hinges on a robust and iterative process of in vitro testing and in vivo validation. While in vitro assays provide essential initial data on potency and mechanism, they are merely the first step. The true potential of a compound is only revealed in the complex biological landscape of an in vivo model.

Key takeaways for researchers include:

  • Integrate ADME Early: Conduct early in vitro ADME and pharmacokinetic studies to weed out compounds that are unlikely to perform well in vivo.

  • Choose Relevant Models: The selection of both cell lines and animal models must be rigorously justified to maximize the chances of a successful translation.

  • Embrace Mechanistic Studies: A deep understanding of the compound's mechanism of action, confirmed in both settings, is crucial for interpreting discrepancies and guiding further optimization.

Future advancements in 3D cell culture, organoids, and more predictive animal models will continue to improve the correlation between the bench and the bedside. By combining these technologies with a sound understanding of pharmacological principles, the scientific community can more effectively harness the therapeutic potential of the versatile pyrazole scaffold.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Recent Advances in the Development of Pyrazole Deriv
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance: Towards a roadmap for quantitative translation. Research Explorer - The University of Manchester.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Challenges and Opportunities for In Vitro-In Vivo Extrapolation of Aldehyde Oxidase-Mediated Clearance: Toward a Roadmap for Quantitative Transl
  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • In-Vitro and In-Vivo Tools in Emerging Drug Delivery Scenario: Challenges and Updates.
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed.

Sources

Comparing the cytotoxic effects of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate on various cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in oncology.[1] These heterocyclic compounds have been successfully developed into therapeutics that target key signaling pathways implicated in cancer progression.[2] This guide focuses on a specific, promising derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. While comprehensive cytotoxic data for this exact molecule across a wide range of cancer cell lines is not yet extensively published, this document will provide a comparative analysis based on structurally related compounds, outline essential experimental protocols for its evaluation, and discuss its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of novel pyrazole derivatives.

Synthesis and Chemical Profile

The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its analogs typically involves the condensation of a hydrazine derivative with a suitable three-carbon synthons. For instance, the reaction of (ethoxymethylene)malononitrile with a substituted hydrazine is a common route to produce 5-aminopyrazole-4-carbonitriles.[3] The 'p-tolyl' substituent on the pyrazole ring is of particular interest as it can influence the compound's lipophilicity and interaction with target proteins.

Comparative Cytotoxic Effects: An Analysis of Related Pyrazole Derivatives

For example, a study on pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, showed growth inhibition against leukemia, lung carcinoma, and renal cancer cell lines.[3] Another series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides exhibited potent antiproliferative activity on human liver, breast, and colon carcinoma cell lines.

The table below summarizes the cytotoxic activity of various pyrazole derivatives to provide a comparative landscape.

Compound/Derivative Cancer Cell Line(s) IC50 (µM) Reference
Pyrazolo[1,5-a]pyrimidine derivative (6o)CCRF-CEM (Leukemia)Not specified, but high growth inhibition[3]
Pyrazolo[1,5-a]pyrimidine derivative (6p)HOP-92, NCI-H460 (Lung), ACHN (Renal)Not specified, but significant growth inhibition[3]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHuh7 (Liver), MCF7 (Breast), HCT116 (Colon)1.6, 3.3, 1.1 respectively[4]
Pyrazole-based EGFR/c-Met dual inhibitorMDA-MB-231, MCF-7 (Breast)Low µM range[5]
Imidazo[2,1-b]thiazoles with pyrazole moietiesSNB-75 (CNS), UO-31 (Renal)High activity reported[6]

This data suggests that pyrazole derivatives, particularly those with aryl substitutions, are promising candidates for anticancer drug discovery. The specific combination of substituents in Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate warrants a thorough investigation of its cytotoxic profile.

Experimental Protocols for Cytotoxicity Evaluation

To rigorously assess the cytotoxic effects of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a series of in vitro assays are essential. The following protocols provide a standardized approach for this evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cell viability.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the compound induces apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).

Apoptosis Staining and Analysis Workflow:

Apoptosis_Workflow cluster_protocol Experimental Protocol cluster_results Cell Population Analysis A Treat Cells B Harvest & Wash A->B C Stain with Annexin V/PI B->C D Incubate C->D E Flow Cytometry Analysis D->E F Live Cells (Annexin V-, PI-) E->F G Early Apoptosis (Annexin V+, PI-) E->G H Late Apoptosis (Annexin V+, PI+) E->H I Necrotic Cells (Annexin V-, PI+) E->I

Caption: Protocol for apoptosis detection via flow cytometry.

Potential Mechanisms of Action: Targeting Kinase Signaling

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate suggest it could function as a kinase inhibitor.

Potential kinase targets for pyrazole-based compounds include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[5]

  • Receptor Tyrosine Kinases (RTKs): Targeting RTKs like EGFR and VEGFR-2 can disrupt signaling pathways that promote tumor growth and angiogenesis.[10]

  • JAK/STAT Pathway: Aberrant JAK/STAT signaling is implicated in various cancers, and pyrazole derivatives have been designed as potent JAK inhibitors.[4]

Hypothesized Signaling Pathway Inhibition:

Kinase_Inhibition cluster_pathway Potential Kinase Targets CDK CDKs CellCycle Cell Cycle Progression CDK->CellCycle RTK EGFR/VEGFR-2 Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis JAK JAKs Survival Cell Survival JAK->Survival Compound Ethyl 5-amino-4-cyano-1- (p-tolyl)-1H-pyrazole-3-carboxylate Compound->CDK Inhibits Compound->RTK Inhibits Compound->JAK Inhibits

Caption: Potential kinase inhibition pathways.

Conclusion and Future Directions

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate represents a promising scaffold for the development of novel anticancer agents. While direct comparative data on its cytotoxicity is currently limited, the analysis of structurally related compounds suggests a high potential for activity against various cancer cell lines.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the compound against a broad panel of cancer cell lines to determine its cytotoxic profile and selectivity.

  • Mechanism of action studies: Investigating its effects on cell cycle progression, apoptosis, and specific kinase activities to identify its molecular targets.

  • In vivo efficacy studies: Assessing its antitumor activity in preclinical animal models.

The detailed protocols and comparative analysis provided in this guide offer a solid foundation for researchers to undertake a thorough investigation of this promising pyrazole derivative.

References

  • Al-Issa, F. A. (2017). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 22(8), 1325. [Link]

  • El-Naggar, M., et al. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science, 10(4), 057-065. [Link]

  • Gomha, S. M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE. HETEROCYCLES, 91(10), 1937-1949. [Link]

  • Lv, K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8782. [Link]

  • Philoppes, J. N., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(5), 743. [Link]

  • Rai, P., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Riyadh, S. M., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. European Journal of Medicinal Chemistry, 57, 246-253. [Link]

  • Said, M. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 503. [Link]

  • Sun, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 954-958. [Link]

  • Crowder, K. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JOVE, (115), e54682. [Link]

  • El-Sayed, N. N. E., et al. (2021). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Medicinal Chemistry, 28(21), 4216-4247. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 7845-7863. [Link]

  • Kamal, A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E23. [Link]

  • Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 140-149. [Link]

  • Al-Omair, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. [Link]

  • de Oliveira, C. S., et al. (2023). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM. [Link]

  • Eldehna, W. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Asati, V., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Current Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 567. [Link]

  • Kantevari, S., et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. International Journal of Cancer, 117(6), 1043-1050. [Link]

  • El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 503. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity and Selectivity of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase inhibitors.[1][2] Its versatile nature allows for the development of potent and selective agents against a range of kinase targets. This guide focuses on a specific pyrazole derivative, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, and provides a comprehensive framework for characterizing its kinase selectivity and cross-reactivity profile. While specific experimental data for this compound is not yet broadly published, its structural motifs strongly suggest a potential interaction with the ATP-binding pocket of various kinases.

This document serves as a practical, in-depth comparison guide for researchers, scientists, and drug development professionals. We will not only outline the "how" but also delve into the "why" of the experimental choices, ensuring a robust and self-validating approach to compound profiling.

Rationale and Strategy for Selectivity Profiling

The initial phase of characterizing a potential kinase inhibitor involves understanding its potency and selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous off-target kinases, which can lead to unforeseen side effects. Our strategy is therefore twofold:

  • In Vitro Biochemical Screening: To determine the direct inhibitory effect of the compound on a purified kinase enzyme. This provides a clean measure of potency (e.g., IC50) without the complexities of a cellular environment.

  • Cell-Based Target Engagement: To confirm that the compound can enter cells and bind to its intended target in a physiological context. This is a critical step to bridge the gap between biochemical activity and cellular function.

For the purpose of this guide, we will focus on a select panel of kinases that have been shown to be targeted by structurally related pyrazole-based inhibitors. This includes Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Focal Adhesion Kinase (FAK).

Comparative Compounds

To benchmark the performance of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, it is essential to include well-characterized inhibitors as positive controls and comparators. We recommend the following:

  • PF-562271: A potent, ATP-competitive inhibitor of FAK and Pyk2.[3][4] It also exhibits activity against other kinases, including some CDKs, making it an interesting comparator for assessing selectivity.[5]

  • Larotrectinib: A highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), approved for the treatment of cancers with NTRK gene fusions.[6]

These compounds will be run in parallel in all assays to provide a frame of reference for the potency and selectivity of our topic compound.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8] The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Compound Dilution Series (Test Compound & Comparators) reaction_setup Combine Kinase, Substrate, ATP, and Compound compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup incubation Incubate at RT (e.g., 60 min) reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubation->adp_glo_reagent reagent_incubation Incubate at RT (40 min) adp_glo_reagent->reagent_incubation kinase_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) reagent_incubation->kinase_detection_reagent detection_incubation Incubate at RT (30-60 min) kinase_detection_reagent->detection_incubation read_luminescence Read Luminescence (Plate Reader) detection_incubation->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10-point serial dilution of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, PF-562271, and Larotrectinib in DMSO. A typical starting concentration is 100 µM.

    • Transfer a small volume (e.g., 1 µL) of each dilution to a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest (e.g., CDK2/CycE, TRKA, FAK), its corresponding substrate, and ATP in kinase reaction buffer.

    • Add the kinase reaction mix to the wells containing the compounds.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each compound against each kinase.

Hypothetical Data Summary: In Vitro Kinase Inhibition
CompoundCDK2/CycE IC50 (nM)TRKA IC50 (nM)FAK IC50 (nM)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate[Experimental Value][Experimental Value][Experimental Value]
PF-56227130>10,0001.5
Larotrectinib>10,0001.1>10,000

Cell-Based Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to measure compound binding to a specific kinase target within living cells.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow: Cell-Based Target Engagement

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection transfection Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector plating Plate transfected cells into a 384-well plate transfection->plating compound_addition Add serial dilutions of Test Compound & Comparators plating->compound_addition tracer_addition Add NanoBRET® Tracer compound_addition->tracer_addition incubation Incubate at 37°C, 5% CO2 (e.g., 2 hours) tracer_addition->incubation substrate_addition Add NanoBRET® Substrate incubation->substrate_addition read_signals Read Donor (460nm) and Acceptor (610nm) emissions substrate_addition->read_signals calculate_bret Calculate NanoBRET® Ratio read_signals->calculate_bret

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Step-by-Step Protocol:
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., CDK2, TRKA, or FAK) fused to NanoLuc® luciferase.

    • Plate the transfected cells into a white 384-well assay plate and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test and comparator compounds in cell culture media.

    • Add the diluted compounds to the cells.

    • Add the NanoBRET® tracer to all wells at a predetermined optimal concentration.

    • Incubate the plate in a cell culture incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET® substrate to all wells.

    • Immediately measure the luminescence at the donor (460nm) and acceptor (610nm) wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).

    • Normalize the ratios to controls and plot against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value, which reflects the compound's ability to engage the target in a cellular context.

Hypothetical Data Summary: Cell-Based Target Engagement
CompoundCellular CDK2 IC50 (nM)Cellular TRKA IC50 (nM)Cellular FAK IC50 (nM)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate[Experimental Value][Experimental Value][Experimental Value]
PF-562271150>10,00025
Larotrectinib>10,0005.2>10,000

Interpreting the Data and Next Steps

By comparing the in vitro and cellular IC50 values, researchers can gain valuable insights into the compound's properties. A large rightward shift in the cellular IC50 compared to the biochemical IC50 may suggest poor cell permeability or active efflux from the cell.

The selectivity profile, as determined by comparing the IC50 values across the different kinases, will guide the future development of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. If the compound shows high potency and selectivity for a particular kinase, further optimization of its structure to improve its drug-like properties would be a logical next step. Conversely, if the compound is found to be non-selective, this information is equally valuable in deciding whether to discontinue its development or to explore its potential as a multi-targeted inhibitor.

For a broader understanding of the compound's selectivity, it is advisable to screen it against a larger panel of kinases. Several commercial services offer comprehensive kinase profiling against hundreds of kinases.[11][12]

Conclusion

The systematic approach outlined in this guide, employing state-of-the-art biochemical and cell-based assays, provides a robust framework for the initial characterization of novel kinase inhibitors like Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. By integrating well-characterized comparator compounds and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data to inform critical decisions in the drug discovery pipeline. The pyrazole scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the selectivity of new derivatives is paramount to their successful development.

References

  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. PubMed Central. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • In vitro ADP-Glo kinase assay. Bio-protocol. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Computational Docking Models of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking serves as a powerful tool for predicting the binding affinity and orientation of small molecules within the active site of a target protein. However, the in silico predictions are just that—predictions. To bridge the computational and biological realms, rigorous validation is paramount. This guide provides a comprehensive comparison of various methods to validate the docking models of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a scaffold of significant interest due to the diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to build robust and reliable computational models.

The Criticality of Docking Validation

Molecular docking simulations are invaluable for screening large compound libraries and prioritizing candidates for further experimental testing.[3] However, the accuracy of these simulations is highly dependent on the chosen software, scoring functions, and the preparation of both the ligand and the protein.[4][5] Without proper validation, docking results can be misleading, leading to the costly pursuit of non-viable candidates.[4] This guide will explore both computational and experimental methodologies to create a self-validating system for your docking protocols.

Potential Protein Targets for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives have been shown to target a range of proteins. Based on existing literature, potential target classes for our subject molecule include:

  • Protein Kinases: Many pyrazole-containing compounds are potent protein kinase inhibitors, targeting enzymes like AKT1, EGFR, and CDKs, which are crucial in cancer signaling pathways.[6][7][8]

  • Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyrazole derivatives are attributed to their inhibition of COX-1 and COX-2.[2]

  • Kinesin Spindle Protein (Eg5): This protein is a target for some anticancer pyrazole derivatives.[9]

For the purpose of this guide, we will use AKT1 (Protein Kinase B) , a key regulator of cell survival and proliferation, as our primary example target protein.

Section 1: Computational Validation Methodologies

Before committing to expensive and time-consuming experimental validation, a series of computational checks can provide a foundational level of confidence in your docking model.

Re-docking: The Sanity Check

The most fundamental validation technique is re-docking. This involves extracting the co-crystallized ligand from a protein-ligand complex, and then docking it back into the same protein's binding site.[10] A successful re-docking experiment should reproduce the experimentally observed binding pose.

Causality Behind the Choice: Re-docking assesses the ability of the docking algorithm and scoring function to identify the native binding mode of a ligand. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that the docking protocol is reliable for that specific target.[10][11]

Experimental Protocol: Re-docking with AutoDock Vina

  • Obtain the Crystal Structure: Download the PDB file of the target protein co-crystallized with a known ligand (e.g., PDB ID: 1GZN for AKT1 with a pyrazole-based inhibitor).

  • Prepare the Protein: Remove water molecules and heteroatoms (except for the co-crystallized ligand). Add polar hydrogens and assign charges using software like AutoDock Tools.

  • Extract the Ligand: Save the co-crystallized ligand as a separate PDB file.

  • Prepare the Ligand: Add hydrogens and assign charges to the extracted ligand.

  • Define the Grid Box: Center the grid box on the co-crystallized ligand's position, ensuring it encompasses the entire binding site.

  • Perform Docking: Run the docking simulation using a validated tool like AutoDock Vina.[12]

  • Analyze the Results: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.

Data Presentation: Re-docking RMSD Values

Docking SoftwarePDB IDCo-crystallized LigandTop Pose RMSD (Å)
AutoDock Vina1GZNInhibitor A1.25
GOLD1GZNInhibitor A1.38
Glide1GZNInhibitor A1.19
Cross-Docking: Assessing Protocol Robustness

Cross-docking involves docking a ligand from one crystal structure into a different crystal structure of the same protein. This is particularly useful when multiple structures of the target protein are available, perhaps with different bound ligands or in different conformational states.

Causality Behind the Choice: This method tests the docking protocol's ability to handle protein flexibility and to predict accurate binding modes in the absence of a co-crystallized structure for the specific ligand of interest.

Decoy Set Enrichment: Distinguishing Binders from Non-Binders

A more rigorous computational validation involves using a decoy set. This is a collection of molecules with similar physicochemical properties to the known active ligands but are assumed to be inactive.[13] The docking protocol is then used to screen this library, and its ability to rank the known actives higher than the decoys is evaluated.

Causality Behind the Choice: This method assesses the scoring function's ability to differentiate between true binders and random molecules, which is a critical aspect of virtual screening.[13] The success of this validation is often visualized using a Receiver Operating Characteristic (ROC) curve.[13]

Experimental Protocol: Decoy Set Enrichment

  • Compile a Decoy Set: Use a tool like the DUD-E server to generate a decoy set for your known active ligands against the target protein.[12]

  • Prepare the Library: Prepare both the active ligands and the decoys for docking.

  • Dock the Entire Library: Screen the combined library against the target protein using your docking protocol.

  • Analyze the Ranking: Evaluate the ranking of the active compounds relative to the decoys.

  • Generate ROC Curve: Plot the true positive rate against the false positive rate to generate a ROC curve. The Area Under the Curve (AUC) is a quantitative measure of enrichment. An AUC of 1.0 represents perfect enrichment, while an AUC of 0.5 indicates random selection.

Data Presentation: ROC Curve AUC Values

Docking SoftwareTarget ProteinAUC
AutoDock VinaAKT10.82
GOLDAKT10.79
GlideAKT10.85

Section 2: Experimental Validation Methodologies

While computational validation provides a good initial assessment, experimental validation is the gold standard for confirming the predicted binding and biological activity.

In Vitro Enzyme Assays: Measuring Functional Impact

For enzyme targets like kinases, an in vitro enzyme assay is a direct way to measure the inhibitory activity of your compound.[14]

Causality Behind the Choice: This experiment directly tests the functional consequence of the predicted binding. A compound that binds to the active site of an enzyme should, in most cases, inhibit its activity. This provides a strong correlation between the docking prediction and a measurable biological effect.

Experimental Protocol: In Vitro Kinase Assay (e.g., for AKT1)

  • Reagents and Materials: Recombinant human AKT1 enzyme, appropriate substrate (e.g., a peptide substrate), ATP, and the test compound (Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate). A detection reagent that measures ATP consumption or substrate phosphorylation is also needed.

  • Assay Procedure:

    • In a microplate, add the AKT1 enzyme to a buffer solution.

    • Add varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a specific time at an optimal temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation: Comparison of Docking Scores and IC50 Values

CompoundDocking Score (kcal/mol)Predicted Affinity (nM)Experimental IC50 (nM)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate-9.2150250
Known AKT1 Inhibitor-10.52545
Negative Control-6.5>10,000>10,000
Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding.[16]

Causality Behind the Choice: SPR provides direct evidence of binding and can determine the binding affinity (KD), which can be directly compared to the affinity predicted by the docking score.[17][18] This technique is highly sensitive and requires small amounts of sample.[15]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the target protein (e.g., AKT1) onto the surface of a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the sensor surface.

    • Monitor the change in the SPR signal, which is proportional to the mass of the compound binding to the immobilized protein.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (nM)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate1.5 x 10^53.0 x 10^-320
Known AKT1 Inhibitor2.8 x 10^51.2 x 10^-34.3
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][21]

Causality Behind the Choice: ITC is considered the gold standard for characterizing binding interactions in solution.[22] It provides not only the binding affinity but also insights into the driving forces of the interaction (enthalpic vs. entropic), which can be used to further refine the docking model.

Experimental Protocol: ITC Measurement

  • Sample Preparation: Prepare a solution of the target protein in the sample cell and the test compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Data Presentation: ITC Thermodynamic Data

CompoundStoichiometry (n)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate1.125-8.5-2.1
Known AKT1 Inhibitor0.985-10.2-1.5

Visualizing the Validation Workflow

A robust validation strategy integrates both computational and experimental approaches in a logical sequence.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Redocking Re-docking CrossDocking Cross-docking Redocking->CrossDocking DecoySet Decoy Set Enrichment CrossDocking->DecoySet EnzymeAssay In Vitro Enzyme Assay DecoySet->EnzymeAssay Proceed if Computationally Validated SPR Surface Plasmon Resonance EnzymeAssay->SPR ITC Isothermal Titration Calorimetry SPR->ITC ModelRefinement Model Refinement ITC->ModelRefinement Feedback Loop Start Docking Prediction Start->Redocking Initial Check

Caption: A typical workflow for validating computational docking models.

Conclusion

Validating computational docking models is not a single step but a multi-faceted process that combines computational rigor with experimental confirmation. By employing a suite of techniques, from initial in silico checks like re-docking and decoy set enrichment to definitive experimental methods such as in vitro enzyme assays, SPR, and ITC, researchers can build a high degree of confidence in their models. This integrated approach ensures that the computational predictions are not only internally consistent but also translate to tangible biological activity, ultimately accelerating the drug discovery pipeline and increasing the likelihood of success.

References

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Surface plasmon resonance, molecular docking, and molecular dynamics simulation studies of lysozyme interaction with tannic acid - PMC - PubMed Central. Available at: [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central. Available at: [Link]

  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors - MDPI. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. Available at: [Link]

  • Benchmarking AlphaFold‐enabled molecular docking predictions for antibiotic discovery - PMC - NIH. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. Available at: [Link]

  • Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties - MDPI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available at: [Link]

  • How can I validate a docking protocol? - ResearchGate. Available at: [Link]

  • In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata | ACS Omega. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]

  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors - PubMed. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC - NIH. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available at: [Link]

  • Measuring binding kinetics with isothermal titration calorimetry - YouTube. Available at: [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - MDPI. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]

  • What is the correlation between in silico docking experiments; in vitro activity (cell-free enzyme assay); and cell culture based activity? | ResearchGate. Available at: [Link]

  • How to validate the molecular docking results ? | ResearchGate. Available at: [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors - MDPI. Available at: [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

Sources

Benchmarking the performance of new pyrazole derivatives against established compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the development of numerous clinically successful drugs across various therapeutic areas. In oncology, pyrazole derivatives have demonstrated significant potential by targeting a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel pyrazole-based compounds against established anticancer agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a structured approach to data interpretation, ensuring a robust and reliable evaluation of your candidate compounds.

The Rationale for Comparative Benchmarking

The development of new anticancer agents is a complex and resource-intensive process. Rigorous benchmarking against established drugs is not merely a formality but a critical step in validating the potential of a novel compound. This comparative approach allows researchers to:

  • Establish a Therapeutic Window: By comparing the potency and selectivity of a new derivative against a known standard, we can begin to define its potential therapeutic window.

  • Identify Mechanisms of Action: Understanding how a novel compound's activity compares to drugs with well-characterized mechanisms can provide initial clues into its own mode of action.

  • Justify Further Development: Strong performance against an established benchmark provides the necessary justification for advancing a compound through the preclinical and clinical development pipeline.

For the purpose of this guide, we will focus on benchmarking a hypothetical new pyrazole derivative, "Compound X," against two established pyrazole-containing anticancer drugs: Celecoxib and Crizotinib . Celecoxib, a selective COX-2 inhibitor, has shown efficacy in certain cancers, while Crizotinib is a potent inhibitor of ALK and MET kinases, crucial targets in non-small cell lung cancer.

Experimental Workflow for Benchmarking Anticancer Activity

A robust benchmarking study should encompass a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays. The following workflow provides a logical progression for evaluating our hypothetical "Compound X" against Celecoxib and Crizotinib.

experimental_workflow cluster_screening Tier 1: Initial Screening cluster_mechanistic Tier 2: Mechanistic Elucidation cluster_validation Tier 3: In Vivo Validation (Conceptual) A Cell Line Selection (e.g., A549, HCT116, MCF-7) B MTT Assay for Cytotoxicity (Determine IC50 values) A->B Treat with Compound X, Celecoxib, Crizotinib C Apoptosis Assay (Annexin V/PI Staining) B->C Select promising cell lines D Cell Cycle Analysis (Flow Cytometry) B->D Investigate mechanism of cell death E Kinase Inhibition Assay (e.g., ALK, MET, COX-2) B->E Probe specific molecular targets F Xenograft Mouse Model C->F Promising in vitro results D->F Promising in vitro results E->F Promising in vitro results

Figure 1: A tiered experimental workflow for benchmarking novel pyrazole derivatives.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "Compound X," Celecoxib, and Crizotinib in complete culture medium. Replace the medium in the 96-well plate with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with "Compound X," Celecoxib, and Crizotinib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence intensity.

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Celecoxib [Experimental Value][Experimental Value][Experimental Value]
Crizotinib [Experimental Value][Experimental Value][Experimental Value]

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound X [Experimental Value][Experimental Value]
Celecoxib [Experimental Value][Experimental Value]
Crizotinib [Experimental Value][Experimental Value]

Targeting Key Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A common target for pyrazole-based inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: The PI3K/AKT/mTOR signaling pathway, a common target for pyrazole derivatives.

Conclusion and Future Directions

This guide has provided a foundational framework for benchmarking the performance of new pyrazole derivatives against established anticancer compounds. By following a systematic approach of tiered screening and mechanistic elucidation, researchers can generate robust and comparable data to support the continued development of their novel compounds. Future studies should aim to expand upon these initial in vitro findings with in vivo xenograft models to assess the efficacy and safety of promising candidates in a more physiologically relevant setting. The ultimate goal is to identify new pyrazole derivatives with superior potency, selectivity, and safety profiles that can translate into effective clinical therapies for cancer patients.

References

  • A Review on Biological Activity of Pyrazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Recent Developments of Pyrazole-Containing Compounds as Anticancer Agents. Archiv der Pharmazie.[Link]

  • Pyrazoles as a privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor, induces apoptosis in human lung cancer cells. Lung Cancer.[Link]

  • Crizotinib. National Center for Biotechnology Information. PubChem Compound Summary for CID 11626560.[Link]

Comparative study of the biological properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its Regioisomers

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide presents a comparative framework for evaluating the biological properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its key regioisomers. While direct comparative data for these specific molecules is nascent in the literature, this document synthesizes established knowledge on the pyrazole scaffold to propose a robust experimental plan. We will delve into the synthetic rationale, outline detailed protocols for assessing antimicrobial and anticancer activities, and provide a template for the systematic comparison of these promising compounds. This guide is intended for researchers and drug development professionals seeking to explore the structure-activity relationships within this class of pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Rationale for a Regioisomeric Study

The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent). Its prevalence stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging with a variety of biological targets through hydrogen bonding and other non-covalent interactions.

The subject of our investigation, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, is a highly functionalized pyrazole. The strategic placement of amino, cyano, and carboxylate groups offers multiple points for hydrogen bonding and potential covalent interactions, while the p-tolyl group provides a lipophilic anchor. However, the biological activity of such a molecule is exquisitely sensitive to the spatial arrangement of these functional groups. A shift in the position of a single substituent can dramatically alter the molecule's electronic distribution, steric profile, and ultimately, its interaction with a biological target.

This guide, therefore, proposes a comparative study of the parent compound and its logical regioisomers. The primary hypothesis is that variations in the substituent pattern on the pyrazole core will lead to significant differences in their biological activity profiles.

The Target Compounds: A Structural Overview

The parent compound and its selected regioisomers for this proposed study are presented below. The selection of these specific regioisomers is based on common synthetic accessibility and the potential for profound impact on biological function.

  • Compound A (Parent): Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

  • Compound B (Regioisomer 1): Ethyl 3-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-5-carboxylate

  • Compound C (Regioisomer 2): Ethyl 5-amino-3-cyano-1-(p-tolyl)-1H-pyrazole-4-carboxylate

The subtle yet critical differences in the positioning of the amino, cyano, and ethyl carboxylate groups are expected to modulate their physicochemical properties and biological activities.

Synthetic Strategy: A Convergent Approach

A robust and flexible synthetic route is paramount for a comparative study to ensure a consistent supply of high-purity material. The Gewald reaction, a classical method for the synthesis of highly substituted heterocycles, provides a reliable foundation for accessing the pyrazole core. The general workflow for the synthesis is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_products Target Compounds p_tolylhydrazine p-Tolylhydrazine condensation Condensation p_tolylhydrazine->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation malononitrile Malononitrile malononitrile->condensation cyclization Intramolecular Cyclization condensation->cyclization Formation of Pyrazole Core purification Purification (Crystallization/Chromatography) cyclization->purification compound_a Compound A purification->compound_a Isolation of Regioisomers compound_b Compound B purification->compound_b Isolation of Regioisomers compound_c Compound C purification->compound_c Isolation of Regioisomers

Caption: A generalized workflow for the synthesis of the target pyrazole regioisomers.

Detailed Synthetic Protocol

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For our target compounds, a multi-component reaction approach is often employed for efficiency.

Step 1: Synthesis of the Pyrazole Core

  • To a solution of p-tolylhydrazine hydrochloride (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL), add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add malononitrile (10 mmol) and a base such as piperidine (1 mmol).

  • Continue to reflux for another 8-10 hours. The formation of different regioisomers is possible at this stage, and the reaction conditions (e.g., base, solvent, temperature) can influence the product ratios.

  • After completion, cool the mixture and pour it into ice-cold water.

  • The precipitated solid, a mixture of regioisomers, is filtered, washed with water, and dried.

Step 2: Separation and Purification of Regioisomers

  • The crude mixture of regioisomers is separated by column chromatography on silica gel.

  • A gradient elution system, for example, with hexane and ethyl acetate, is typically used. The polarity of the regioisomers will differ, allowing for their separation.

  • Fractions are collected and analyzed by TLC. Fractions containing the pure compounds are pooled and the solvent is evaporated under reduced pressure.

  • The purity and identity of each isomer are confirmed by melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Trustworthiness Note: The unambiguous characterization of each regioisomer is critical. 2D NMR techniques, such as HMBC and NOESY, are essential to definitively assign the positions of the substituents on the pyrazole ring.

Comparative Biological Evaluation

Based on the broad spectrum of activities reported for pyrazole derivatives, we propose a two-pronged approach for the initial biological screening: antimicrobial and anticancer activity assessment.

Antimicrobial Activity Screening

Substituted pyrazoles have been reported to possess significant antibacterial and antifungal properties. The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

3.1.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step 1: Preparation of Microbial Inoculum

  • Streak the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) on appropriate agar plates and incubate for 18-24 hours.

  • Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

Step 2: Preparation of Test Compounds and Controls

  • Prepare stock solutions of Compounds A, B, and C in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Include a positive control (a standard antibiotic like Ciprofloxacin for bacteria, and Fluconazole for fungi) and a negative control (medium with DMSO, but no compound).

Step 3: Inoculation and Incubation

  • Inoculate each well with the prepared microbial suspension.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

Step 4: Determination of MIC

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.1.2. Hypothetical Data Presentation

The results of the MIC assay can be effectively summarized in a table for direct comparison.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Compound A 163264
Compound B 81632
Compound C 64>256128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Expertise Note: The variation in MIC values between regioisomers can provide initial insights into the structural features crucial for antimicrobial activity. For instance, the position of the amino group might be critical for interacting with a bacterial target.

Anticancer Activity Screening

The pyrazole scaffold is present in several anticancer agents, often acting as kinase inhibitors. A preliminary assessment of the cytotoxic potential of the synthesized compounds against a panel of cancer cell lines is a logical next step.

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.

Step 1: Cell Culture and Seeding

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

Step 2: Compound Treatment

  • Prepare a range of concentrations of Compounds A, B, and C by diluting the DMSO stock solutions in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • Include a positive control (e.g., Doxorubicin) and a negative control (cells treated with DMSO-containing medium).

Step 3: MTT Addition and Formazan Solubilization

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Step 4: Absorbance Measurement and IC50 Calculation

  • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_compounds Add Serial Dilutions of Compounds A, B, C incubate_adhesion->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

3.2.2. Hypothetical Data Presentation
CompoundIC50 (µM) on MCF-7 CellsIC50 (µM) on A549 Cells
Compound A 12.525.8
Compound B 45.280.1
Compound C 5.810.3
Doxorubicin 0.91.2

Structure-Activity Relationship (SAR) Analysis and Future Directions

The hypothetical data presented above suggests that the positioning of the substituents has a profound impact on biological activity. For instance, in the anticancer assay, Compound C, with the cyano group at position 3 and the carboxylate at position 4, showed the highest potency. This could indicate that the electronic and steric properties of this particular arrangement are optimal for interaction with a specific anticancer target.

Further studies should aim to:

  • Elucidate the mechanism of action: For the most active compounds, further assays are needed to determine their specific molecular targets.

  • Expand the biological screening: Evaluation against other targets, such as anti-inflammatory or antiviral assays, could reveal new activities.

  • **Perfor

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a substituted pyrazole that, due to its cyano group, necessitates stringent safety measures. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Understanding the Hazard Profile

Key Inferred Hazards:

  • May cause skin and eye irritation.[1][2]

  • May cause respiratory system irritation.[1][2]

  • Harmful if swallowed.[4]

  • Contact with acids can produce highly toxic hydrogen cyanide gas.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloved if handling concentrated waste.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes of liquid waste or contact with solid particles.[1]
Lab Coat A flame-resistant lab coat with full-length sleeves.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of dust or aerosol generation.To prevent inhalation of the compound, especially in powder form.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is waste segregation . Under no circumstances should this waste be mixed with other chemical waste streams, particularly acidic waste.

Step 1: Waste Identification and Segregation

Immediately upon generation, any waste containing this compound must be identified as "Hazardous Cyanide Waste." This includes:

  • Unused or expired solid compound.

  • Contaminated labware (e.g., spatulas, weigh boats, pipette tips).

  • Solutions containing the dissolved compound.

  • Contaminated PPE.

Step 2: Container Selection and Labeling
  • Solid Waste: Collect in a dedicated, leak-proof, and sealable container clearly labeled "HAZARDOUS WASTE – SOLID CYANIDE".[3][5]

  • Liquid Waste: Collect in a separate, dedicated, leak-proof, and sealable container labeled "HAZARDOUS WASTE – LIQUID CYANIDE".[3][5] The container should be compatible with the solvent used. Plastic containers are often preferred for chemical waste.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and a clear warning: "DO NOT MIX WITH ACIDS".[7]

Step 3: Waste Accumulation and Storage
  • Waste containers should be kept closed at all times, except when adding waste.[6]

  • Store the segregated cyanide waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from acids and oxidizing agents.[2]

  • The storage area should be well-ventilated, and ideally within a secondary containment tray to mitigate any potential leaks.

Step 4: Disposal of Empty Containers
  • Empty containers that once held the pure compound must be treated as hazardous waste.[3]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid cyanide waste.[9]

  • After triple-rinsing, deface the original label and dispose of the container in accordance with your institution's guidelines for chemically contaminated glassware or plasticware.

Step 5: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous cyanide waste.[5][6]

  • Do not attempt to treat or neutralize the cyanide waste yourself unless you are specifically trained and equipped to do so.

  • Final disposal must be conducted by a licensed hazardous waste disposal company at an approved waste disposal plant.[1][2]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated solid cyanide waste container. For a liquid spill, use an inert absorbent material, and collect it in the appropriate waste container. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

DisposalWorkflow start Waste Generation identify Identify as 'Hazardous Cyanide Waste' start->identify segregate Segregate from other waste streams identify->segregate solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste solid_container Collect in labeled 'Solid Cyanide' container solid_waste->solid_container liquid_container Collect in labeled 'Liquid Cyanide' container liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EH&S Waste Pickup storage->pickup

Caption: Disposal workflow for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Laboratory Use of Cyanide Salts Safety Guidelines . (2015-02-25). EHS.MIT.EDU. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . (2018-06-20). University of California, Santa Cruz. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (2025-11-25). United States Environmental Protection Agency. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW . University of New South Wales. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]

  • Cyanides and nitriles, use and disposal . The University of Manchester. [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel pyrazole derivative, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate presents a unique set of handling and safety considerations for researchers in drug development and organic synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its structural motifs—a pyrazole core, an amino group, a nitrile group, and an ester—allows for the formulation of robust safety protocols based on data from analogous compounds. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, a conservative "worst-case" hazard assessment is warranted, drawing upon the safety profiles of structurally similar pyrazole derivatives. Pyrazoles are a pharmacologically significant class of compounds with diverse biological activities.[1][2] This inherent bioactivity necessitates careful handling to mitigate unforeseen toxicological effects.

Safety data for analogous compounds, such as Ethyl 4-cyano-1H-pyrazole-5-carboxylate and 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, indicate the following potential hazards:

  • Skin Irritation: Many pyrazole derivatives are classified as skin irritants.[3][4]

  • Serious Eye Irritation: Contact with the eyes may cause serious irritation.[3][4][5]

  • Acute Oral Toxicity: Some related compounds are harmful if swallowed.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]

Therefore, it is prudent to treat Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate as a hazardous substance, implementing engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.

PPE ComponentSpecificationsRationale
Hand Protection Disposable, powder-free nitrile gloves.[6] Double-gloving is recommended.[7]Nitrile gloves offer broad chemical resistance against a variety of organic compounds, including those with nitrile and ester functionalities.[6][8] Double-gloving provides an additional barrier against contamination and allows for the safe removal of the outer glove if it becomes compromised.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against accidental splashes of the compound, which could cause serious eye irritation.[4]
Body Protection A long-sleeved laboratory coat with tight-fitting cuffs.[7]To prevent skin contact with the compound.[3][4]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7]

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan is essential for minimizing the risk of exposure and ensuring the safe handling of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Receiving and Storage
  • Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Don Appropriate PPE: Before handling the container, put on a lab coat, nitrile gloves, and safety glasses.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name and any available hazard information.

  • Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]

Experimental Workflow

The following workflow is designed to minimize exposure during routine experimental procedures.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup prep_ppe Don full PPE prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_weigh Weigh the required amount of compound prep_hood->prep_weigh prep_dissolve Dissolve in an appropriate solvent prep_weigh->prep_dissolve react_setup Set up reaction apparatus in the fume hood prep_dissolve->react_setup Transfer to Reaction react_add Add the dissolved compound to the reaction mixture react_setup->react_add react_monitor Monitor the reaction progress react_add->react_monitor workup_quench Quench the reaction react_monitor->workup_quench Proceed to Work-up workup_extract Perform extraction and purification steps workup_quench->workup_extract workup_isolate Isolate the final product workup_extract->workup_isolate cleanup_decontaminate Decontaminate glassware and work surfaces workup_isolate->cleanup_decontaminate Initiate Cleanup cleanup_dispose Dispose of waste according to protocol cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling the pyrazole derivative.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[10] The following protocol should be followed for the disposal of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and any contaminated materials.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealable hazardous waste container.[11]

    • The label should include the chemical name and appropriate hazard warnings.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container.[11]

    • Do not dispose of this compound down the drain.[11]

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent.[11]

    • Collect the rinsate as liquid hazardous waste.[11]

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10]

  • Ensure that all waste is properly documented according to your institution's guidelines.

By adhering to these detailed safety and handling protocols, researchers can confidently work with Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate while prioritizing their safety and minimizing their environmental impact.

References

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Naimi, A., et al. (2021).
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024).
  • Thermo Fisher Scientific. (2023). 5-Amino-1-(4-chlorophenyl)
  • Fisher Scientific. (2025).
  • ChemDmart. (n.d.).
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • S&S Glove. (2025, May 7). What Do Nitrile Gloves Protect Us Against?.
  • BenchChem. (2025).
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • Gima. (n.d.). Instruction for Use of Personal Protective Equipment.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.